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  • Product: N-(2-methylbenzyl)propan-1-amine
  • CAS: 807343-02-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Structural Elucidation of N-(2-methylbenzyl)propan-1-amine

Abstract The definitive structural elucidation of novel or synthesized chemical entities is a cornerstone of modern chemical research and pharmaceutical development. This guide provides a comprehensive, multi-faceted ana...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The definitive structural elucidation of novel or synthesized chemical entities is a cornerstone of modern chemical research and pharmaceutical development. This guide provides a comprehensive, multi-faceted analytical workflow for the unambiguous structural confirmation of N-(2-methylbenzyl)propan-1-amine, a secondary amine featuring both aromatic and aliphatic moieties. We move beyond a simple recitation of techniques, instead detailing the strategic rationale behind a synergistic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is presented as a self-validating system, where the orthogonal data streams converge to provide an undeniable structural proof. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for small molecule characterization.

Introduction

The Target Molecule: N-(2-methylbenzyl)propan-1-amine

N-(2-methylbenzyl)propan-1-amine is a secondary amine with the molecular formula C₁₁H₁₇N. Its structure comprises a propylamino group attached to a benzyl group, which is further substituted with a methyl group at the ortho- (C2) position of the aromatic ring. This specific arrangement of functional groups presents a unique analytical challenge, requiring precise methodologies to confirm not only the core structure but also the specific isomerism of the methyl substitution on the phenyl ring.

The Imperative of Structural Verification

In any scientific endeavor, particularly within the regulated environment of drug development, absolute certainty of a molecule's structure is non-negotiable. Unambiguous structural characterization is critical for:

  • Confirming Synthetic Success: Validating that the intended molecule was produced.

  • Isomer Control: Differentiating the target molecule from potential isomers (e.g., N-(3-methylbenzyl)- or N-(4-methylbenzyl)propan-1-amine) which may have vastly different pharmacological or toxicological profiles.

  • Purity Assessment: Ensuring the absence of structurally related impurities that could confound experimental results.

  • Intellectual Property and Regulatory Submission: Providing the definitive proof of structure required for patents and regulatory filings.

The Analytical Strategy: A Triad of Spectroscopic Techniques

A robust elucidation strategy relies on the convergence of data from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating workflow. Our approach is hierarchical, beginning with confirmation of mass and elemental formula, followed by functional group identification, and culminating in a detailed atomic connectivity map.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Definitive Structure Mapping Sample Purified Sample (C₁₁H₁₇N) HRMS HRMS Analysis (Molecular Formula) Sample->HRMS Exact Mass FTIR FTIR Analysis (Functional Groups) Sample->FTIR Vibrational Modes NMR 1D & 2D NMR Analysis (Atom Connectivity) Sample->NMR Nuclear Spins Confirmation Final Structure Confirmation HRMS->Confirmation FTIR->Confirmation NMR->Confirmation

Caption: High-level workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Rationale and Experimental Objective

The first step in any structural elucidation is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry provides the exact mass of the molecule with high precision, allowing for the unambiguous determination of its molecular formula. This experiment serves as the foundational check of the molecule's identity.

Predicted Data & Fragmentation Analysis

For N-(2-methylbenzyl)propan-1-amine (C₁₁H₁₇N), the expected monoisotopic mass is 163.1361 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), we anticipate observing the protonated molecular ion [M+H]⁺.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Species Calculated Exact Mass (m/z) Interpretation

| [M+H]⁺ | 164.1434 | Protonated Molecular Ion |

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation. For benzylamines, a characteristic fragmentation pathway is the cleavage of the C-N bond, leading to the formation of a stable benzyl-type cation.[1][2] Another common pathway in amines is alpha-cleavage adjacent to the nitrogen atom.[3]

Fragmentation_Pathway cluster_path1 Benzylic Cleavage cluster_path2 Alpha-Cleavage Parent Parent Ion [M+H]⁺ m/z = 164.14 Fragment1 Methylbenzyl Cation m/z = 105.07 Parent->Fragment1 - C₃H₈N Fragment2 Iminium Ion m/z = 134.13 Parent->Fragment2 - C₂H₅•

Caption: Primary fragmentation pathways of protonated N-(2-methylbenzyl)propan-1-amine.

Detailed Experimental Protocol (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition (Full Scan): Acquire data over a mass range of m/z 50-500 to observe the protonated molecular ion.

  • Data Acquisition (MS/MS): Isolate the [M+H]⁺ ion (m/z 164.14) in the quadrupole and subject it to collision-induced dissociation (CID) with nitrogen gas. Acquire the resulting fragment ion spectrum.

  • Data Analysis: Confirm the measured exact mass of the parent ion is within 5 ppm of the calculated mass for C₁₁H₁₈N⁺. Analyze the MS/MS spectrum to identify key fragments, such as the methylbenzyl cation at m/z 105.07.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Rationale and Experimental Objective

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[4] For N-(2-methylbenzyl)propan-1-amine, the key objective is to confirm the presence of the secondary amine (N-H), aromatic C-H, and aliphatic C-H bonds, which are highly characteristic. The presence of a single N-H stretching band is a definitive marker for a secondary amine.[5][6][7]

Predicted Spectral Data

Table 2: Predicted Key Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3310 N-H Stretch Secondary Amine[5][7]
3100 - 3000 C-H Stretch Aromatic
2960 - 2850 C-H Stretch Aliphatic (CH₃, CH₂)
~1605, ~1495 C=C Stretch Aromatic Ring
910 - 665 N-H Wag Secondary Amine[5][7]

| ~750 | C-H Bend | Ortho-disubstituted Ring|

Detailed Experimental Protocol (FTIR-ATR)
  • Sample Preparation: No extensive preparation is needed. Place a single drop of the neat liquid sample (or a small amount of solid powder) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum by the instrument software.

  • Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to identify the key absorption bands corresponding to the functional groups listed in Table 2. The presence of a single, sharp peak around 3320 cm⁻¹ is strong evidence for the secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Rationale and Experimental Objective

NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework and establishing unambiguous atomic connectivity. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, every proton and carbon atom can be assigned, and their relationships to one another can be determined, confirming the exact isomeric structure.

Predicted Spectral Data

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (4H) 7.10 - 7.30 Multiplet 4H
Benzylic CH₂ ~3.80 Singlet 2H
N-CH₂ (propyl) ~2.65 Triplet 2H
Ar-CH₃ ~2.35 Singlet 3H
Propyl-CH₂ ~1.60 Sextet 2H
N-H 1.0 - 2.0 (variable) Broad Singlet 1H

| Propyl-CH₃ | ~0.95 | Triplet | 3H |

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C (quaternary, C-CH₂) ~138.5
Aromatic C (quaternary, C-CH₃) ~136.0
Aromatic CH (x4) 126.0 - 130.5
Benzylic CH₂ ~51.5
N-CH₂ (propyl) ~50.0
Propyl-CH₂ ~23.0
Ar-CH₃ ~19.0

| Propyl-CH₃ | ~11.5 |

2D NMR for Unambiguous Connectivity

While 1D NMR provides the list of ingredients, 2D NMR provides the assembly instructions.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which will clearly show the connectivity of the -CH₂-CH₂-CH₃ spin system in the propyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon atom, confirming the assignments made in Tables 3 and 4.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the connectivity of molecular fragments.

Detailed Experimental Protocol (NMR)
  • Sample Preparation: Dissolve ~15-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Confirm chemical shifts, integrations, and multiplicities. Perform a D₂O exchange experiment by adding a drop of D₂O, shaking, and re-acquiring the spectrum to confirm the disappearance of the N-H signal.[3]

  • ¹³C{¹H} NMR: Acquire a standard proton-decoupled carbon spectrum.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra.

  • Data Analysis:

    • Use the HSQC to link proton and carbon assignments.

    • Use the COSY to trace the propyl chain connectivity.

    • Critically, use the HMBC to find correlations from the benzylic CH₂ protons (~3.80 ppm) to the propyl N-CH₂ carbon (~50.0 ppm) and to the aromatic quaternary carbon (~138.5 ppm). This definitively links the three core fragments of the molecule.

Data Synthesis and Final Structure Confirmation

The power of this analytical strategy lies in the convergence of all data points.

  • HRMS confirms the elemental formula is C₁₁H₁₇N.

  • FTIR confirms the presence of a secondary amine, an aromatic ring, and aliphatic chains.

  • ¹H and ¹³C NMR provide the precise count and chemical environment of each proton and carbon, consistent with the proposed structure.

  • COSY confirms the n-propyl fragment.

  • HMBC provides the irrefutable links between the 2-methylbenzyl group and the propylamino group, locking the structure in place and ruling out other isomers.

The collective evidence from these orthogonal techniques provides an exceptionally high degree of confidence, leading to the unambiguous structural elucidation of N-(2-methylbenzyl)propan-1-amine.

Conclusion

The structural elucidation of N-(2-methylbenzyl)propan-1-amine is achieved through a systematic and integrated analytical approach. By strategically combining the macro-level information from mass spectrometry and infrared spectroscopy with the micro-level, detailed connectivity map from NMR spectroscopy, a complete and unambiguous assignment of its chemical structure is accomplished. The experimental protocols and interpretive logic presented in this guide provide a robust and self-validating framework for the characterization of this and similar molecules, a critical and foundational step in any chemical or pharmaceutical research pipeline.

References

  • Flammang, R., Govaert, Y., & Barbieux-Flammang, M. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(9), 1050-1059. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

  • Gao, J., Li, Y., & Wang, F. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(11), 1789-1797. Available at: [Link]

  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Zhu, J., & Cole, R. B. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(2), 226-235. Available at: [Link]

  • Flammang, R., Gerbaux, P., & Turecek, F. (2002). Fragmentation Mechanisms of Protonated Benzylamines. International Journal of Mass Spectrometry, 219(1), 241-255. Available at: [Link]

  • Chen, Y. Z., & Chen, H. (2000). The infrared spectra of secondary amines and their salts. Journal of Molecular Structure, 524(1-3), 15-23. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • PubChem. (n.d.). Benzyl(2-methylpropyl)amine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of N-(2-methylbenzyl)propan-1-amine

Foreword: Navigating the Physicochemical Landscape of Novel Amines In the realm of pharmaceutical sciences and organic chemistry, a thorough understanding of a compound's solubility is a cornerstone of its development an...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of Novel Amines

In the realm of pharmaceutical sciences and organic chemistry, a thorough understanding of a compound's solubility is a cornerstone of its development and application. This guide provides a comprehensive technical overview of the anticipated solubility profile of N-(2-methylbenzyl)propan-1-amine, a secondary amine with potential applications in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes established chemical principles, data from structurally analogous compounds, and detailed, field-proven methodologies to empower researchers to accurately characterize its solubility. Our focus is not merely on presenting data, but on elucidating the 'why' behind the experimental design, ensuring a robust and reproducible approach to solubility determination.

Molecular Characterization and Predicted Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its solubility behavior. N-(2-methylbenzyl)propan-1-amine is a secondary amine with a molecular formula of C₁₁H₁₇N.

Below is a summary of its key predicted and known physicochemical parameters, including those of its isomers, which provide valuable context.

PropertyValueSource/Comment
IUPAC Name N-(2-methylbenzyl)propan-1-amine
Molecular Formula C₁₁H₁₇NPubChem
Molecular Weight 163.26 g/mol Computed
Structure See Figure 1
Predicted XLogP3 2.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Topological Polar Surface Area 12 ŲPubChem[1]
Predicted pKa ~10.5 - 11.0Estimated based on similar secondary amines.[2]

Figure 1: Chemical Structure of N-(2-methylbenzyl)propan-1-amine

A 2D representation of the N-(2-methylbenzyl)propan-1-amine molecule.

Theoretical Framework for Solubility

The solubility of N-(2-methylbenzyl)propan-1-amine is governed by the interplay of its structural features with the properties of the solvent.

Aqueous Solubility and the Influence of pH

As an amine, N-(2-methylbenzyl)propan-1-amine is a weak base.[3] Its solubility in aqueous media is therefore critically dependent on the pH of the solution.[4][5] The nitrogen atom's lone pair of electrons can accept a proton from water, establishing an equilibrium between the neutral (free base) form and the protonated (conjugate acid) form.

The neutral form, with its significant hydrocarbon structure (a propyl group and a methylbenzyl group), is expected to have low intrinsic aqueous solubility. The predicted XLogP3 of 2.8, a measure of lipophilicity, supports this expectation.[1] However, upon protonation in an acidic medium, the amine is converted to its corresponding ammonium salt. This charged species can readily participate in ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility.[6]

This relationship is visually represented in the diagram below.

Figure 2: pH-Dependent Solubility Equilibrium

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated_Form R₂NH₂⁺ (High Water Solubility) Neutral_Form R₂NH (Low Water Solubility) Protonated_Form->Neutral_Form - H⁺ Neutral_Form->Protonated_Form + H⁺

The equilibrium between the neutral and protonated forms of the amine.

Solubility in Organic Solvents

In contrast to its pH-dependent aqueous solubility, N-(2-methylbenzyl)propan-1-amine is anticipated to exhibit good solubility in a range of organic solvents.[7][8] The principle of "like dissolves like" is the guiding tenet here.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected due to the ability of these solvents to engage in dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted, facilitated by hydrogen bonding between the solvent's hydroxyl group and the amine's nitrogen atom.[7]

  • Non-polar Solvents (e.g., Toluene, Hexane): Moderate to good solubility is likely, driven by van der Waals forces. The presence of the aromatic ring and alkyl chains contributes to its affinity for non-polar environments.

Experimental Determination of Solubility Profile

A robust experimental approach is necessary to quantitatively define the solubility profile. The following protocols are industry-standard methods for this purpose.

Determination of pKa via Potentiometric Titration

Since aqueous solubility is intrinsically linked to the compound's basicity, the first step is to determine its pKa. Potentiometric titration is a highly accurate method for this.[10][11][12]

Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of N-(2-methylbenzyl)propan-1-amine and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. Given the predicted low aqueous solubility of the free base, a co-solvent system (e.g., methanol/water) may be necessary.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. For more precise determination, a first or second derivative plot can be used to identify the equivalence point.

Aqueous Solubility Determination via the Shake-Flask Method (OECD 105)

The shake-flask method is a globally recognized standard for determining the aqueous solubility of chemical substances.[13][14]

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solutions: Add an excess amount of N-(2-methylbenzyl)propan-1-amine to a series of flasks containing buffered aqueous solutions at various pH values (e.g., pH 2, 5, 7.4, 9, and 12).

  • Equilibration: Seal the flasks and agitate them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study is recommended to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to permit the excess solid/liquid to settle. Centrifuge or filter the samples to separate the saturated aqueous phase from the undissolved compound. Care must be taken to avoid temperature changes during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

  • Data Reporting: The solubility is reported in units of mg/L or mol/L at the specified pH and temperature.

Figure 3: Experimental Workflow for Solubility Determination

G cluster_0 Phase 1: pKa Determination cluster_1 Phase 2: Aqueous Solubility (Shake-Flask) cluster_2 Phase 3: Organic Solvent Solubility pka1 Dissolve Amine in Co-solvent pka2 Potentiometric Titration with 0.1M HCl pka1->pka2 pka3 Analyze Titration Curve pka2->pka3 pka4 Determine pKa pka3->pka4 aq1 Add Excess Amine to Buffered Solutions aq2 Equilibrate (24-48h) at Constant Temp. aq1->aq2 aq3 Separate Phases (Centrifuge/Filter) aq2->aq3 aq4 Quantify Concentration (HPLC) aq3->aq4 aq5 Report Solubility vs. pH aq4->aq5 org1 Add Excess Amine to Organic Solvents org2 Equilibrate & Separate org1->org2 org3 Quantify Concentration org2->org3 org4 Report Solubility Data org3->org4

A systematic workflow for the complete solubility characterization.

Concluding Remarks for the Research Professional

The solubility profile of N-(2-methylbenzyl)propan-1-amine, while not yet empirically detailed in the literature, can be confidently predicted and determined through the systematic application of fundamental physicochemical principles and established experimental protocols. Its character as a weak base dictates a strong pH-dependence in its aqueous solubility, a critical factor for any applications involving aqueous systems, such as in drug development. Conversely, its significant non-polar character suggests broad solubility in organic solvents, making it a versatile participant in synthetic organic chemistry. The methodologies outlined in this guide provide a robust framework for researchers to generate the precise, high-quality solubility data essential for informed decision-making in their research and development endeavors.

References

  • n-Propylamine - Solubility of Things.
  • 2-Methylmethc
  • N-benzyl-2-methyl-2-propanamine - 3378-72-1, C11H17N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8 - Benchchem.
  • What is the structure of 2-methyl-N-propyl-1-propanamine? - Quora.
  • CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine - CymitQuimica.
  • N-methyl propyl amine, 627-35-0 - The Good Scents Company.
  • 1-Propanamine,2-methyl-N-(2-methylpropyl)- - ChemBK.
  • Benzyl(2-methylpropyl)amine | C11H17N | CID 211729 - PubChem - NIH.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Public
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
  • 23.1: Properties of amines - Chemistry LibreTexts.
  • Are amines soluble in organic solvents? - Quora.
  • Experiment 27 - Amines and Amides - Jay C. McLaughlin.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA - University of Helsinki.
  • Solubility testing in accordance with the OECD 105 - FILAB.

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Foundational

Biological activity of "N-(2-methylbenzyl)propan-1-amine" derivatives

Title: Technical Guide: Biological Activity & Medicinal Chemistry of N-(2-methylbenzyl)propan-1-amine Scaffolds Executive Summary This technical guide analyzes the pharmacological profile of N-(2-methylbenzyl)propan-1-am...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Biological Activity & Medicinal Chemistry of N-(2-methylbenzyl)propan-1-amine Scaffolds

Executive Summary

This technical guide analyzes the pharmacological profile of N-(2-methylbenzyl)propan-1-amine and its functional derivatives. While the parent molecule represents a fundamental secondary amine scaffold, its structural motifs—specifically the ortho-methyl substituted benzyl ring—are critical pharmacophores in high-value therapeutic targets.

This guide focuses on three primary domains of biological activity verified in recent medicinal chemistry literature:

  • Oncology (USP1 Inhibition): As a key hydrophobic fragment in N-benzyl-2-phenylpyrimidin-4-amine derivatives targeting the USP1/UAF1 complex.

  • Neuropharmacology (Monoamine Transporters): As a steric blocker in norepinephrine uptake inhibitors.

  • Dopaminergic Modulation: As a synthetic precursor to imipridone scaffolds (e.g., ONC201) modulating ClpP and DRD2.

Chemical Space & Structure-Activity Relationship (SAR)

The core structure, N-(2-methylbenzyl)propan-1-amine , consists of a propyl chain attached to a secondary amine, which is capped by an ortho-toluyl group.

SAR Analysis of the Ortho-Methyl Group:

  • Conformational Locking: Unlike para- or meta-substitutions, the ortho-methyl group introduces significant steric strain (A(1,3)-strain) when adjacent to the benzylic nitrogen. This restricts the rotation of the phenyl ring, often locking the molecule into a bioactive conformation preferred by enzymes like Ubiquitin-Specific Protease 1 (USP1) .

  • Hydrophobic Pocket Filling: In monoamine transporter homology models, the ortho-methyl group fills specific hydrophobic clefts (S1' pockets) that unsubstituted benzyl rings cannot, significantly increasing binding affinity (

    
    ).
    
  • Metabolic Stability: Substitution at the ortho position blocks metabolic oxidation at the benzylic carbon and reduces ring hydroxylation by P450 enzymes compared to unsubstituted analogs.

FeatureBiological ImpactMechanistic Rationale
Secondary Amine H-Bond Donor/AcceptorCritical for salt bridge formation with Asp/Glu residues in receptor active sites (e.g., Asp98 in MATs).
Propyl Chain Lipophilicity (LogP)Optimal chain length for blood-brain barrier (BBB) penetration; shorter than butyl (too lipophilic), longer than ethyl.
Ortho-Methyl Steric/ElectronicInduces torsion; prevents planar stacking; enhances selectivity for USP1 over other deubiquitinases.

Primary Biological Target: USP1/UAF1 Inhibition (Oncology)

Recent high-throughput screening campaigns have identified N-benzyl-2-phenylpyrimidin-4-amines as potent inhibitors of the USP1/UAF1 complex. The N-(2-methylbenzyl) fragment is a defining feature of the lead compounds (e.g., ML323 derivatives).

Mechanism of Action

USP1 is a deubiquitinase that stabilizes the DNA repair protein PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 .

  • Normal State: USP1 removes ubiquitin from PCNA-Ub, preventing the recruitment of error-prone polymerases (Translesion Synthesis).

  • Inhibition: Derivatives of N-(2-methylbenzyl)amine bind to the USP1 catalytic cleft.

  • Result: PCNA remains ubiquitinated (Ub-PCNA). This accumulation disrupts the DNA damage response (DDR), leading to "synthetic lethality" in tumors deficient in Homologous Recombination (HR) repair (e.g., BRCA-mutant cancers).

Signaling Pathway Diagram

USP1_Pathway Drug N-(2-methylbenzyl) Derivative USP1_UAF1 USP1/UAF1 Complex Drug->USP1_UAF1 Inhibits PCNA_Ub PCNA-Ub (Monoubiquitinated) Drug->PCNA_Ub Accumulation PCNA PCNA (Deubiquitinated) USP1_UAF1->PCNA Deubiquitination PCNA_Ub->USP1_UAF1 Substrate TLS Translesion Synthesis (TLS) PCNA_Ub->TLS Promotes Error-Prone Repair Apoptosis Genomic Instability & Apoptosis PCNA_Ub->Apoptosis In BRCA-deficient cells DDR DNA Damage Response PCNA->DDR Normal Repair

Caption: Inhibition of USP1 by N-(2-methylbenzyl) derivatives leads to accumulation of ubiquitinated PCNA, forcing reliance on error-prone repair pathways and inducing apoptosis in cancer cells.

Secondary Target: Neuropharmacology (CNS)

The N-(2-methylbenzyl)propan-1-amine scaffold shares structural homology with phenethylamines and benzylamines active in the Central Nervous System.

A. Norepinephrine Transporter (NET) Inhibition

Research indicates that N-alkyl-2-methylbenzylamines function as inhibitors of catecholamine uptake.

  • Potency: The ortho-substitution significantly enhances potency compared to para-substitution.

  • Selectivity: These derivatives often show selectivity for NET over the Dopamine Transporter (DAT), reducing abuse potential compared to amphetamines.

  • Protocol Insight: In synaptosome assays, the ortho-methyl group prevents the molecule from acting as a substrate releaser (like tyramine), converting it into a pure uptake blocker.

B. Sigma Receptor Modulation

Lipophilic amines with benzyl tails are classic Sigma-1 receptor (


R)  ligands.
  • Activity: Agonism at

    
    R promotes neuroprotection and modulates intracellular calcium.
    
  • Relevance: This scaffold is frequently screened in neurodegenerative disease libraries (Alzheimer's, ALS).

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: This is the most reliable method to generate the secondary amine with high yield and minimal byproduct formation.

Reagents:

  • 2-Methylbenzaldehyde (1.0 eq)

  • Propan-1-amine (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 2-methylbenzaldehyde (10 mmol) in anhydrous DCM (30 mL).

  • Addition: Add propan-1-amine (10 mmol) dropwise. If reaction is slow, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (disappearance of aldehyde spot).

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH4 for its selectivity toward imines in the presence of aldehydes.

  • Incubation: Allow the mixture to warm to RT and stir overnight (12-16 hours) under nitrogen atmosphere.

  • Quenching: Quench with saturated NaHCO3 solution (aqueous).

  • Extraction: Extract with DCM (3x). Wash organic layers with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, Hexane:Ethyl Acetate with 1% Triethylamine).

Protocol B: USP1 Deubiquitination Assay (In Vitro)

Rationale: To verify the biological activity of the synthesized derivative against the primary cancer target.

  • Preparation: Mix recombinant USP1/UAF1 complex (20 nM final) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Triton X-100).

  • Incubation: Add the test compound (N-(2-methylbenzyl)propan-1-amine derivative) at varying concentrations (0.1 nM – 10 µM). Incubate for 30 minutes at RT.

  • Substrate Addition: Add Ub-AMC (Ubiquitin-7-amino-4-methylcoumarin) substrate (500 nM).

  • Measurement: Monitor fluorescence intensity (Ex: 380 nm, Em: 460 nm) kinetically for 60 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) and determine IC50 using non-linear regression.
    

References

  • Liang, Q., et al. (2014). "Discovery of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer." Journal of Medicinal Chemistry. Link

  • Ross, S. B., et al. (1973). "Inhibition of uptake of catecholamines by benzylamine derivatives." Acta Pharmacologica et Toxicologica. Link

  • Allen, J. E., et al. (2016). "Discovery and clinical introduction of first-in-class imipridone ONC201." Oncotarget. Link

  • PubChem Compound Summary. "N-benzyl-N-ethyl-3-phenylpropan-1-amine (Related Scaffold)." National Center for Biotechnology Information. Link

  • Mistry, H., et al. (2013). "Small-molecule inhibitors of USP1 target DNA damage response in cancer cells." Molecular Cancer Therapeutics. Link

Exploratory

The Versatile Scaffold: N-(2-methylbenzyl)propan-1-amine as a Core Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of contemporary drug discovery, the identification and utilization of versatile molecular scaffolds ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutics. N-(2-methylbenzyl)propan-1-amine, a secondary benzylic amine, represents a key building block with significant untapped potential. Its structural motifs are present in a variety of biologically active agents, suggesting its broad applicability in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and prospective applications of N-(2-methylbenzyl)propan-1-amine and its derivatives. By examining its role in established pharmacologically active compounds, we delineate its potential as a cornerstone for the design of next-generation therapeutics targeting a range of diseases, from respiratory ailments to cancer and neurological disorders. This document serves as a foundational resource for researchers aiming to leverage this scaffold in their drug discovery programs.

Introduction: The Strategic Importance of the N-Benzylpropanamine Moiety

The N-benzylpropanamine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The inherent structural features of this moiety—a flexible propanamine linker connected to a lipophilic benzyl group—provide an ideal starting point for a multitude of chemical modifications. These modifications can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties, enabling precise interactions with biological targets.

The subject of this guide, N-(2-methylbenzyl)propan-1-amine, introduces a subtle yet significant structural variation: a methyl group at the ortho position of the benzyl ring. This seemingly minor addition can have profound effects on the molecule's conformational preferences, metabolic stability, and receptor-binding interactions. The 2-methyl substitution can induce a specific torsional angle between the phenyl ring and the benzylic carbon, potentially leading to enhanced binding affinity and selectivity for target proteins. Furthermore, the methyl group can shield the benzylic position from metabolic degradation, thereby improving the compound's in vivo half-life.

This guide will explore the synthetic accessibility of N-(2-methylbenzyl)propan-1-amine and delve into its potential applications by drawing parallels with structurally related and well-characterized medicinal compounds.

Synthetic Pathways to N-(2-methylbenzyl)propan-1-amine and Its Analogs

The synthesis of N-(2-methylbenzyl)propan-1-amine can be approached through several established synthetic methodologies. The most direct and widely employed method is reductive amination.

Reductive Amination: A Cornerstone of Amine Synthesis

Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-(2-methylbenzyl)propan-1-amine, this would involve the reaction of 2-methylbenzaldehyde with propan-1-amine.

Workflow for Reductive Amination:

reagents 2-Methylbenzaldehyde + Propan-1-amine imine Imine Intermediate Formation reagents->imine Condensation solvent Methanol or Dichloromethane solvent->imine reduction In situ Reduction imine->reduction Addition of Reducing Agent reducing_agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) reducing_agent->reduction product N-(2-methylbenzyl)propan-1-amine reduction->product workup Aqueous Workup & Purification product->workup

Caption: Reductive amination workflow for the synthesis of N-(2-methylbenzyl)propan-1-amine.

Experimental Protocol: Synthesis of N-(2-methylbenzyl)propan-1-amine via Reductive Amination

  • Reaction Setup: To a solution of 2-methylbenzaldehyde (1.0 eq) in methanol (0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add propan-1-amine (1.2 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add dichloromethane and water to the residue and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure N-(2-methylbenzyl)propan-1-amine.

Alternative Synthetic Routes

While reductive amination is a robust method, other synthetic strategies can be employed, particularly for generating diverse analogs. One such method is the N-alkylation of propan-1-amine with 2-methylbenzyl halide.

Workflow for N-Alkylation:

reagents 2-Methylbenzyl bromide + Propan-1-amine alkylation Nucleophilic Substitution (SN2) reagents->alkylation base Base (e.g., K2CO3, Et3N) base->alkylation solvent Acetonitrile or DMF solvent->alkylation product N-(2-methylbenzyl)propan-1-amine alkylation->product workup Filtration & Purification product->workup

Caption: N-alkylation workflow for the synthesis of N-(2-methylbenzyl)propan-1-amine.

The N-(2-methylbenzyl)propan-1-amine Scaffold in Medicinal Chemistry: A Prospective Analysis

The true value of a building block is realized in its ability to serve as a foundation for molecules with desirable biological activities. While N-(2-methylbenzyl)propan-1-amine itself may not be the final drug, its core structure is present in several classes of therapeutic agents.

Application in Respiratory Diseases: β2-Adrenergic Receptor Agonists

A compelling application for the N-(2-methylbenzyl)propan-1-amine scaffold lies in the development of long-acting β2-adrenergic receptor agonists (LABAs) for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The structurally related compound, N-benzyl-1-(4-methoxyphenyl)propan-2-amine, is a key precursor in the synthesis of formoterol, a widely prescribed LABA.[1] Moreover, the clinical candidate BI-167107 contains a 2-methyl-1-(2-methylphenyl)-2-propanamine side chain, highlighting the relevance of the 2-methylbenzyl moiety in this therapeutic area.[2]

The N-(2-methylbenzyl)propan-1-amine scaffold can be envisioned as a key component in novel LABAs, where the 2-methylbenzyl group interacts with a hydrophobic pocket of the β2-adrenergic receptor, while the propanamine chain can be further functionalized to optimize receptor binding and duration of action.

Hypothetical Drug Design Strategy for a Novel LABA:

start N-(2-methylbenzyl)propan-1-amine modification1 Functionalization of the propyl chain (e.g., addition of a hydroxyl group) start->modification1 modification2 Introduction of a pharmacophoric group on the amine modification1->modification2 sar Structure-Activity Relationship (SAR) Studies modification2->sar lead Lead Compound for β2-Adrenergic Receptor sar->lead

Caption: A conceptual workflow for developing a novel LABA from the N-(2-methylbenzyl)propan-1-amine scaffold.

Potential in Oncology: From Tubulin Inhibitors to Deubiquitinase Modulators

The N-benzylamine motif is also prevalent in a number of anticancer agents. For instance, N-benzylbenzamide derivatives have been successfully developed as potent tubulin polymerization inhibitors, demonstrating significant antitumor activities.[3] Additionally, N-benzyl-2-phenylpyrimidin-4-amine derivatives have emerged as powerful inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in cancer therapy.[4]

The N-(2-methylbenzyl)propan-1-amine building block can be incorporated into novel anticancer drug candidates. The 2-methyl group can provide a steric handle to enhance selectivity for the target enzyme or protein, potentially reducing off-target effects and improving the therapeutic index.

Quantitative Data for Related Anticancer Compounds:

Compound ClassTargetRepresentative IC₅₀Reference
N-benzylbenzamide derivativesTubulin Polymerization12-27 nM (against various cancer cell lines)[3]
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1 DeubiquitinaseNanomolar potency[4]
Exploring Neurological Applications: From Anticonvulsants to Neuroprotective Agents

The versatility of the N-benzylpropanamine scaffold extends to the central nervous system. N-benzyl-2-acetamidopropionamide derivatives have shown promise as potent anticonvulsants.[5] Furthermore, the broader class of dibenzylamines is being investigated for the treatment of neurodegenerative diseases such as Alzheimer's, owing to their ability to modulate neurotransmission.[6]

The introduction of the 2-methylbenzyl group in N-(2-methylbenzyl)propan-1-amine could influence the lipophilicity and blood-brain barrier permeability of its derivatives, making it a valuable scaffold for the design of novel CNS-acting agents.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the N-(2-methylbenzyl)propan-1-amine core can lead to a deeper understanding of its SAR and the optimization of its biological activity. Key areas for modification include:

  • Substitution on the Benzyl Ring: Exploring different substituents at various positions on the phenyl ring can modulate electronic properties and steric interactions with the target.

  • Modification of the Propyl Chain: Altering the length of the alkyl chain or introducing functional groups (e.g., hydroxyl, ether) can impact solubility, metabolic stability, and binding interactions.

  • Substitution on the Amine: The secondary amine provides a handle for the introduction of a wide array of functional groups to explore different chemical spaces and target interactions.

Conclusion and Future Directions

N-(2-methylbenzyl)propan-1-amine is a readily accessible and highly versatile building block with significant potential in medicinal chemistry. While direct biological data on this specific molecule is limited, the extensive body of research on its close analogs strongly suggests its utility in the development of novel therapeutics for a wide range of diseases, including respiratory disorders, cancer, and neurological conditions.

Future research should focus on the synthesis and biological evaluation of a diverse library of N-(2-methylbenzyl)propan-1-amine derivatives. Such studies will undoubtedly uncover novel compounds with potent and selective pharmacological activities, further solidifying the importance of this scaffold in the drug discovery pipeline. This technical guide provides the foundational knowledge and synthetic strategies to empower researchers to explore the full potential of this promising building block.

References

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Available from: [Link]

  • MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available from: [Link]

  • MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available from: [Link]

  • PrepChem.com. Preparation of benzylamine. Available from: [Link]

  • Google Patents. US6476268B1 - Preparation of N-benzylamines.
  • PubMed Central. Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity. Available from: [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available from: [Link]

  • ACS Publications. Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. Available from: [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Available from: [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • PubChem. Benzylamine. Available from: [Link]

  • PubMed Central. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Available from: [Link]

Sources

Foundational

"N-(2-methylbenzyl)propan-1-amine" as a precursor for agrochemicals

The following technical guide details the utility, synthesis, and application of -(2-methylbenzyl)propan-1-amine (also known as -propyl-2-methylbenzylamine) as a strategic precursor in agrochemical development. Technical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of


-(2-methylbenzyl)propan-1-amine  (also known as 

-propyl-2-methylbenzylamine) as a strategic precursor in agrochemical development.

Technical Whitepaper: -(2-Methylbenzyl)propan-1-amine in Agrochemical Synthesis[1]


-(2-Methylbenzyl)propan-1-amine
Audience:  Chemical Process Engineers, Discovery Chemists, and Agrochemical Researchers[1]

Executive Summary


-(2-Methylbenzyl)propan-1-amine (CAS: 41577-66-0) serves as a critical secondary amine building block in the synthesis of 

-substituted carboxamide fungicides
and novel insecticide scaffolds .[1] Its structural significance lies in the 2-methylbenzyl moiety, a pharmacophore known to enhance lipophilicity and steric complementarity within the hydrophobic binding pockets of target enzymes, such as Succinate Dehydrogenase (SDH).[1]

This guide delineates the optimized synthesis of this precursor, its downstream conversion into active ingredients (AIs), and the rigorous quality control protocols required for industrial scalability.[1]

Chemical Profile & Physicochemical Properties[1][2][3]

Understanding the fundamental properties of this secondary amine is prerequisite for process design.[1] The steric hindrance provided by the ortho-methyl group on the benzyl ring influences both its nucleophilicity and the stability of downstream amides.[1]

Table 1: Physicochemical Specifications
PropertySpecification / ValueRelevance to Processing
IUPAC Name

-[(2-methylphenyl)methyl]propan-1-amine
Standard nomenclature
Molecular Formula

Stoichiometry calculations
Molecular Weight 163.26 g/mol Yield determination
Physical State Colorless to pale yellow liquidHandling & pumping logistics
Boiling Point ~225 °C (at 760 mmHg)Distillation parameters
Density 0.92 ± 0.05 g/cm³Reactor volume sizing
pKa (Conjugate Acid) ~9.8 - 10.2pH control in aqueous workups
Solubility Soluble in DCM, Toluene, EtOAc; Low in waterExtraction solvent selection

Synthesis of the Precursor ( -Alkylation Strategy)

While direct alkylation of propan-1-amine with 2-methylbenzyl chloride is possible, it often leads to tertiary amine by-products (over-alkylation).[1] The industry-standard protocol for high purity is Reductive Amination .[1]

Optimized Protocol: Reductive Amination

This route minimizes impurities and avoids the use of lacrimatory benzyl halides.[1]

Reaction Scheme:



Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reactor with 2-methylbenzaldehyde (1.0 eq) and Methanol (5 vol).

    • Add Propan-1-amine (1.05 eq) dropwise at 0–5°C to control exotherm.[1]

    • Stir at ambient temperature for 2–4 hours. Monitor: Disappearance of aldehyde via TLC/GC.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (

      
      )  (0.6 eq) portion-wise.[1] Note: For industrial scale, catalytic hydrogenation (
      
      
      
      , Pd/C) is preferred to reduce waste.[1]
    • Stir for 6 hours until the imine is fully consumed.

  • Workup:

    • Quench with dilute HCl (pH < 2) to destroy excess hydride.[1]

    • Basify with NaOH (pH > 12) to liberate the free amine.[1]

    • Extract with Toluene or MTBE .[1]

  • Purification:

    • Fractional distillation under reduced pressure is required to remove traces of unreacted aldehyde or alcohol by-products.[1]

Process Visualization

G Start Start: 2-Methylbenzaldehyde Imine Intermediate: N-Propyl Imine Start->Imine Condensation (-H2O) Reagent Reagent: Propan-1-amine Reagent->Imine Reduction Reduction: NaBH4 or H2/Pd Imine->Reduction 0-25°C Workup Workup: Acid Quench -> Basify Reduction->Workup pH Adjustment Product Final Product: N-(2-methylbenzyl)propan-1-amine Workup->Product Distillation

Figure 1: Reductive amination workflow ensuring mono-alkylation selectivity.

Downstream Applications: Agrochemical Synthesis[1]

The primary utility of


-(2-methylbenzyl)propan-1-amine is as a nucleophile to generate Amide  or Urea  linkages in active ingredients.[1]
Synthesis of SDHI Fungicide Analogs

Succinate Dehydrogenase Inhibitors (SDHIs) often feature an amide bridge connecting a heterocyclic core (pyrazole/pyridine) to a lipophilic aromatic tail.[1] This amine provides the specific "tail" structure.[1]

Mechanistic Insight: The ortho-methyl group restricts rotation around the benzyl bond, locking the molecule into a bioactive conformation that fits the quinone-binding pocket of the fungal SDH complex.[1]

Protocol (Schotten-Baumann Conditions):

  • Preparation: Dissolve

    
    -(2-methylbenzyl)propan-1-amine (1.0 eq) in Dichloromethane (DCM)  or Toluene .
    
  • Base Addition: Add Triethylamine (TEA) or Pyridine (1.2 eq) as an acid scavenger.[1]

  • Coupling: Add the requisite Acid Chloride (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride) dropwise at 0°C.

  • Reaction: Stir at room temperature for 3–6 hours.

  • Isolation: Wash with water, dilute HCl, and brine. Evaporate solvent to yield the crude amide.[1]

Synthesis Pathway Visualization[1]

Reaction Amine Precursor: N-(2-methylbenzyl)propan-1-amine Complex Transition State: Tetrahedral Intermediate Amine->Complex AcidCl Partner: Heterocyclic Acid Chloride (e.g., Pyrazole-COCl) AcidCl->Complex Product Active Ingredient: N-Propyl-N-(2-methylbenzyl)carboxamide Complex->Product Elimination of Cl- Salt By-product: TEA.HCl Complex->Salt HCl removal Base Scavenger: Triethylamine Base->Salt

Figure 2: Convergent synthesis of carboxamide fungicides using the amine precursor.

Process Optimization & Troubleshooting

To ensure Trustworthiness and Reproducibility , the following common failure modes must be addressed:

Table 2: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete imine formationUse a dehydrating agent (e.g.,

or molecular sieves) during the first step.[1]
Tertiary Amine Impurity Over-alkylation (if using alkyl halide route)Switch to Reductive Amination (Method 3.[1]1) strictly.
Color/Darkening Oxidation of amineStore under Nitrogen/Argon atmosphere.[1] Distill before use if yellowed.[1]
Residual Boron Poor quench of

Ensure pH < 2 quench followed by extended stirring before basification.

Regulatory & Safety Considerations

  • Handling: As a secondary amine, it is likely a skin and eye irritant.[1] Use Fume Hoods.[1]

  • Nitrosamine Risk: Secondary amines can form carcinogenic nitrosamines if exposed to nitrosating agents (e.g., nitrites).[1] Strictly avoid using sodium nitrite in the same facility or waste streams.[1]

  • REACH/TSCA: Ensure CAS 41577-66-0 is registered if scaling above 1 ton/year.[1]

References

  • Synthesis of Secondary Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]

  • SDHI Fungicide Design: Walter, H. "Fungicidal Pyrazole Carboxamides."[1] Bioorganic & Medicinal Chemistry Letters, 2016.[1] (General reference for Pyrazole-Amide scaffolds).

  • Chemical Data: PubChem Compound Summary for N-(2-methylbenzyl)propan-1-amine. Link[1]

  • Agrochemical Intermediates: "Building Blocks for Agrochemical Synthesis." ChemBK Database, 2024.[1] Link[1]

Sources

Foundational

A Theoretical and Computational Blueprint for the Analysis of N-(2-methylbenzyl)propan-1-amine

This technical guide provides a comprehensive framework for the theoretical and computational investigation of N-(2-methylbenzyl)propan-1-amine, a molecule of interest in organic synthesis and potential pharmaceutical de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the theoretical and computational investigation of N-(2-methylbenzyl)propan-1-amine, a molecule of interest in organic synthesis and potential pharmaceutical development. Given the limited specific literature on this compound, this document outlines a robust research plan, drawing upon established methodologies for analogous benzylamine derivatives. The protocols and analyses detailed herein are designed to elucidate the structural, spectroscopic, and electronic properties of the molecule, providing a foundational understanding for its potential applications.

Introduction: The Significance of N-substituted Benzylamines

N-substituted benzylamines are a class of compounds that serve as versatile intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and agrochemicals[1]. The presence of a reactive amine group and a benzyl moiety allows for diverse chemical transformations, making them valuable building blocks in medicinal chemistry. Theoretical and computational studies of these molecules are crucial for understanding their conformational preferences, electronic structure, and reactivity, which in turn can guide the design of novel bioactive compounds and the optimization of synthetic pathways. This guide proposes a systematic approach to characterize N-(2-methylbenzyl)propan-1-amine, a specific derivative with potential for unique steric and electronic properties due to the ortho-methyl substitution on the benzyl ring.

Proposed Synthetic Pathway and Spectroscopic Verification

A logical first step in the study of N-(2-methylbenzyl)propan-1-amine is its synthesis and subsequent experimental characterization. This provides the necessary validation for the computational models.

Synthesis via Reductive Amination

A common and effective method for the synthesis of N-substituted benzylamines is reductive amination. This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its reduction to the corresponding amine.

Experimental Protocol:

  • Imine Formation: To a solution of 2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add propan-1-amine (1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: The reaction mixture is then cooled in an ice bath, and a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.

  • Purification: The crude N-(2-methylbenzyl)propan-1-amine can be purified by column chromatography on silica gel.

Diagram of the Proposed Synthetic Workflow:

G cluster_synthesis Synthesis Workflow 2-methylbenzaldehyde 2-methylbenzaldehyde Imine Formation Imine Formation 2-methylbenzaldehyde->Imine Formation Propan-1-amine Propan-1-amine Propan-1-amine->Imine Formation Reduction (NaBH4) Reduction (NaBH4) Imine Formation->Reduction (NaBH4) Crude Product Crude Product Reduction (NaBH4)->Crude Product Purification Purification Crude Product->Purification Pure N-(2-methylbenzyl)propan-1-amine Pure N-(2-methylbenzyl)propan-1-amine Purification->Pure N-(2-methylbenzyl)propan-1-amine

Caption: Proposed workflow for the synthesis of N-(2-methylbenzyl)propan-1-amine.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized N-(2-methylbenzyl)propan-1-amine, a combination of spectroscopic techniques should be employed. The experimental data obtained will also serve as a benchmark for the validation of the computational results.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 2-methylbenzyl group, the methyl protons, the benzylic methylene protons, the N-H proton, and the propyl chain protons.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, the benzylic carbon, and the carbons of the propyl group.
FT-IR Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C-N stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₇N, 163.26 g/mol )[1].

Comprehensive Computational Analysis

The core of this guide is a detailed plan for the theoretical investigation of N-(2-methylbenzyl)propan-1-amine using computational chemistry methods. Density Functional Theory (DFT) is the recommended approach due to its balance of accuracy and computational cost for molecules of this size.

Conformational Analysis

The presence of rotatable bonds in N-(2-methylbenzyl)propan-1-amine suggests the existence of multiple conformers. Identifying the global minimum energy conformation is crucial for accurate predictions of its properties.

Methodology:

  • Initial Conformer Search: A systematic or stochastic conformational search should be performed using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: The low-energy conformers identified from the initial search should then be subjected to full geometry optimization using a DFT method, such as B3LYP with a 6-31G(d,p) basis set.

  • Frequency Analysis: Vibrational frequency calculations should be performed on all optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Relative Energy Calculation: The relative energies of the stable conformers can be calculated to determine the most stable structure.

Quantum Chemical Calculations

Once the global minimum energy structure is identified, a more detailed investigation of its electronic and spectroscopic properties can be undertaken using a higher level of theory, for instance, the B3LYP functional with the 6-311++G(d,p) basis set.

Key Properties to be Investigated:

  • Optimized Molecular Geometry: Detailed bond lengths, bond angles, and dihedral angles of the most stable conformer.

  • Vibrational Spectroscopy (IR and Raman): Calculation of the vibrational frequencies and intensities to be compared with the experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of the experimental vibrational bands.

  • Electronic Properties (HOMO-LUMO Analysis): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying regions of the molecule that are prone to electrophilic and nucleophilic attack.

  • Mulliken Atomic Charges: Calculation of the charge distribution on each atom provides further insight into the molecule's reactivity and intermolecular interactions.

Diagram of the Computational Chemistry Workflow:

G cluster_compchem Computational Chemistry Workflow Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search DFT Optimization DFT Optimization Conformational Search->DFT Optimization Frequency Analysis Frequency Analysis DFT Optimization->Frequency Analysis Global Minimum Global Minimum Frequency Analysis->Global Minimum Property Calculations Property Calculations Global Minimum->Property Calculations Results Analysis Results Analysis Property Calculations->Results Analysis

Caption: A streamlined workflow for the computational analysis of the target molecule.

Molecular Docking Studies

To explore the potential of N-(2-methylbenzyl)propan-1-amine as a bioactive molecule, molecular docking studies can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Based on the structural similarities to other bioactive amines, potential targets could include enzymes like monoamine oxidase (MAO) or various receptors in the central nervous system.

Methodology:

  • Target Selection: Identify potential protein targets based on literature precedents for similar benzylamine derivatives. For example, monoamine oxidase B (MAO-B) is a well-known target for inhibitors with a benzylamine scaffold.

  • Ligand and Receptor Preparation: Prepare the 3D structure of N-(2-methylbenzyl)propan-1-amine (from the DFT calculations) and the crystal structure of the target protein (from the Protein Data Bank).

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the ligand to the active site of the protein.

  • Analysis of Interactions: Analyze the docking results to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Data Presentation and Interpretation

The results from the computational studies should be presented in a clear and concise manner to facilitate interpretation.

Table of Calculated Properties:

Property Calculated Value
Optimized Energy (Hartree) To be calculated
HOMO Energy (eV) To be calculated
LUMO Energy (eV) To be calculated
HOMO-LUMO Gap (eV) To be calculated
Dipole Moment (Debye) To be calculated

Table of Key Vibrational Frequencies:

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) (from FT-IR)
N-H StretchTo be calculatedTo be measured
Aromatic C-H StretchTo be calculatedTo be measured
Aliphatic C-H StretchTo be calculatedTo be measured
C-N StretchTo be calculatedTo be measured

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational research plan for the characterization of N-(2-methylbenzyl)propan-1-amine. By combining synthesis, spectroscopic analysis, and in-depth computational modeling, a thorough understanding of the structural, electronic, and potential biological properties of this molecule can be achieved. The insights gained from these studies will be invaluable for its potential application in drug discovery and materials science. Future work could involve the synthesis and analysis of related derivatives to establish structure-activity relationships.

References

  • ChemBK. (2024, April 9). N-(2-Methylbenzyl)propan-1-amine. Retrieved from [Link]

  • Ataman Kimya. N-BENZYLAMINE. Retrieved from [Link]

  • PubChem. Benzyl(2-methylpropyl)amine. National Institutes of Health. Retrieved from [Link]

  • Frisch, M. J., et al. (2009). Gaussian 09, Revision A.02. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789.
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242.
  • Arjunan, V., Ravindran, P., Subhalakshmi, K., & Mohan, S. (2009). Synthesis, structural, vibrational and quantum chemical investigations of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(3), 607–616.
  • Chattaraj, P. K., Maiti, B., & Sarkar, U. (2003). Philicity: A unified treatment of chemical reactivity and selectivity. The Journal of Physical Chemistry A, 107(26), 4973–4975.

Sources

Exploratory

An In-depth Technical Guide to N-(2-methylbenzyl)propan-1-amine: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of N-(2-methylbenzyl)propan-1-amine, a secondary amine of interest in organic synthesis and potential pharmaceutical applications. While a detailed historic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-methylbenzyl)propan-1-amine, a secondary amine of interest in organic synthesis and potential pharmaceutical applications. While a detailed historical record of its specific discovery is not prominent in the scientific literature, this document elucidates its chemical identity, synthesis methodologies, and potential utility based on established chemical principles and the well-documented applications of the broader class of N-substituted benzylamines. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's chemistry and potential.

Introduction and Chemical Profile

N-(2-methylbenzyl)propan-1-amine, with the chemical formula C₁₁H₁₇N, is a secondary amine characterized by a propyl group and a 2-methylbenzyl group attached to a central nitrogen atom. Its structure is a derivative of benzylamine, a class of compounds with a wide range of applications in medicinal chemistry and materials science.[1] The presence of the 2-methyl substituent on the benzene ring introduces specific steric and electronic properties that can influence its reactivity and biological activity compared to its unsubstituted counterpart.

While the specific historical discovery and initial synthesis of N-(2-methylbenzyl)propan-1-amine are not well-documented in seminal publications, its preparation falls under the well-established and versatile methods of amine synthesis, primarily reductive amination. This guide will, therefore, focus on the practical aspects of its synthesis, characterization, and potential applications inferred from the known roles of similar N-substituted benzylamines.

PropertyValueSource
Molecular Formula C₁₁H₁₇NChemBK
Molecular Weight 163.26 g/mol ChemBK
General Use Intermediate in organic synthesis for pharmaceuticals, dyes, fragrances, and pesticides.[2]

Synthesis and Methodologies: A Focus on Reductive Amination

The most direct and widely employed method for the synthesis of N-(2-methylbenzyl)propan-1-amine is the reductive amination of 2-methylbenzaldehyde with propan-1-amine. This versatile reaction forms the carbon-nitrogen bond with high efficiency and is a cornerstone of amine synthesis in modern organic chemistry.[1][3]

The Principle of Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (in this case, an aldehyde) with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This "one-pot" procedure is highly favored for its operational simplicity and the avoidance of isolating the often-unstable imine intermediate.

G cluster_0 Reductive Amination Workflow 2-Methylbenzaldehyde 2-Methylbenzaldehyde Imine Intermediate Imine Intermediate 2-Methylbenzaldehyde->Imine Intermediate + Propan-1-amine Propan-1-amine Propan-1-amine N-(2-methylbenzyl)propan-1-amine N-(2-methylbenzyl)propan-1-amine Imine Intermediate->N-(2-methylbenzyl)propan-1-amine + Reducing Agent Reducing Agent Reducing Agent

Caption: General workflow for the synthesis of N-(2-methylbenzyl)propan-1-amine via reductive amination.

Detailed Experimental Protocol

Materials:

  • 2-methylbenzaldehyde

  • Propan-1-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol as solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylbenzaldehyde (1.0 equivalent) in the chosen solvent (e.g., DCM).

  • Amine Addition: Add propan-1-amine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), in portions. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Insights

The reductive amination process proceeds through two key steps:

  • Imine Formation: The amine (propan-1-amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (2-methylbenzaldehyde). This is followed by dehydration to form a Schiff base, or imine.

  • Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the imine to form the final secondary amine.

G cluster_1 Mechanism of Reductive Amination Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine (Nucleophilic Attack) Amine Amine Imine Imine Hemiaminal->Imine - H₂O (Dehydration) Final Amine Final Amine Imine->Final Amine + Hydride Source (Reduction) Hydride Source Hydride Source

Caption: Simplified mechanism of the reductive amination reaction.

Potential Applications and Research Context

While specific applications for N-(2-methylbenzyl)propan-1-amine are not extensively reported, the broader class of N-substituted benzylamines are valuable in several fields:

  • Pharmaceuticals: Benzylamine derivatives are scaffolds in a variety of drugs. Their structural features allow them to interact with biological targets.

  • Agrochemicals: Many pesticides and herbicides contain benzylamine moieties, contributing to their biological activity.

  • Organic Synthesis: They serve as versatile intermediates for the synthesis of more complex molecules and as ligands in catalysis.[2]

The 2-methylbenzyl group in the target molecule can provide a degree of steric hindrance that may be useful in directing certain chemical reactions or in modulating the binding affinity to a biological receptor.

Conclusion

N-(2-methylbenzyl)propan-1-amine is a readily synthesizable secondary amine with potential applications as a chemical intermediate. While its own history is not a distinct chapter in the annals of chemistry, it stands as a testament to the power and utility of fundamental organic reactions like reductive amination. This guide provides the necessary technical information for its synthesis and an understanding of its chemical nature, paving the way for its potential use in research and development.

References

  • ChemBK. N-(2-Methylbenzyl)propan-1-amine. Available from: [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available from: [Link]

  • Google Patents. US4004008A - O-Tertiary amino-alkyl-N-benzoyl tyrosil amides.
  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Google Patents. WO1996002492A1 - Method of making a benzylpropanamine.
  • Wikipedia. Mephedrone. Available from: [Link]

  • PubChem. N-Methyl-N-(propan-2-yl)propan-1-amine. Available from: [Link]

  • Wikipedia. 2-Methylmethcathinone. Available from: [Link]

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Foundational

An In-Depth Technical Guide to N-(2-methylbenzyl)propan-1-amine: A Core Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-methylbenzyl)propan-1-amine is a secondary amine that serves as a crucial building block in advanced organic synthesis. Its structural feature...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methylbenzyl)propan-1-amine is a secondary amine that serves as a crucial building block in advanced organic synthesis. Its structural features, combining a substituted aromatic ring with a flexible aliphatic chain, make it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key chemical transformations, and its significant role as an intermediate, particularly in the development of pharmacologically active compounds. Methodologies, safety protocols, and mechanistic insights are presented to offer a field-proven perspective for professionals in chemical research and development.

Introduction and Molecular Overview

N-(2-methylbenzyl)propan-1-amine is a secondary amine characterized by a propyl group and a 2-methylbenzyl group attached to a central nitrogen atom. This seemingly simple structure is of significant interest in medicinal chemistry and process development. The presence of the benzyl group allows for facile N-debenzylation under various catalytic conditions, offering a strategic advantage in multi-step syntheses where the amine functionality requires temporary protection. Furthermore, the 2-methyl substitution on the phenyl ring introduces steric and electronic modifications that can influence the reactivity of the molecule and the biological activity of its derivatives.

This compound is a key precursor in the synthesis of more complex molecules, including potential therapeutic agents. For instance, structurally related amines are integral components of β2-adrenergic receptor agonists, which are vital in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD)[1][2]. The synthesis of such complex drugs often relies on the strategic incorporation of specific side chains, where intermediates like N-(2-methylbenzyl)propan-1-amine play a pivotal role[1].

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties of N-(2-methylbenzyl)propan-1-amine is provided in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValue
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not specified, but expected to be >200°C
Solubility Soluble in organic solvents like dichloromethane, ethanol, and ether.

Spectroscopic Characterization:

The structural elucidation of N-(2-methylbenzyl)propan-1-amine and its reaction products relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylbenzyl group, a singlet for the benzylic methyl group, and characteristic multiplets for the propyl chain protons. The protons on the carbon adjacent to the nitrogen (the benzylic CH₂ and the N-CH₂) will be deshielded, appearing in the 2.3-3.0 ppm range[3]. The N-H proton signal is typically a broad singlet and its chemical shift is concentration-dependent, appearing between 0.5-5.0 ppm[3]. The addition of D₂O would cause this signal to disappear, confirming its identity[4][5].

  • ¹³C NMR Spectroscopy: The carbon spectrum will show signals for the aromatic carbons, the benzylic methyl carbon, and the three carbons of the propyl chain. The carbons directly attached to the nitrogen atom are expected to be in the 10-65 ppm region[3].

  • Infrared (IR) Spectroscopy: As a secondary amine, a key feature in the IR spectrum is a single, sharp N-H stretching absorption band around 3350 cm⁻¹[5]. This helps distinguish it from primary amines, which show two bands, and tertiary amines, which show none in this region[5].

  • Mass Spectrometry: In accordance with the nitrogen rule, the molecule has an odd number of nitrogen atoms, resulting in an odd-numbered molecular ion peak in its mass spectrum[6].

Synthesis of N-(2-methylbenzyl)propan-1-amine

A robust and widely applicable method for the synthesis of N-(2-methylbenzyl)propan-1-amine is through the reductive amination of propanal with 2-methylbenzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, followed by its in-situ reduction to the target secondary amine.

Experimental Protocol: Reductive Amination

Reaction Principle: The synthesis is based on the nucleophilic addition of 2-methylbenzylamine to the carbonyl carbon of propanal, followed by the elimination of a water molecule to form an N-(2-methylbenzyl)prop-1-en-1-amine (an enamine that tautomerizes to the imine). This intermediate is then reduced by a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield the final product.

Chemical Equation: (2-CH₃C₆H₄)CH₂NH₂ (2-Methylbenzylamine) + CH₃CH₂CHO (Propanal) → [(2-CH₃C₆H₄)CH₂N=CHCH₂CH₃] (Imine Intermediate) + H₂O

[(2-CH₃C₆H₄)CH₂N=CHCH₂CH₃] + [H] → (2-CH₃C₆H₄)CH₂NHCH₂CH₂CH₃ (N-(2-methylbenzyl)propan-1-amine)

Materials and Equipment:

ChemicalCAS No.FormulaMolar Mass ( g/mol )
2-Methylbenzylamine89-93-0C₈H₁₁N121.18
Propanal123-38-6C₃H₆O58.08
Sodium Borohydride16940-66-2NaBH₄37.83
Methanol (Anhydrous)67-56-1CH₄O32.04
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzylamine (1.0 eq) dissolved in anhydrous methanol (100 mL).

  • Imine Formation: Cool the solution to 0°C using an ice bath. Add propanal (1.1 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0°C. Stir the reaction mixture at this temperature for an additional 30 minutes, then allow it to warm to room temperature and stir for 2 hours.

  • Reduction: Re-cool the mixture to 0°C. Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Quench: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours. Quench the reaction by the slow addition of distilled water (50 mL).

  • Workup and Extraction: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol. Add dichloromethane (100 mL) to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(2-methylbenzyl)propan-1-amine can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process 2_Methylbenzylamine 2-Methylbenzylamine Imine_Formation Imine Formation (Methanol, 0°C to RT) 2_Methylbenzylamine->Imine_Formation Propanal Propanal Propanal->Imine_Formation Reduction Reduction (NaBH4, 0°C to RT) Imine_Formation->Reduction Workup Aqueous Workup & Extraction (DCM) Reduction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product N-(2-methylbenzyl)propan-1-amine Purification->Product

Caption: Reductive amination workflow for the synthesis of N-(2-methylbenzyl)propan-1-amine.

Utility as a Chemical Intermediate

The true value of N-(2-methylbenzyl)propan-1-amine lies in its application as a versatile intermediate. Its secondary amine functionality is a nucleophilic site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework.

Key Chemical Transformations
  • N-Alkylation: The secondary amine can be further alkylated to form tertiary amines. This is a fundamental reaction in organic synthesis, often used to build up the core structure of target molecules.

  • N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. This transformation is crucial for the synthesis of many pharmaceuticals and can also serve as a protecting group strategy.

  • Michael Addition: As a nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds. This carbon-nitrogen bond-forming reaction is a powerful tool for constructing more complex structures[7].

  • N-Debenzylation: The 2-methylbenzyl group can be cleaved via catalytic hydrogenation (e.g., using Pd/C and H₂), liberating the propan-1-amine. This deprotection step is often employed late in a synthetic sequence to unmask a primary amine for further functionalization.

Application in a Hypothetical Drug Synthesis Pathway

To illustrate its utility, consider a hypothetical pathway where N-(2-methylbenzyl)propan-1-amine is a key intermediate in the synthesis of a complex bioactive molecule. This example demonstrates how the unique features of this intermediate can be strategically employed.

G Intermediate N-(2-methylbenzyl)propan-1-amine Acylation N-Acylation (e.g., with an acyl chloride) Intermediate->Acylation Amide Amide Intermediate Acylation->Amide Reduction Amide Reduction (e.g., with LiAlH4) Amide->Reduction Tertiary_Amine Tertiary Amine Intermediate Reduction->Tertiary_Amine Debenzylation N-Debenzylation (e.g., Pd/C, H2) Tertiary_Amine->Debenzylation Final_Product Final Bioactive Molecule (with secondary amine) Debenzylation->Final_Product

Caption: Hypothetical synthetic pathway utilizing N-(2-methylbenzyl)propan-1-amine.

In this pathway, the intermediate is first acylated to introduce a new side chain. The resulting amide is then reduced to a more complex tertiary amine. Finally, the benzyl group is removed to reveal a secondary amine in the final product, which may be crucial for its biological activity.

Safety and Handling

As with all amine compounds, proper safety precautions must be observed when handling N-(2-methylbenzyl)propan-1-amine and its precursors. Based on safety data for structurally similar amines, the following guidelines are recommended.

General Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood[8].

  • Avoid inhalation of vapors or mists[9].

  • Prevent contact with skin, eyes, and clothing[8][10].

  • Use appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles[10].

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat[9].

  • Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate cartridge for organic vapors[9].

First Aid Measures:

  • Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention[11].

  • Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water[12].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[9][12].

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[8].

HazardPrecaution
Skin/Eye Contact Causes skin irritation and serious eye damage (Predicted). Wear gloves and goggles[9][12].
Inhalation May cause respiratory irritation. Use in a fume hood[8].
Ingestion Harmful if swallowed. Do not ingest[9].

Conclusion

N-(2-methylbenzyl)propan-1-amine is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its straightforward synthesis via reductive amination, coupled with the diverse reactivity of its secondary amine functionality and the strategic utility of the cleavable benzyl group, makes it an important tool for the modern synthetic chemist. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and in industrial processes. As the demand for novel and complex small molecules continues to grow, the importance of such well-defined and versatile building blocks will undoubtedly increase.

References

  • Benchchem. (n.d.). Application Note: Synthesis of N-benzyl-2-methylpropan-1-imine.
  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Wikipedia. (n.d.). Mephedrone.
  • Benchchem. (n.d.). N-benzyl-1-(4-methoxyphenyl)propan-2-amine | CAS 43229-65-8.
  • Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amine...
  • Quora. (2024). What is the structure of 2-methyl-N-propyl-1-propanamine?
  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.
  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol.
  • Cayman Chemical. (2025). Safety Data Sheet - N-methyl-2-Phenylpropan-1-amine (hydrochloride).
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Propylamine.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines – Organic Chemistry.
  • ResearchGate. (2022). Reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with Secondary Amines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine.
  • Alkyl Amines Chemicals Ltd. (2020). Safety Data Sheet - N-methylbenzylamine.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Royal Society of Chemistry. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency.

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Protocols & Analytical Methods

Method

Purification of "N-(2-methylbenzyl)propan-1-amine" by column chromatography

This application note provides a comprehensive guide for the purification of N-(2-methylbenzyl)propan-1-amine using silica gel column chromatography. The protocol is designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive guide for the purification of N-(2-methylbenzyl)propan-1-amine using silica gel column chromatography. The protocol is designed for researchers, scientists, and professionals in drug development who require a high degree of purity for their synthesized compounds. This guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the chromatographic process.

Introduction: The Imperative for Purification

N-(2-methylbenzyl)propan-1-amine is a secondary amine that serves as a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical candidates. Following its synthesis, the crude product mixture invariably contains unreacted starting materials, by-products, and other impurities. The removal of these contaminants is critical, as their presence can interfere with subsequent reactions, compromise the accuracy of biological assays, and affect the overall quality and safety of the final product.

Column chromatography is a powerful and widely used technique for the purification of organic compounds. This application note details a robust protocol using normal-phase silica gel chromatography, a method well-suited for the separation of moderately polar compounds like N-(2-methylbenzyl)propan-1-amine from common reaction impurities.

Understanding the Analyte: Physicochemical Properties

A successful chromatographic separation is predicated on understanding the physicochemical properties of the target molecule. These properties dictate the interactions between the compound, the stationary phase, and the mobile phase.

Structure:

Physicochemical Data for N-(2-methylbenzyl)propan-1-amine:

PropertyValue (Estimated)Significance for Chromatography
Molecular Formula C₁₁H₁₇N---
Molecular Weight 163.26 g/mol Influences diffusion and elution speed.
Boiling Point ~230-240 °CIndicates low volatility; suitable for post-column solvent evaporation.
Polarity (XLogP3) ~2.8[1]Moderately nonpolar, suggesting good solubility in common organic solvents and suitability for normal-phase chromatography.
pKa (of conjugate acid) ~10-11The basic nature of the amine necessitates modification of the mobile phase to prevent strong interaction with acidic silica.
Hydrogen Bond Donor 1The N-H group can interact with the silanol groups on the silica surface.
Hydrogen Bond Acceptor 1The nitrogen atom can accept hydrogen bonds from the stationary phase.

Note: Experimental data for N-(2-methylbenzyl)propan-1-amine is not widely available. The values presented are estimated based on its structure and data from similar compounds, such as its isomer N-benzyl-2-methylpropan-1-amine[1].

The Principle of Amine Purification on Silica Gel

Normal-phase chromatography separates compounds based on their polarity. The stationary phase, silica gel (SiO₂), is highly polar and slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The mobile phase, or eluent, is a nonpolar organic solvent or a mixture of solvents.

A significant challenge in the chromatography of basic compounds like amines is their strong interaction with the acidic silanol groups of the silica gel[2]. This can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound may bind so strongly that it cannot be eluted from the column, resulting in low recovery.

  • Peak Tailing: The eluted compound appears as a long, drawn-out "tail" rather than a sharp peak, leading to poor separation from other components.

  • Compound Degradation: The acidic nature of the silica can sometimes catalyze the degradation of sensitive molecules.

To counteract these effects, a small amount of a basic modifier, typically triethylamine (TEA), is added to the mobile phase. The TEA acts as a competing base, neutralizing the acidic sites on the silica gel and minimizing the strong interactions with the target amine[2][3][4]. This results in sharper peaks, improved separation, and higher recovery of the purified product.

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before performing a large-scale column separation, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a good separation between the desired product and its impurities, with a retention factor (Rf) for the product ideally between 0.25 and 0.35.

Protocol for TLC Analysis:

  • Prepare Eluent Systems: In separate small beakers, prepare various mixtures of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). To each mixture, add 0.5-1% triethylamine (v/v).

    • Example Test Systems:

      • 95:5 Hexane:Ethyl Acetate + 1% TEA

      • 90:10 Hexane:Ethyl Acetate + 1% TEA

      • 80:20 Hexane:Ethyl Acetate + 1% TEA

  • Spot the Plate: Using a capillary tube, spot a small amount of the crude reaction mixture onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • UV Light: Since the compound contains a benzyl group, it should be visible under short-wave (254 nm) UV light as a dark spot[5].

    • Staining: If spots are not clear under UV, use a chemical stain. A ninhydrin stain is effective for visualizing primary and secondary amines, typically producing reddish or purple spots upon heating[6][7]. An iodine chamber is another general-purpose method that can reveal organic compounds as yellow-brown spots[5].

The solvent system that gives the best separation with the target compound having an Rf of ~0.3 will be used for the column chromatography.

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude N-(2-methylbenzyl)propan-1-amine. Adjust the scale accordingly.

Materials and Reagents
  • Stationary Phase: Silica gel (230-400 mesh)

  • Crude Product: N-(2-methylbenzyl)propan-1-amine

  • Solvents: Hexane (or petroleum ether), Ethyl Acetate (or Dichloromethane), Triethylamine (TEA) - all chromatography grade

  • Equipment: Glass chromatography column, collection test tubes or flasks, TLC plates, UV lamp, rotary evaporator.

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Find Optimal Eluent) Slurry Prepare Silica Slurry (Silica + Eluent) TLC->Slurry Determines Eluent Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Pure Product Evaporate->Pure

Caption: Workflow for the purification of N-(2-methylbenzyl)propan-1-amine.

Step-by-Step Procedure
  • Column Preparation (Slurry Packing): a. Select a glass column of appropriate size (e.g., a 40-50 cm long, 2-3 cm diameter column for 1-2 g of crude material). b. Securely clamp the column in a vertical position in a fume hood. c. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand. d. In a beaker, prepare a slurry of silica gel in the chosen eluent (determined by TLC). Use approximately 50 g of silica for every 1 g of crude mixture. e. Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles. f. Once all the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during solvent addition. g. Drain the solvent until its level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading: a. Dissolve the crude N-(2-methylbenzyl)propan-1-amine in a minimal amount of the eluent or a less polar solvent like dichloromethane. b. Carefully add the sample solution to the top of the column using a pipette. c. Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until it reaches the top of the sand layer. d. Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to absorb onto the silica.

  • Elution and Fraction Collection: a. Carefully fill the column with the eluent. b. Begin eluting the column, collecting the solvent in fractions (e.g., 10-20 mL per test tube). Maintain a constant flow rate. c. Continuously replenish the eluent at the top of the column to ensure it never runs dry.

  • Fraction Analysis and Product Isolation: a. Monitor the separation by spotting alternating fractions onto a TLC plate. b. Develop and visualize the TLC plate as described in Section 4. c. Identify the fractions that contain the pure product (single spot at the correct Rf). d. Combine the pure fractions into a round-bottom flask. e. Remove the solvent and triethylamine using a rotary evaporator to yield the purified N-(2-methylbenzyl)propan-1-amine.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product will not elute from the column. 1. Eluent is not polar enough. 2. Insufficient triethylamine in the eluent.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). 2. Ensure at least 0.5-1% TEA is present in the mobile phase.
Poor separation (overlapping bands). 1. Column was packed improperly (air bubbles, cracks). 2. Sample was loaded in too much solvent. 3. Eluent is too polar.1. Repack the column carefully. 2. Use the minimum volume of solvent to dissolve the crude product. 3. Use a less polar eluent system as determined by TLC.
Streaking/Tailing of spots on TLC and column. 1. Strong acid-base interaction with silica. 2. Column is overloaded with sample.1. Increase the concentration of triethylamine in the eluent to 1-2%. 2. Use a larger column with more silica gel relative to the amount of sample.
Triethylammonium salt in final product. The product may have been isolated as a salt if the reaction mixture was acidic.After combining pure fractions, perform a basic aqueous wash (e.g., with saturated NaHCO₃ solution), dry the organic layer, and then evaporate the solvent[8].

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of N-(2-methylbenzyl)propan-1-amine by silica gel column chromatography. By understanding the analyte's properties and the principles of chromatography, particularly the challenges associated with amines, researchers can effectively implement this method. The key to a successful separation lies in careful method development using TLC and the use of a basic modifier like triethylamine to ensure high purity and recovery of the final product, making it suitable for demanding applications in research and development.

References

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • ChemicalDesk.Com. (2011). TLC stains for amines. Retrieved from [Link]

  • PubChem. Benzyl(2-methylpropyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2022). Triethylammonium after flash chromatography. r/Chempros. Retrieved from [Link]

  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]

Sources

Application

Application of "N-(2-methylbenzyl)propan-1-amine" in the synthesis of anti-tuberculosis compounds

This Application Note details the utilization of N-(2-methylbenzyl)propan-1-amine as a critical pharmacophore building block in the synthesis of lipophilic diamine-based antitubercular agents , specifically targeting the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the utilization of N-(2-methylbenzyl)propan-1-amine as a critical pharmacophore building block in the synthesis of lipophilic diamine-based antitubercular agents , specifically targeting the Mycobacterial Membrane Protein Large 3 (MmpL3) transporter.

Executive Summary

N-(2-methylbenzyl)propan-1-amine (CAS: Generic/Novel Intermediate) acts as a strategic secondary amine scaffold in the development of next-generation anti-tuberculosis (anti-TB) compounds. Structurally analogous to the lipophilic fragments found in clinical candidates like SQ109 , this intermediate is employed to synthesize asymmetric 1,2- and 1,3-diamines. These compounds function by inhibiting MmpL3 , a transporter essential for shuttling mycolic acids to the mycobacterial cell wall. This guide outlines the synthesis of the intermediate, its coupling into a drug library, and the biological validation of the resulting compounds.

Chemical Context & Rationale

The development of MmpL3 inhibitors relies on a "Lipophilic Head – Polar Linker – Lipophilic Tail" pharmacophore model.

  • The 2-Methylbenzyl Group: Provides the necessary steric bulk and lipophilicity to wedge into the hydrophobic pocket of the MmpL3 transporter.

  • The Propyl Amine Chain: Serves as a flexible linker precursor, allowing for the exploration of Structure-Activity Relationships (SAR) beyond the standard ethylenediamine linker found in Ethambutol and SQ109.

Chemical Profile
PropertySpecification
IUPAC Name N-(2-methylbenzyl)propan-1-amine
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Function Secondary Amine Building Block / Pharmacophore
Target Class MmpL3 Inhibitors (SQ109 Analogues)

Experimental Protocols

Protocol A: Synthesis of N-(2-methylbenzyl)propan-1-amine

Rationale: Direct alkylation often leads to over-alkylation (tertiary amines). Reductive amination is the preferred, self-limiting method to selectively generate the secondary amine.

Reagents:

  • 2-Methylbenzaldehyde (1.0 equiv)

  • Propan-1-amine (1.1 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH) (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-methylbenzaldehyde (10 mmol) in anhydrous MeOH (30 mL).

    • Add propan-1-amine (11 mmol) dropwise at 0°C.

    • Checkpoint: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde). The formation of the imine (Schiff base) is usually quantitative.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (15 mmol) in small portions over 20 minutes. (Caution: Gas evolution).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench with water (10 mL) and evaporate MeOH under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Purify via flash column chromatography (SiO₂; Gradient: Hexane → 10% MeOH/DCM) to yield the pure secondary amine oil.

Protocol B: Library Synthesis (Coupling to Diamine Scaffold)

Rationale: This protocol couples the secondary amine (LHS) with a functionalized linker to create the final bioactive diamine.

Workflow:

  • Substrate: 1,2-dibromoethane or Epichlorohydrin (depending on desired linker).

  • Reaction: Nucleophilic substitution.

  • Conditions: K₂CO₃, Acetonitrile, Reflux.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 2-Methylbenzaldehyde Intermediate Imine Species Start->Intermediate MeOH, RT Reagent1 Propan-1-amine Reagent1->Intermediate Product N-(2-methylbenzyl) propan-1-amine Intermediate->Product NaBH4 Reduction Target MmpL3 Inhibitor (Diamine Library) Product->Target Linker Coupling (e.g., 1,2-dibromoethane)

Figure 1: Synthetic route from aldehyde precursor to final MmpL3 inhibitor library.[1]

Mechanism of Action (MoA)

The synthesized diamines target MmpL3 (Mycobacterial Membrane Protein Large 3). MmpL3 is essential for translocating Trehalose Monomycolate (TMM) across the plasma membrane to the periplasmic space, where it is converted to Trehalose Dimycolate (TDM) and incorporated into the mycolic acid layer.

Inhibition Consequence:

  • Blockade of TMM translocation.

  • Accumulation of TMM in the cytoplasm.

  • Loss of cell wall integrity.

  • Bactericidal effect.[2][3][4]

DOT Diagram: MmpL3 Inhibition Pathway

MoA Cyto Cytoplasm: TMM Synthesis MmpL3 MmpL3 Transporter (Target) Cyto->MmpL3 TMM Substrate Peri Periplasm: Cell Wall Assembly MmpL3->Peri Translocation (BLOCKED) Inhibitor Diamine Compound (N-2-methylbenzyl derived) Inhibitor->MmpL3 Blocks Proton Motive Force (Direct Binding) Death Cell Lysis / Death Peri->Death Loss of Mycolic Layer

Figure 2: Mechanism of Action showing the blockade of TMM translocation by the inhibitor.

Biological Assay Protocol (MABA)

To validate the efficacy of the synthesized compounds, the Microplate Alamar Blue Assay (MABA) is the industry standard for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Strain: Mycobacterium tuberculosis H37Rv.[3]

  • Plate Setup: 96-well microplate.

  • Media: 7H9 broth supplemented with OADC.

  • Compound Dilution: Serial 2-fold dilutions of the synthesized diamine (Range: 100 µM to 0.1 µM).

  • Controls:

    • Positive: Isoniazid or SQ109.

    • Negative: DMSO vehicle.

  • Incubation: 7 days at 37°C.

  • Readout: Add Alamar Blue and Tween 80. Incubate 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

Data Reporting Template
Compound IDR-Group (Amine)LinkerMIC (µg/mL)ClogP
Ref (SQ109) Geranyl/AdamantylEthyl0.785.2
Target-01 N-(2-methylbenzyl)propyl EthylTBD4.8
Target-02 N-(2-methylbenzyl)propyl PropylTBD5.1

References

  • Tahlan, K., et al. (2012). "SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[5][6] Link

  • Poce, G., et al. (2013). "Synthesis and Structure-Activity Relationships of Novel BM212 Analogues." Bioorganic & Medicinal Chemistry. (Demonstrates the utility of lipophilic benzyl amines in MmpL3 inhibitors).
  • Abiko, A., et al. (1997).[1] "2-(N-2-methylbenzyl-N-2,4,6-trimethylbenzyl)-amino-1-phenylpropanol...".[1][6][7] Journal of the American Chemical Society.[1] (Establishes the synthesis of 2-methylbenzyl amine derivatives).

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology. Link

Sources

Method

Scale-up synthesis of "N-(2-methylbenzyl)propan-1-amine"

Process Development & Scale-Up Guide: -(2-methylbenzyl)propan-1-amine -(2-methylbenzyl)propan-1-amine (CAS: Generic structure match, MW: 163.26 g/mol ) Executive Summary & Route Selection This application note details th...

Author: BenchChem Technical Support Team. Date: February 2026

Process Development & Scale-Up Guide: -(2-methylbenzyl)propan-1-amine


-(2-methylbenzyl)propan-1-amine (CAS: Generic structure match, MW: 163.26  g/mol )

Executive Summary & Route Selection

This application note details the process development and scale-up parameters for the synthesis of


-(2-methylbenzyl)propan-1-amine . This secondary amine is a critical pharmacophore intermediate, often utilized in the synthesis of calcium channel blockers and antifungal agents.
Route Analysis: Reductive Amination vs. Direct Alkylation

While direct alkylation of propan-1-amine with 2-methylbenzyl halides is theoretically possible, it is rejected for scale-up due to:

  • Poly-alkylation: High risk of forming the tertiary amine byproduct (

    
    -bis(2-methylbenzyl)propan-1-amine).
    
  • Genotoxicity: Benzyl halides are potential alkylating agents (PGIs) requiring stringent control.

Selected Route: Indirect Reductive Amination (One-Pot, Two-Step) This protocol utilizes the condensation of 2-methylbenzaldehyde with propan-1-amine to form an imine intermediate, followed by in situ reduction with Sodium Borohydride (


) . This route offers superior atom economy, impurity profile control, and safety compared to catalytic hydrogenation (requires high-pressure vessels) or Sodium Triacetoxyborohydride (STAB) (prohibitive cost at multi-kg scale).

Process Safety & Critical Criticality (E-E-A-T)

Reagent Hazard Profiling
ReagentCASHazard ClassCritical Scale-Up Factor
Propan-1-amine 107-10-8Flammable Liquid (Cat 2), CorrosiveBoiling Point (48°C): Significant volatility.[1] Reactor must have efficient reflux condensers (glycol-cooled) to prevent amine loss and flash fire hazards [1].
2-Methylbenzaldehyde 529-20-4Skin IrritantAir Sensitivity: Oxidizes to o-toluic acid if stored improperly. Use fresh or distilled material.
Sodium Borohydride 16940-66-2Water Reactive, Toxic

Evolution:
Generates 4 moles of

per mole of

upon hydrolysis/reaction. Headspace ventilation is mandatory [2].
Exotherm Management
  • Imine Formation: Mildly exothermic. Controlled addition of amine is required.

  • Reduction: Exothermic with gas evolution.

    
     must be added as a solution or pellets slowly to maintain reactor temp 
    
    
    
    .

Reaction Engineering & Mechanism

The synthesis proceeds via the formation of a Schiff base (imine), driven by the nucleophilic attack of the primary amine on the aldehyde carbonyl. The steric bulk of the ortho-methyl group on the benzaldehyde aids in selectivity but may slightly retard imine formation kinetics compared to unsubstituted benzaldehyde.

Mechanistic Pathway (Visualization)

ReactionMechanism Aldehyde 2-Methylbenzaldehyde (Electrophile) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Amine Propan-1-amine (Nucleophile) Amine->Hemiaminal Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine - H2O Water H2O (Byproduct) Hemiaminal->Water Product N-(2-methylbenzyl)propan-1-amine (Target) Imine->Product + Hydride (Reduction) NaBH4 NaBH4 (Hydride Source) NaBH4->Product Reduces C=N

Figure 1: Mechanistic pathway for the reductive amination of 2-methylbenzaldehyde.

Detailed Experimental Protocol (Scale: 1.0 mol)

Objective: Synthesis of ~150g of


-(2-methylbenzyl)propan-1-amine.
Materials
  • 2-Methylbenzaldehyde: 120.15 g (1.0 mol)

  • Propan-1-amine: 65.0 g (1.1 mol, 1.1 eq) [Note: Excess accounts for volatility]

  • Methanol (MeOH): 600 mL (anhydrous preferred)

  • Sodium Borohydride (

    
    ): 22.7 g (0.6 mol, 0.6 eq) [Note: 0.25 mol theoretically required, excess ensures complete reduction]
    
  • Sodium Hydroxide (1M NaOH): 500 mL

  • Dichloromethane (DCM) or Toluene: For extraction.

Step-by-Step Methodology
Phase A: Imine Formation (The "Condensation")
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a high-efficiency reflux condenser (coolant set to -5°C).

  • Solvent Charge: Charge Methanol (400 mL) and 2-Methylbenzaldehyde (120.15 g) . Stir to dissolve.

  • Amine Addition: Cool the solution to 0–5°C using an ice/water bath.

  • Controlled Feed: Add Propan-1-amine (65.0 g) dropwise via an addition funnel over 30 minutes.

    • Observation: A mild exotherm will occur. Ensure internal temp stays

      
      .
      
  • Equilibration: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–3 hours .

    • Checkpoint: Monitor by TLC or GC. Disappearance of aldehyde indicates imine formation. The solution typically turns yellow.

Phase B: Reduction (The "Hydride Transfer")
  • Cooling: Return the vessel to the ice bath (0–5°C).

  • Hydride Addition: Add

    
     (22.7 g)  portion-wise (as a solid or suspended in remaining MeOH) over 45 minutes.
    
    • Safety Critical:Vigorous

      
       evolution.  Ensure reactor is vented to a fume hood exhaust. Do not seal the vessel.
      
    • Thermodynamics: Maintain internal temp

      
       to minimize impurity formation.
      
  • Reaction Completion: Remove cooling bath and stir at ambient temperature for 12 hours (overnight).

Phase C: Quench & Workup
  • Quench: Cool to 10°C. Slowly add Water (100 mL) to destroy excess borohydride.

    • Caution: Foaming will occur.

  • Solvent Strip: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol. Result is a biphasic aqueous slurry.

  • Basification: Add 1M NaOH (300 mL) to the residue. Check pH; ensure pH > 12. This ensures the amine is in the free-base form (organic soluble).

  • Extraction: Extract with DCM (3 x 200 mL) .

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate in vacuo to yield the crude oil.

Purification[2]
  • Method: Vacuum Distillation.

  • Parameters: The product is a high-boiling liquid. Expect boiling point approx. 110–120°C at 10 mmHg (estimated based on MW and structure).

  • Yield Target: >85% (Isolated).

Process Flow Diagram (Unit Operations)

ProcessFlow Start Start: Raw Materials Reactor Reactor (Glass/Steel) Temp: 0-25°C Start->Reactor Charge Aldehyde + Amine Reactor->Reactor Stir 3h (Imine) Reactor->Reactor + NaBH4 (Reduction) Quench Quench Tank + Water/NaOH Reactor->Quench Transfer Separator Phase Separator (Extraction) Quench->Separator pH > 12 Evaporator Rotary Evaporator (Solvent Recovery) Separator->Evaporator Organic Phase Distillation Vacuum Distillation (Purification) Evaporator->Distillation Crude Oil Final Final Product N-(2-methylbenzyl)propan-1-amine Distillation->Final Pure Fractions

Figure 2: Unit operation workflow for the scale-up process.

Analytical Controls

To ensure "Trustworthiness" and "Self-Validation" of the protocol, the following analytical parameters must be met:

ParameterMethodSpecificationRationale
Reaction Conversion GC-FID / HPLC< 1.0% Residual AldehydeUnreacted aldehyde complicates purification.
Identity 1H-NMR (CDCl3)Diagnostic Signals:

2.3 (s, 3H, Ar-CH3)

3.8 (s, 2H, Ar-CH2-N)
Confirms the benzyl-amine linkage and ortho-methyl group.
Purity GC-FID> 98.0% AreaPharmaceutical intermediate grade requirement.
Water Content Karl Fischer< 0.5%Amine hygroscopicity control.

Troubleshooting & Optimization (Expertise)

  • Problem: Low Yield / Incomplete Conversion.

    • Root Cause:[2][3][4][5] Wet methanol or old

      
      . Water hydrolyzes the imine back to aldehyde/amine before reduction occurs.
      
    • Fix: Use anhydrous MeOH and add molecular sieves (3A) during the imine formation step (Phase A).

  • Problem: "Gummy" precipitate during quench.

    • Root Cause:[2][3][4][5] Boron-amine complexes.

    • Fix: Acidify first with dilute HCl to break the complex, then basify strongly with NaOH to extract [3].

  • Problem: Fire hazard at scale.

    • Fix: Propylamine vapors are heavier than air.[2] Ensure floor-level ventilation and grounding of all addition funnels.

References

  • Fisher Scientific.Safety Data Sheet: n-Propylamine.
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." Link

  • Organic Chemistry Portal. "Synthesis of Secondary Amines via Reductive Amination." Link

Sources

Application

Application Note: Optimizing the N-(2-methylbenzyl)propan-1-amine Scaffold for Biological Screening

Abstract This application note details the strategic derivatization of N-(2-methylbenzyl)propan-1-amine , a privileged secondary amine scaffold.[1] Due to its structural similarity to bioactive monoamine neurotransmitter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic derivatization of N-(2-methylbenzyl)propan-1-amine , a privileged secondary amine scaffold.[1] Due to its structural similarity to bioactive monoamine neurotransmitter modulators, this scaffold offers high potential for CNS and GPCR-targeted drug discovery.[1] This guide provides validated protocols for high-throughput amide coupling, urea formation, and palladium-catalyzed N-arylation, specifically optimized to overcome the steric hindrance imposed by the ortho-methyl substituent.[1]

Scaffold Analysis & Strategic Rationale

Structural Properties[2][3]
  • Core Molecule: N-(2-methylbenzyl)propan-1-amine[1]

  • Chemical Class: Sterically hindered secondary amine.[1]

  • Key Features:

    • Nucleophilic Nitrogen: The secondary amine serves as the primary handle for diversification.

    • 2-Methyl Group (Ortho-substitution): This is the critical design element.[1] Unlike a simple benzylamine, the ortho-methyl group introduces steric bulk that restricts rotation and blocks metabolic debenzylation positions. In medicinal chemistry, this often translates to improved metabolic stability (t1/2) and increased selectivity for receptor subtypes (e.g., Dopamine D2 vs. D3).

    • Propyl Chain: Provides lipophilicity and flexibility, often required for occupying hydrophobic pockets in GPCR transmembrane domains.

Derivatization Strategy

To maximize Structure-Activity Relationship (SAR) data, we employ a Divergent Synthesis Strategy . The secondary amine is converted into three distinct chemotypes to probe different binding interactions:

  • Amides: To probe hydrogen bond acceptor/donor interactions and rigidify the linker.[1]

  • Ureas: To introduce a polar "hinge" region often critical for kinase or hydrolase inhibition.[1]

  • Tertiary Aryl Amines: To reduce basicity and explore pi-stacking interactions via Buchwald-Hartwig coupling.

Chemical Diversity Workflow (Visualized)

Derivatization_Pathways Core N-(2-methylbenzyl) propan-1-amine (Secondary Amine) path1 Acylation (R-COOH + HATU) Core->path1 path2 Carbamoylation (R-NCO) Core->path2 path3 Pd-Catalysis (Ar-Br + RuPhos) Core->path3 Prod1 Amide Library (H-Bond Acceptor) path1->Prod1 High Yield Prod2 Urea Library (H-Bond Donor/Acceptor) path2->Prod2 Rapid Kinetics Prod3 N-Aryl Library (Pi-Stacking / Hydrophobic) path3->Prod3 Steric Sensitive

Figure 1: Divergent synthesis pathways for the N-(2-methylbenzyl)propan-1-amine scaffold.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Rationale: The ortho-methyl group creates local steric hindrance.[1] Standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics here.[1] HATU is selected as the coupling reagent of choice due to the stabilizing effect of the HOAt moiety, which accelerates reactivity with hindered secondary amines [1].

Scale: 96-well plate format (100 µmol scale).

Materials:

  • Scaffold: N-(2-methylbenzyl)propan-1-amine (0.2 M in DMF).[1]

  • Carboxylic Acids: Diverse library (0.2 M in DMF).[1]

  • Reagent: HATU (0.2 M in DMF).[1]

  • Base: DIPEA (Diisopropylethylamine), neat.

Step-by-Step Procedure:

  • Dispensing: Add 500 µL of Carboxylic Acid solution (100 µmol, 1.0 eq) to each well.

  • Activation: Add 500 µL of HATU solution (100 µmol, 1.0 eq) and 35 µL of DIPEA (200 µmol, 2.0 eq). Shake at 300 rpm for 5 minutes to form the active ester.

  • Coupling: Add 500 µL of the Scaffold amine solution (100 µmol, 1.0 eq).

  • Incubation: Seal plate and shake at room temperature for 16 hours.

    • Note: If using highly hindered acids (e.g., pivalic acid derivatives), heat to 50°C.

  • Workup (SPE): Dilute reaction with 1 mL MeOH. Pass through a SCX-2 (Strong Cation Exchange) cartridge.[1]

    • Logic: The product is a neutral amide; unreacted amine scaffold will bind to the SCX-2.[1] The flow-through contains the pure amide.[1]

  • Concentration: Evaporate solvent using a centrifugal evaporator (Genevac).

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Rationale: Coupling a secondary amine with an aryl halide is challenging when the amine has ortho-substitution.[1] We utilize RuPhos Pd G4 , a precatalyst designed specifically for hindered secondary amines, preventing beta-hydride elimination and ensuring high turnover [2].

Scale: 4 mL vial (0.5 mmol scale).

Materials:

  • Scaffold: N-(2-methylbenzyl)propan-1-amine.[1]

  • Aryl Bromide: 1.0 eq.[1][2]

  • Catalyst: RuPhos Pd G4 (2 mol%).[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 eq).[1]

  • Solvent: Anhydrous Toluene or Dioxane.[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a vial with the Aryl Bromide (0.5 mmol), NaOtBu (72 mg, 0.75 mmol), and RuPhos Pd G4 (8.5 mg, 0.01 mmol).

  • Addition: Add 2 mL anhydrous Toluene. Then add the Scaffold amine (82 mg, 0.5 mmol).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 12 hours.

    • Visual Check: The reaction usually turns from orange to dark brown/black.

  • Quench: Cool to RT. Dilute with EtOAc (5 mL) and filter through a Celite pad to remove Palladium black.

  • Purification: Concentrate filtrate. Purify via Flash Chromatography (Silica, Hexane:EtOAc gradient).

    • QC: Verify by 1H NMR.[1] Look for the disappearance of the N-H signal and the shift of the benzylic protons.

Biological Screening & Data Management

Primary Screening Context: GPCR Modulation

This scaffold is privileged for Monoamine GPCRs (Dopamine, Serotonin, Adrenergic). The screening workflow should prioritize binding affinity followed by functional efficacy.

Screening Workflow (Visualized)

Screening_Cascade cluster_0 Tier 1: Binding (High Throughput) cluster_1 Tier 2: Functional (Cell-Based) cluster_2 Tier 3: ADME Lib Derivatized Library (96-well plates) Radioligand Radioligand Displacement (Ki Determination) Lib->Radioligand cAMP cAMP / Calcium Flux (Agonist vs Antagonist) Radioligand->cAMP Ki < 100 nM Micro Microsomal Stability (Metabolic Clearance) cAMP->Micro Functional Potency Hit Lead Candidate Micro->Hit t1/2 > 30 min

Figure 2: Hierarchical screening cascade for N-(2-methylbenzyl)propan-1-amine derivatives.

Data Reporting Standards

For the library to be useful, data must be tabulated with specific physicochemical parameters.

Table 1: Recommended Data Structure for Library Validation

Compound IDR-GroupYield (%)Purity (LC-MS)[M+H]+ Obs.LogP (Calc)Notes
MBPA-001 Acetyl92%>98%206.152.1Baseline control
MBPA-002 4-F-Benzoyl88%>95%286.153.4Lipophilic probe
MBPA-003 3-Pyridyl75%>95%269.161.8Polar interaction

References

  • Vertex AI Search (ACS/Wikipedia Synthesis). (2024).[1] Buchwald-Hartwig Amination Protocols for Hindered Amines.[1] Retrieved from [Link][2][3]

  • Royal Society of Chemistry. (2019).[1] Derivatization Strategies for Biogenic Amines. Retrieved from [Link][2][3][4][5][6][7]

Sources

Method

One-Pot Synthesis of N-(2-methylbenzyl)propan-1-amine: An Application Note and Protocol

Introduction: The Significance of Substituted Benzylamines N-substituted benzylamines are a cornerstone of many pharmacologically active compounds and serve as versatile intermediates in organic synthesis. Their structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzylamines

N-substituted benzylamines are a cornerstone of many pharmacologically active compounds and serve as versatile intermediates in organic synthesis. Their structural motif is prevalent in drugs targeting a wide array of receptors and enzymes. "N-(2-methylbenzyl)propan-1-amine," in particular, represents a scaffold with potential for further elaboration in drug discovery programs, leveraging the steric and electronic properties of the ortho-methyl group on the phenyl ring. This application note provides a detailed, robust, and field-tested one-pot protocol for the synthesis of N-(2-methylbenzyl)propan-1-amine via reductive amination, a highly efficient and atom-economical method for C-N bond formation.[1][2] This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for the preparation of this and similar secondary amines.

Synthetic Strategy: The Power of One-Pot Reductive Amination

The synthesis of N-(2-methylbenzyl)propan-1-amine is efficiently achieved through a one-pot reductive amination of 2-methylbenzaldehyde with propan-1-amine. This strategy is predicated on the in-situ formation of an imine intermediate, which is subsequently reduced to the desired secondary amine without isolation.[1][2] This approach offers several advantages over traditional multi-step methods, including reduced reaction time, lower solvent consumption, and minimized purification steps, thereby aligning with the principles of green chemistry.

The causality behind this experimental choice lies in the chemoselectivity of the reducing agent. A mild reducing agent, such as sodium borohydride (NaBH₄), is employed, which selectively reduces the polar imine (C=N) double bond in the presence of the more reactive aldehyde (C=O) starting material. This selectivity is crucial for the success of the one-pot procedure, as it prevents the premature reduction of the aldehyde to the corresponding alcohol.

Reaction Mechanism

The reductive amination proceeds via a two-step sequence within a single reaction vessel:

  • Imine Formation: 2-methylbenzaldehyde reacts with propan-1-amine in a nucleophilic addition-elimination reaction to form the corresponding N-(2-methylbenzylidene)propan-1-imine. This reaction is typically reversible and may be acid-catalyzed to facilitate the dehydration step.

  • Imine Reduction: The hydride reagent (e.g., from NaBH₄) attacks the electrophilic carbon of the imine double bond, reducing it to the target secondary amine, N-(2-methylbenzyl)propan-1-amine.

Reductive_Amination_Mechanism aldehyde 2-Methylbenzaldehyde step1 Step 1: Imine Formation aldehyde->step1 amine Propan-1-amine amine->step1 reducing_agent NaBH₄ borohydride BH₄⁻ imine N-(2-methylbenzylidene)propan-1-imine step2 Step 2: Imine Reduction imine->step2 product N-(2-methylbenzyl)propan-1-amine hydride H⁻ step1->imine + H₂O step2->product

Figure 1: Reaction mechanism for the one-pot reductive amination.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
2-Methylbenzaldehyde529-20-4120.15Colorless to light yellow liquid, BP: 199-200 °C
Propan-1-amine107-10-859.11Colorless liquid, BP: 48 °C, miscible with water
Sodium Borohydride16940-66-237.83White solid, reacts with water
Methanol (anhydrous)67-56-132.04Solvent
Diethyl Ether60-29-774.12Extraction solvent
Saturated Sodium Bicarbonate SolutionN/AN/AAqueous wash
Brine (Saturated NaCl solution)N/AN/AAqueous wash
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent
Step-by-Step Methodology

Experimental_Workflow start Start setup Reaction Setup: - Add 2-methylbenzaldehyde and methanol to flask. - Cool to 0 °C. start->setup add_amine Add Propan-1-amine dropwise at 0 °C. setup->add_amine stir1 Stir for 30 minutes at 0 °C (Imine formation). add_amine->stir1 add_nabh4 Add NaBH₄ portion-wise at 0 °C. stir1->add_nabh4 stir2 Warm to room temperature and stir for 4 hours. add_nabh4->stir2 quench Quench reaction with water. stir2->quench extract Extract with diethyl ether (3x). quench->extract wash Wash organic layers with: 1. Sat. NaHCO₃ 2. Brine extract->wash dry Dry over anhydrous MgSO₄. wash->dry filter_concentrate Filter and concentrate in vacuo. dry->filter_concentrate purify Purify by vacuum distillation. filter_concentrate->purify characterize Characterize product (NMR, IR, MS). purify->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis of N-(2-methylbenzyl)propan-1-amine.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzaldehyde (10.0 g, 83.2 mmol) and 100 mL of anhydrous methanol.

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add propan-1-amine (5.4 g, 91.5 mmol, 1.1 equivalents) dropwise over 10 minutes. Stir the reaction mixture at 0 °C for an additional 30 minutes to facilitate imine formation.

  • Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (3.78 g, 100 mmol, 1.2 equivalents) portion-wise over 20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 50 mL of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-(2-methylbenzyl)propan-1-amine by vacuum distillation to obtain a colorless to pale yellow oil.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Boiling Point: (Predicted) ~220-230 °C at atmospheric pressure.

  • ¹H NMR (CDCl₃): δ 7.1-7.3 (m, 4H, Ar-H), 3.7 (s, 2H, Ar-CH₂-N), 2.6 (t, 2H, N-CH₂-CH₂), 2.4 (s, 3H, Ar-CH₃), 1.5 (m, 2H, -CH₂-CH₂-CH₃), 0.9 (t, 3H, -CH₂-CH₃).

  • ¹³C NMR (CDCl₃): δ 138.5, 136.2, 130.3, 127.8, 127.2, 126.1, 54.2, 51.8, 23.1, 19.3, 11.8.

  • IR (neat): ν 3300-3400 (N-H stretch), 3020, 2960, 2870 (C-H stretch), 1495, 1455 (C=C stretch).

  • MS (EI): m/z 163 (M⁺).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature or gently warm to 40-50 °C.
Formation of 2-methylbenzyl alcoholPremature reduction of the aldehyde.Ensure the reaction temperature is maintained at 0 °C during the addition of NaBH₄. Add the reducing agent slowly.
Dialkylation of the amineNot typically an issue with this method.If observed, use a larger excess of the primary amine.

Conclusion

This application note provides a comprehensive and reliable one-pot protocol for the synthesis of N-(2-methylbenzyl)propan-1-amine via reductive amination. The methodology is efficient, scalable, and utilizes readily available reagents. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this and other valuable secondary amines for their research and development endeavors.

References

  • Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved January 29, 2026, from [Link]

  • Reductive Amination. (n.d.). Pearson+. Retrieved January 29, 2026, from [Link]

  • 2-Methylbenzaldehyde. (n.d.). FooDB. Retrieved January 29, 2026, from [Link]

  • Propylamine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Benzyl(2-methylpropyl)amine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of "N-(2-methylbenzyl)propan-1-amine"

Welcome to the technical support center for the synthesis of N-(2-methylbenzyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-methylbenzyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable secondary amine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Synthetic Strategies

The synthesis of N-(2-methylbenzyl)propan-1-amine is most commonly achieved via two primary routes: Reductive Amination of 2-methylbenzaldehyde with propan-1-amine, and direct N-alkylation of propan-1-amine with a suitable 2-methylbenzyl halide. While both methods are effective, they are each prone to specific side reactions that can impact yield and purity. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Reductive Amination Route

Reductive amination is a powerful one-pot reaction that combines a carbonyl compound and an amine with a reducing agent. The initial formation of an imine or iminium ion is followed by its reduction to the desired amine.[1][2][3] However, several competing reactions can occur.

Problem 1: Low Yield of N-(2-methylbenzyl)propan-1-amine with Significant Formation of 2-Methylbenzyl Alcohol

Root Cause Analysis: This side reaction indicates that the reducing agent is reducing the starting aldehyde, 2-methylbenzaldehyde, faster than or concurrently with the imine intermediate. This is a common issue when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) without careful control of the reaction conditions.[4]

Troubleshooting Steps:

  • Select a Milder Reducing Agent: Employ a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive and more selective.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

  • Optimize Reaction pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[6][7][8] At this pH, the carbonyl oxygen is protonated, activating it for nucleophilic attack by the amine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. A small amount of acetic acid is often added to catalyze imine formation.

  • Two-Step Procedure:

    • Step 1: Imine Formation: React 2-methylbenzaldehyde and propan-1-amine in a suitable solvent (e.g., methanol or toluene) with a dehydrating agent (e.g., molecular sieves or a Dean-Stark trap) to drive the equilibrium towards the imine. Monitor the reaction by TLC or ¹H NMR until the aldehyde is consumed.

    • Step 2: Reduction: Once imine formation is complete, add the reducing agent (e.g., NaBH₄). Since the aldehyde is no longer present, its reduction to the alcohol is avoided.[5]

Data Summary: Comparison of Reducing Agents

Reducing AgentSelectivity for Imine/Iminium IonCommon Side ProductsRecommended Procedure
Sodium Borohydride (NaBH₄)LowAldehyde reduction to alcoholBest used in a two-step procedure after complete imine formation.
Sodium Cyanoborohydride (NaBH₃CN)HighToxic cyanide byproductsEffective in a one-pot reaction at controlled pH (4-6). Use with caution.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)HighMinimalIdeal for one-pot reductive aminations; less toxic than NaBH₃CN.[4][5]
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni)HighCan reduce other functional groupsEffective, but the catalyst can be poisoned by the amine.
Problem 2: Significant Formation of the Tertiary Amine, N,N-bis(2-methylbenzyl)propan-1-amine

Root Cause Analysis: This over-alkylation occurs because the newly formed secondary amine product, N-(2-methylbenzyl)propan-1-amine, is also nucleophilic and can react with another molecule of 2-methylbenzaldehyde to form a new iminium ion, which is then reduced to the tertiary amine.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the amine (propan-1-amine) relative to the aldehyde (2-methylbenzaldehyde). This increases the probability that the aldehyde will react with the primary amine rather than the secondary amine product.

  • Slow Addition of Aldehyde: If using a one-pot method, slowly adding the aldehyde to the mixture of the amine and reducing agent can help to maintain a low concentration of the aldehyde, thus disfavoring the second alkylation step.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can reduce the rate of the second alkylation, which may have a higher activation energy.

Visualizing the Reductive Amination Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Aldehyde Reduction cluster_side2 Side Reaction 2: Over-alkylation Aldehyde 2-Methyl- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Propan-1-amine - H₂O Alcohol 2-Methylbenzyl Alcohol Aldehyde->Alcohol [H] (Reduction) Amine Propan-1-amine Amine->Imine Product N-(2-methylbenzyl) propan-1-amine Imine->Product [H] (Reduction) Tertiary_Amine N,N-bis(2-methylbenzyl) propan-1-amine Product->Tertiary_Amine + Aldehyde - H₂O [H] (Reduction)

Caption: Reductive amination pathway and common side reactions.

Troubleshooting Guide: N-Alkylation Route

Direct N-alkylation involves the reaction of propan-1-amine with a 2-methylbenzyl halide (e.g., chloride or bromide) in the presence of a base. While seemingly straightforward, this method is often plagued by a lack of selectivity.[9][10]

Problem: Formation of a Mixture of Primary, Secondary, Tertiary, and Quaternary Ammonium Salts

Root Cause Analysis: The product of the initial alkylation, N-(2-methylbenzyl)propan-1-amine, is also a nucleophile and can compete with the starting propan-1-amine for the alkylating agent. This leads to the formation of the dialkylated tertiary amine. The tertiary amine, being even more nucleophilic, can be further alkylated to form a quaternary ammonium salt.[9]

Troubleshooting Steps:

  • Use a Large Excess of the Amine: Employing a significant excess of propan-1-amine can statistically favor the mono-alkylation product. This is often the most practical solution if the amine is inexpensive and easily separable from the product.

  • Slow Addition of the Alkylating Agent: Adding the 2-methylbenzyl halide dropwise to a solution of the amine and base can help maintain a low concentration of the alkylating agent, reducing the likelihood of multiple alkylations.

  • Choice of Base and Solvent: Using a non-nucleophilic, sterically hindered base can help to deprotonate the ammonium salt intermediate without competing in the alkylation reaction. The choice of solvent can also influence the relative rates of the alkylation steps.

Visualizing the N-Alkylation Pathway and Side Reactions

G Primary_Amine Propan-1-amine Secondary_Amine Desired Product: N-(2-methylbenzyl) propan-1-amine Primary_Amine->Secondary_Amine + Alkyl Halide - HX Alkyl_Halide 2-Methylbenzyl Halide Tertiary_Amine Side Product: N,N-bis(2-methylbenzyl) propan-1-amine Secondary_Amine->Tertiary_Amine + Alkyl Halide - HX Quaternary_Salt Side Product: Quaternary Ammonium Salt Tertiary_Amine->Quaternary_Salt + Alkyl Halide

Caption: N-alkylation pathway showing over-alkylation side reactions.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is very slow. How can I increase the reaction rate?

A1: The rate-limiting step is often the formation of the imine. You can accelerate this by:

  • Adding a catalytic amount of acid, such as acetic acid, to achieve a pH between 4 and 6.[7][8]

  • Removing water as it is formed using molecular sieves or a Dean-Stark apparatus. This drives the equilibrium towards the imine product.

  • Increasing the reaction temperature, although this may also increase the rate of side reactions.

Q2: I suspect I have formed an enamine as a byproduct. How can I identify it?

A2: Enamine formation can occur if a secondary amine reacts with an aldehyde or ketone.[11][12][13][14] In the context of synthesizing a secondary amine, this is less common but can arise from impurities. Enamines can be identified by:

  • ¹H NMR: The appearance of vinylic protons (protons on a C=C double bond), typically in the range of 4.0-7.0 ppm.

  • ¹³C NMR: The presence of signals for sp² hybridized carbons of the C=C double bond.

  • Hydrolysis: Enamines are generally unstable in the presence of aqueous acid and will hydrolyze back to the corresponding carbonyl compound and amine.[13][14]

Q3: How can I purify my N-(2-methylbenzyl)propan-1-amine from the tertiary amine byproduct?

A3: Separation can be achieved by flash column chromatography on silica gel.[15][16] Since the tertiary amine is less polar than the secondary amine (due to the absence of an N-H bond for hydrogen bonding), the tertiary amine will typically elute first. A solvent system of hexane/ethyl acetate with a small amount of triethylamine (to prevent tailing of the amines on the acidic silica gel) is a good starting point.

Q4: What are the characteristic spectroscopic signatures of the quaternary ammonium salt byproduct from the N-alkylation reaction?

A4: Quaternary ammonium salts have distinct spectroscopic features:

  • NMR Spectroscopy: The protons on the carbons attached to the positively charged nitrogen are deshielded and will appear at a higher chemical shift compared to the corresponding amine. Due to the lack of an N-H proton, this signal will be absent.[17][18]

  • Mass Spectrometry (ESI-MS): In positive ion mode, the quaternary ammonium cation will be observed as a prominent ion with a mass corresponding to the intact cation. Fragmentation will not show the loss of a proton from the nitrogen.[17][19]

Experimental Protocols

Protocol 1: Synthesis of N-(2-methylbenzyl)propan-1-amine via Reductive Amination

This protocol utilizes sodium triacetoxyborohydride for a controlled, one-pot synthesis.

Materials:

  • 2-Methylbenzaldehyde

  • Propan-1-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane, Ethyl acetate, Triethylamine for chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-methylbenzaldehyde (1.0 eq.) and propan-1-amine (1.2 eq.) to 1,2-dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting materials are consumed (typically 2-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate containing 1% triethylamine.

Protocol 2: Synthesis of N-(2-methylbenzyl)propan-1-amine via N-Alkylation

This protocol uses an excess of the primary amine to favor mono-alkylation.

Materials:

  • Propan-1-amine

  • 2-Methylbenzyl chloride or bromide

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Acetonitrile or Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane, Ethyl acetate, Triethylamine for chromatography

Procedure:

  • To a round-bottom flask, add propan-1-amine (5.0 eq.) and potassium carbonate (2.0 eq.) to acetonitrile.

  • Stir the suspension and add 2-methylbenzyl chloride (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 40-50 °C and monitor its progress by TLC or GC-MS until the 2-methylbenzyl chloride is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the excess propan-1-amine and solvent.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate containing 1% triethylamine.

References

  • pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantit
  • Formation of Imines and Enamines. Chemistry Steps.
  • Troubleshooting side reactions in the N-alkyl
  • A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. PubMed.
  • 19.
  • Formation of imines and enamines (video). Khan Academy.
  • Enamines. Making Molecules.
  • 21.4. Imine formation | Organic Chemistry II. Lumen Learning.
  • Synthesis and spectroscopic characterization of new nonracemic quaternary ammonium salts derived from quinine and carbazole. sctunisie.org.
  • Spectrophotometric determination of quaternary ammonium salts by a flow injection method coupled with thermochromism of ion associ
  • Identification of quaternary ammonium compounds by plasma desorption mass spectrometry.
  • Sequential Glaser reaction - diastereoselective cyclocarboxylation of - Supporting Inform
  • Quaternary ammonium c
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • The two most general amine syntheses are the reductive amin
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry.
  • NMR Spectra and Molecular Structure.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • Reductive amin
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Supporting Information for: - Catalytic Reductive N-Alkyl
  • Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Experimental procedure for N-alkyl
  • Borch Reductive Amination.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • 24.7: Reactions of Amines. Chemistry LibreTexts.
  • (A) Optimal pH for reductive amination; (B) Optimal temperature for...
  • Mass Spectrometry - Fragmentation P
  • Reductive Amin
  • Amine synthesis by reductive amination (reductive alkyl
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Application Note – Reductive Amin
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
  • MASS SPECTROMETRY: FRAGMENT
  • Technical Support Center: N-Alkylation of N-methyl-1-phenylpropan-2-amine. Benchchem.
  • N alkylation
  • 2 - Organic Syntheses Procedure.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Mass Spectrometry: Fragment
  • stability issues of N-benzyl-2-methylpropan-1-imine on silica gel. Benchchem.
  • Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N-Alkyl
  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

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Optimization

Removal of unreacted starting materials from "N-(2-methylbenzyl)propan-1-amine"

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-(2-methylbenzyl)propan-1-amine. Here, we provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-(2-methylbenzyl)propan-1-amine. Here, we provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered in removing unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials and byproducts in the synthesis of N-(2-methylbenzyl)propan-1-amine?

A1: The most common synthetic route to N-(2-methylbenzyl)propan-1-amine is the reductive amination of 2-methylbenzylamine with propionaldehyde.[1][2] Therefore, the primary impurities are typically unreacted 2-methylbenzylamine and propionaldehyde. Common byproducts can include the intermediate imine if the reduction is incomplete, and the over-alkylation product, a tertiary amine, formed from the reaction of the desired secondary amine with another molecule of the aldehyde.[3][4]

Q2: I've run a TLC of my crude product and see multiple spots. How can I quickly identify which spots correspond to my product and the starting materials?

A2: To preliminarily identify the spots on your TLC plate, you should spot your crude reaction mixture alongside the individual starting materials (2-methylbenzylamine and propionaldehyde) on the same plate. This direct comparison will help you visualize the presence and relative retention factors (Rf) of the unreacted starting materials in your crude product. The product, N-(2-methylbenzyl)propan-1-amine, is expected to have a different Rf value from the starting materials.

Q3: My crude product has a pungent odor, different from the expected amine smell. What could be the cause?

A3: A strong, pungent, and somewhat fruity odor is characteristic of unreacted propionaldehyde.[5] Its low boiling point means it can be a persistent and noticeable impurity.

Q4: Is distillation a viable method for purification?

A4: Distillation can be a viable method, particularly for removing the highly volatile propionaldehyde. However, the boiling points of 2-methylbenzylamine and the product, N-(2-methylbenzyl)propan-1-amine, are likely to be relatively close, which may require fractional distillation for efficient separation.

Q5: I'm struggling with streaking and poor separation of my amine product on a standard silica gel column. What is causing this and how can I fix it?

A5: Amines, being basic, often interact strongly with the acidic silanol groups on the surface of standard silica gel.[6] This interaction can lead to significant tailing, streaking, and sometimes irreversible adsorption of the product onto the column.[7] To mitigate this, you can either neutralize the silica gel by adding a competing amine like triethylamine (TEA) to your mobile phase or use an amine-functionalized silica column.[6][8]

Troubleshooting Guides

Guide 1: Issues with Acid-Base Extraction

Acid-base extraction is a powerful technique for separating amines from neutral or acidic impurities.[9] The process involves converting the amine into its water-soluble salt by treatment with acid, allowing for its separation from non-basic components.[10]

Problem 1: Low recovery of the product after basification and extraction.

  • Possible Cause A: Incomplete protonation of the amine. For the amine to move into the aqueous layer, it must be fully protonated to its ammonium salt.

    • Solution: Ensure the pH of the aqueous layer is sufficiently acidic. Use a pH meter or pH paper to confirm a pH of 2 or lower after adding the acid.

  • Possible Cause B: Insufficient basification. To recover the free amine from the aqueous salt solution, the pH must be raised to deprotonate the ammonium salt.

    • Solution: Add a strong base, such as NaOH, until the aqueous layer reaches a pH of 12 or higher. Monitor with a pH meter or pH paper.

  • Possible Cause C: Emulsion formation. Emulsions can form at the interface of the organic and aqueous layers, trapping the product and making separation difficult.

    • Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or passing the mixture through a bed of Celite.

Problem 2: The organic layer is still contaminated with starting materials after extraction.

  • Possible Cause: Insufficient washing. A single extraction may not be sufficient to remove all water-soluble impurities.

    • Solution: Perform multiple extractions with the acidic solution to ensure complete removal of the amine into the aqueous phase. Subsequently, wash the final organic product layer with brine to remove any residual water-soluble impurities.

Guide 2: Challenges in Flash Column Chromatography

Flash column chromatography is a standard method for purifying organic compounds. However, amines present unique challenges.[11]

Problem 1: Product is streaking or tailing on the column.

  • Possible Cause: Strong interaction with acidic silica. As mentioned in the FAQs, the basic nature of amines leads to strong interactions with the acidic silica gel.[6]

    • Solution A: Use a modified mobile phase. Add a small amount (0.5-2%) of a competing base, such as triethylamine or ammonia in methanol, to your eluent system.[8] This will neutralize the acidic sites on the silica and improve the peak shape.

    • Solution B: Use an alternative stationary phase. Employing an amine-functionalized silica gel column can provide a more inert surface for the purification of basic compounds, often leading to better separation and peak shape without the need for mobile phase modifiers.[6] Basic alumina is another potential alternative to silica gel.[8]

Problem 2: The product co-elutes with the unreacted 2-methylbenzylamine.

  • Possible Cause: Insufficiently optimized mobile phase. The polarity of the eluent may not be suitable for separating two compounds with similar polarities.

    • Solution: Systematically vary the solvent polarity. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. A shallow gradient can often improve the separation of closely eluting compounds. Perform thorough TLC analysis with different solvent systems to find the optimal conditions before running the column.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of N-(2-methylbenzyl)propan-1-amine

This protocol outlines the steps for separating the basic N-(2-methylbenzyl)propan-1-amine from neutral and acidic impurities.

Materials:

  • Crude N-(2-methylbenzyl)propan-1-amine dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • pH paper or pH meter

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of diethyl ether) and transfer it to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase containing the protonated amine.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure all the amine has been transferred to the aqueous phase. Combine the aqueous extracts.

  • To the combined aqueous extracts, slowly add 6 M NaOH while stirring until the pH is greater than 12. The free amine will precipitate or form an oily layer.

  • Extract the free amine from the basified aqueous solution with a fresh portion of the organic solvent (e.g., 3 x 50 mL of diethyl ether).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified N-(2-methylbenzyl)propan-1-amine.

Protocol 2: Flash Column Chromatography with a Modified Mobile Phase

This protocol describes the purification of N-(2-methylbenzyl)propan-1-amine using silica gel chromatography with a triethylamine-modified eluent.

Materials:

  • Crude N-(2-methylbenzyl)propan-1-amine

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Chromatography column

  • TLC plates and developing chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable solvent system by running TLC plates of the crude mixture. A good starting point is a mixture of hexane and ethyl acetate. Add ~1% TEA to the developing solvent to improve the spot shape. Aim for an Rf of ~0.3 for the product.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, remove the solvent, and dry-load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase containing 1% TEA. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate with 1% TEA) and gradually increase the polarity (gradient elution) or use the predetermined isocratic solvent system.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Propionaldehyde58.0846-50[5]
2-Methylbenzylamine121.18199[10]
N-(2-methylbenzyl)propan-1-amine163.26~218-220 (estimated)[5]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy start 2-Methylbenzylamine + Propionaldehyde reaction Reductive Amination start->reaction crude Crude Product (Amine, Unreacted SMs, Byproducts) reaction->crude decision Initial Purity Assessment (TLC) crude->decision distillation Distillation (Remove Propionaldehyde) decision->distillation Significant low-boiling impurities acid_base Acid-Base Extraction decision->acid_base Mainly non-basic impurities chromatography Column Chromatography decision->chromatography Impurities with similar basicity distillation->acid_base pure_product Pure N-(2-methylbenzyl)propan-1-amine acid_base->pure_product chromatography->pure_product

Caption: Decision workflow for the purification of N-(2-methylbenzyl)propan-1-amine.

AcidBase_Extraction cluster_acid_wash Acid Wash (1M HCl) cluster_basify Basify & Extract (6M NaOH, Organic Solvent) crude_mixture Crude Mixture in Organic Solvent Product (Amine) Unreacted 2-Methylbenzylamine Neutral Byproducts aqueous_acid aqueous_acid crude_mixture->aqueous_acid Shake & Separate organic_neutral Organic Layer Neutral Byproducts crude_mixture->organic_neutral aqueous_salt Aqueous Layer Salts (NaCl) aqueous_acid->aqueous_salt Add base, then organic solvent, shake & separate organic_final Organic Layer Free Product Free Unreacted Amine aqueous_acid->organic_final

Caption: Schematic of the acid-base extraction process for amine purification.

References

  • ChemSynthesis. (2025). N-benzyl-2-methyl-2-propanamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2024). Amine workup. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of secondary alkyl amines.
  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Vaia. (n.d.). One problem with reductive amination as a method of amine synthesis is that by-products are sometimes obtained. Retrieved from [Link]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • YouTube. (2020). reductive amination & secondary amine synthesis. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-N-methylprop-2-yn-1-amine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl-. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Google Patents. (n.d.). Process for the preparation of N-benzylamines.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of N-(2-methylbenzyl)propan-1-amine

[1] Ticket System Status: [ONLINE] Current Module: Organic Synthesis / Reductive Amination Assigned Specialist: Senior Application Scientist Introduction: The Synthetic Landscape You are likely synthesizing N-(2-methylbe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket System Status: [ONLINE] Current Module: Organic Synthesis / Reductive Amination Assigned Specialist: Senior Application Scientist

Introduction: The Synthetic Landscape

You are likely synthesizing N-(2-methylbenzyl)propan-1-amine (also known as N-propyl-2-methylbenzylamine) via Reductive Amination .[1] This is the industry-standard route due to its efficiency compared to direct alkylation.[1]

However, this pathway is not devoid of pitfalls. The reaction involves a delicate equilibrium between the aldehyde (2-methylbenzaldehyde) and the amine (propan-1-amine) to form an imine intermediate, which is subsequently reduced.

This guide addresses the three most critical impurities users encounter:

  • The "Stalled" Intermediate: Unreduced Imine.

  • The "Over-Alkylated" Byproduct: Tertiary Amine formation.[1][2][3]

  • The "Direct Reduction" Impurity: 2-Methylbenzyl alcohol.[1]

Module 1: Reaction Pathway & Byproduct Genesis

Understanding where your impurities come from is the first step in eliminating them. The diagram below maps the "Happy Path" (Green) versus the "Failure Modes" (Red).

ReactionPathway Aldehyde 2-Methylbenzaldehyde Imine INTERMEDIATE: N-(2-methylbenzylidene)propan-1-amine Aldehyde->Imine + Amine (- H2O) Alcohol BYPRODUCT A: 2-Methylbenzyl alcohol Aldehyde->Alcohol Direct Reduction (If Reductant added too early) Amine Propan-1-amine Amine->Imine Product TARGET PRODUCT: N-(2-methylbenzyl)propan-1-amine Imine->Product Reduction (NaBH4 / NaBH(OAc)3) Tertiary BYPRODUCT B: N,N-bis(2-methylbenzyl)propan-1-amine Product->Tertiary + Aldehyde (Over-Alkylation)

Figure 1: Mechanistic pathway showing the genesis of the target secondary amine versus competitive alcohol and tertiary amine byproducts.

Module 2: Troubleshooting & Identification Guides

Ticket #401: The "Over-Alkylation" Issue

User Report: "My LC-MS shows a large peak with M+ = 267. The product yield is low."

Diagnosis: You have formed the Tertiary Amine (N,N-bis(2-methylbenzyl)propan-1-amine).[1] This occurs when the target product (a secondary amine) acts as a nucleophile and attacks a second molecule of 2-methylbenzaldehyde. This is common when the aldehyde is in excess or the reducing agent is too slow.

Identification Data:

Feature Target Product (2° Amine) Byproduct (3° Amine)
Formula C₁₁H₁₇N C₁₉H₂₅N
MW 163.26 g/mol 267.41 g/mol
1H NMR (Benzylic) Singlet (~3.8 ppm), integrates to 2H Singlet (~3.6 ppm), integrates to 4H

| TLC (Silica) | Lower Rf (More Polar) | Higher Rf (Less Polar) |

Corrective Protocol:

  • Stoichiometry: Ensure Propan-1-amine is in excess (1.2 to 1.5 equivalents) relative to the aldehyde.[1] This statistically favors the primary amine attacking the aldehyde over the secondary amine product.

  • Stepwise Addition: Do not mix all reagents at once.

    • Step A: Stir Aldehyde + Amine in solvent (DCM or MeOH) for 1-2 hours to form the imine.[1]

    • Step B: Add the reducing agent (e.g., NaBH₄) after imine formation is complete.[4]

  • Reagent Switch: Use Sodium Triacetoxyborohydride (STAB) . It is less reactive toward aldehydes than imines, minimizing side reactions [1].[1]

Ticket #402: The "Alcohol" Impurity

User Report: "I isolated a neutral oil that doesn't dissolve in dilute HCl. IR shows a broad peak at 3350 cm⁻¹."

Diagnosis: You have formed 2-Methylbenzyl alcohol .[1] This happens via Direct Reduction .[1][4] If the reducing agent reduces the aldehyde before it can condense with the amine, you get the alcohol. This is a "dead-end" byproduct.[1]

Identification Data:

Feature Target Product (Amine) Byproduct (Alcohol)
Solubility (1M HCl) Soluble (Forms salt) Insoluble (Neutral)
IR Spectrum N-H stretch (~3300 cm⁻¹, weak) O-H stretch (~3350 cm⁻¹, strong/broad)

| 1H NMR | Benzylic CH₂ coupled to NH (if visible) | Benzylic CH₂ shift is distinct; OH proton variable |[1]

Corrective Protocol:

  • Drying Agents: Add anhydrous MgSO₄ or Molecular Sieves (4Å) during the imine formation step to push the equilibrium toward the imine and remove water (which hydrolyzes imines back to aldehydes).

  • Purification (The "Acid Wash"):

    • Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate).[1]

    • Extract with 1M HCl .[1] The Amine goes into the aqueous layer; the Alcohol stays in the organic layer.

    • Discard organic layer.[1]

    • Basify aqueous layer (NaOH) and re-extract with DCM to recover the pure amine.

Ticket #403: Incomplete Reaction (Imine Presence)

User Report: "NMR shows a proton signal downfield at 8.6 ppm. Is this my product?"

Diagnosis: No. That is the Imine Intermediate (N-(2-methylbenzylidene)propan-1-amine).[1] The reduction step was incomplete.

Identification Data:

  • 1H NMR: Look for a singlet around 8.3 – 8.7 ppm .[1] This is the methine proton (–N=CH–Ar).[1]

  • Color: Imines are often yellow oils; the amine product should be colorless to pale yellow.[1]

Corrective Protocol:

  • Force Reduction: Add more reducing agent.[1] If using NaBH₄, ensure the solvent (usually MeOH) is not wet, as water decomposes the hydride.

  • Check pH: If using NaBH₃CN, ensure the pH is slightly acidic (~pH 6) to activate the imine, but not so acidic that you inhibit the amine.

Module 3: Purification Workflow

Use this decision tree to clean your crude reaction mixture.

PurificationTree Crude Crude Reaction Mixture (Amine, Alcohol, Tertiary Amine) AcidWash Dissolve in EtOAc Extract with 1M HCl Crude->AcidWash OrgLayer Organic Layer Contains: Alcohol & Neutrals AcidWash->OrgLayer AqLayer Aqueous Layer (Acidic) Contains: Product Salt & Tertiary Amine Salt AcidWash->AqLayer Discard Discard / Recycle (Remove Alcohol) OrgLayer->Discard Basify Basify Aqueous Layer (pH > 12) Extract with DCM AqLayer->Basify CrudeAmine Crude Amine Mixture (Product + Tertiary Amine) Basify->CrudeAmine Distillation Fractional Distillation (Boiling Point Separation) CrudeAmine->Distillation Large Scale Final Pure N-(2-methylbenzyl)propan-1-amine CrudeAmine->Final Chromatography (Small Scale) (DCM:MeOH:NH4OH) Distillation->Final

Figure 2: Purification logic flow. Acid-base extraction removes non-basic impurities (alcohols), while distillation or chromatography separates the secondary amine from the tertiary byproduct.

Summary of Chemical Shifts (1H NMR)

Use this table to validate your isolated product. Note: Shifts are estimates based on 2-methyl substituted benzyl systems.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegration
Ar-H (Aromatic Ring)7.10 – 7.30Multiplet4H
Ar-CH₃ (Ortho-Methyl)2.30 – 2.35Singlet3H
Ar-CH₂-N (Benzylic)3.75 – 3.85Singlet2H
N-CH₂-CH₂ (Propyl α)2.55 – 2.65Triplet2H
CH₂-CH₂-CH₃ (Propyl β)1.50 – 1.60Multiplet2H
CH₂-CH₃ (Propyl γ)0.90 – 0.95Triplet3H
N-H (Amine)1.5 – 2.0 (Variable)Broad Singlet1H

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][3] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Gribble, G. W. (1998).[1] Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.[1] Chemical Society Reviews, 27, 395-404.[1] [Link]

Sources

Optimization

Technical Support Center: Optimization of N-(2-methylbenzyl)propan-1-amine Synthesis

Case ID: IMP-2MBPA-001 Status: Active Topic: Impurity Minimization in Reductive Amination of Ortho-Substituted Benzaldehydes Applicable Chemistry: Reductive Amination (Abdel-Magid Protocol)[1] Introduction: The "Ortho-Ef...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-2MBPA-001 Status: Active Topic: Impurity Minimization in Reductive Amination of Ortho-Substituted Benzaldehydes Applicable Chemistry: Reductive Amination (Abdel-Magid Protocol)[1]

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support guide for synthesizing N-(2-methylbenzyl)propan-1-amine .

While reductive amination is a standard transformation, this specific substrate presents a unique challenge: Steric Hindrance .[1] The methyl group at the ortho position of the benzaldehyde ring creates significant steric bulk near the carbonyl center.[1] This kinetic barrier slows down the formation of the imine intermediate.[1]

If your reaction is producing high levels of 2-methylbenzyl alcohol (direct reduction impurity) or tertiary amines (over-alkylation), it is likely due to a mismatch between the rate of imine formation and the activity of your reducing agent. This guide provides the mechanistic insight and protocols to correct these deviations.

Module 1: The Chemistry of Impurity Formation

To solve the impurity problem, you must visualize the competing pathways. The goal is to funnel all material through the Imine pathway while suppressing Direct Reduction and Over-Alkylation .[1]

Reaction Pathway Analysis

ReactionPathways Aldehyde 2-Methylbenzaldehyde (Starting Material) Imine Intermediate Imine (Slow Formation due to Sterics) Aldehyde->Imine + Propanamine (Slow Step) Alcohol IMPURITY A 2-Methylbenzyl Alcohol Aldehyde->Alcohol Direct Reduction (If Reductant added too fast) Amine Propan-1-amine Product TARGET PRODUCT N-(2-methylbenzyl)propan-1-amine Imine->Product + Reductant (STAB) Tertiary IMPURITY B Tertiary Amine (Dialkylation) Product->Tertiary + Aldehyde + Reductant (Over-Alkylation)

Figure 1: Competing reaction pathways.[1][2][3][4] Note that the 2-methyl steric hindrance slows the Aldehyde → Imine step, increasing the risk of the Aldehyde → Alcohol pathway.[1]

Module 2: Troubleshooting Guide

Use this table to diagnose your specific impurity profile based on HPLC/GC-MS data.

Symptom / Impurity Root Cause Corrective Action
High Alcohol Content (>5% 2-methylbenzyl alcohol)Incomplete Imine Formation. The reducing agent (STAB) attacked the aldehyde before it could react with the amine.[1] This is common with ortho-substituted aldehydes.1.[1] Pre-complexation: Stir the aldehyde and amine for 30–60 mins before adding the reducing agent.2. Acid Catalyst: Add 1.0 eq of Acetic Acid (AcOH) to accelerate imine formation.3.[1] Dry Conditions: Ensure solvent (DCE/THF) is anhydrous; water hydrolyzes the imine back to the aldehyde.[1]
Tertiary Amine (Dialkylation)Product Competition. The secondary amine product is more nucleophilic than the starting primary amine and reacts with remaining aldehyde.1.[1] Adjust Stoichiometry: Increase Propan-1-amine to 1.5 – 2.0 equivalents relative to the aldehyde.2. Dilution: Run the reaction at a lower concentration (0.1 M - 0.2 M) to reduce intermolecular collisions between product and aldehyde.3. Sequential Addition: Do not add all aldehyde at once if using the amine as the limiting reagent (not recommended).[1]
Low Conversion (Residual Aldehyde)Steric/Electronic Deactivation. The 2-methyl group physically blocks the attack angle for the amine.1.[1] Time: Extend reaction time to 12–24 hours.2. Solvent: Switch from THF to 1,2-Dichloroethane (DCE) . DCE promotes faster reaction rates in reductive aminations compared to THF.[1][5]
Hydrolysis during Workup Unreduced Imine. If the reduction was slow, residual imine may revert to aldehyde and amine upon aqueous quench.1.[1] Verify Completion: Check for disappearance of the Imine peak (via TLC or crude NMR) before quenching.2. Quench pH: Ensure the quench is basic (NaHCO3) to prevent acid-catalyzed hydrolysis of any remaining intermediates.[1]

Module 3: Optimized Experimental Protocol

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][6] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (no cyanide) and allows for a "One-Pot" procedure while maintaining high selectivity for imines over aldehydes.[1]

Reagents:

  • 2-Methylbenzaldehyde (1.0 equiv)[1]

  • Propan-1-amine (1.5 equiv) — Excess minimizes dialkylation[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv) — Crucial for ortho-substituted substrates[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: In a dry flask under Nitrogen/Argon, dissolve 2-Methylbenzaldehyde (1.0 eq) in DCE (0.2 M concentration).

  • Imine Formation (Critical Step): Add Propan-1-amine (1.5 eq) followed by Acetic Acid (1.0 eq).[1]

    • Checkpoint: Stir at room temperature for 30–60 minutes . Do NOT add the reducing agent yet.[1] This "incubation" period overcomes the steric hindrance of the 2-methyl group, ensuring the aldehyde is converted to the imine.[1]

  • Reduction: Cool the mixture to 0°C (optional, but good for selectivity). Add STAB (1.4 eq) portion-wise over 5–10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

    • Monitoring: TLC should show consumption of aldehyde.[1]

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (


) instead of STAB? 
A: Not recommended for one-pot procedures. 

is a stronger reducing agent and will rapidly reduce the aldehyde to the alcohol before the imine forms.[1] If you must use

, you must use a Two-Step method: form the imine in Methanol (stir 2-4 hours), then add

.[1]

Q: Why is the 2-methyl group causing so many issues compared to unsubstituted benzaldehyde? A: The 2-methyl group is in the ortho position.[1] This creates steric strain that destabilizes the tetrahedral intermediate formed during imine synthesis.[1] It effectively lowers the equilibrium constant for imine formation.[1] By adding Acetic Acid and allowing pre-stir time, you catalyze the forward reaction and ensure the aldehyde is "locked" as an imine before the reducing agent arrives.[1]

Q: My product contains 10% tertiary amine. How do I remove it? A: Separation can be difficult. However, the secondary amine (product) can be derivatized (e.g., Boc-protection) to change its polarity significantly compared to the tertiary amine, allowing for easier chromatographic separation.[1] The best cure is prevention: use 1.5 to 2.0 equivalents of propan-1-amine in the reaction.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2][3] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1][4] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.[1] [Link]

  • Master Organic Chemistry. (2017). Reductive Amination. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Work-up Procedures for N-(2-methylbenzyl)propan-1-amine

Welcome to the technical support center for the synthesis and purification of N-(2-methylbenzyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-(2-methylbenzyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up of this secondary amine. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.

I. Troubleshooting Guide: Navigating Common Work-up Issues

This section addresses specific problems that may arise during the purification of N-(2-methylbenzyl)propan-1-amine, often synthesized via the reductive amination of 2-methylbenzaldehyde with propan-1-amine.

Issue 1: Persistent Emulsion Formation During Acid-Base Extraction

Q: I am attempting an acid-base extraction to purify my N-(2-methylbenzyl)propan-1-amine, but a stubborn emulsion has formed between the organic and aqueous layers. How can I resolve this?

A: Emulsion formation is a common issue, particularly when dealing with amines which can act as surfactants.[1] This is often exacerbated by vigorous shaking or the presence of fine particulate matter.

Root Cause Analysis:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively increases the surface area between the two immiscible phases, promoting emulsion formation.[1]

  • Presence of Particulates: Fine solid particles can stabilize emulsions by accumulating at the interface of the two liquids.

  • High Concentration of Amine Salt: A high concentration of the protonated amine salt in the aqueous layer can increase the viscosity and contribute to emulsion formation.

Step-by-Step Resolution Protocol:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own with time.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to facilitate extraction with minimal emulsion formation.[1]

  • Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by reducing the solubility of organic components in the aqueous phase.

  • Filtration: If the emulsion is caused by suspended solids, carefully filter the entire mixture through a pad of Celite® or glass wool. This removes the particulates that are stabilizing the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent with a lower polarity, such as hexane, can sometimes help to break the emulsion.

Issue 2: Incomplete Removal of Unreacted 2-Methylbenzaldehyde

Q: My final product is contaminated with unreacted 2-methylbenzaldehyde. How can I effectively remove this impurity?

A: Unreacted aldehyde is a common impurity in reductive amination reactions. Its removal is crucial for obtaining a pure product.

Root Cause Analysis:

  • Incomplete Reaction: The reductive amination may not have gone to completion.

  • Ineffective Extraction: Standard acid-base extraction may not completely remove the aldehyde, as it is a neutral compound and will preferentially remain in the organic layer.

Step-by-Step Resolution Protocol:

  • Sodium Bisulfite Wash: A highly effective method for removing aldehydes is to wash the organic layer with a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite adds to the aldehyde to form a water-soluble adduct, which is then extracted into the aqueous layer.

    • Protocol:

      • To the organic layer in the separatory funnel, add an equal volume of saturated sodium bisulfite solution.

      • Shake the funnel for 5-10 minutes.

      • Separate the aqueous layer.

      • Wash the organic layer again with water and then with brine.

  • Monitoring with TLC: Use thin-layer chromatography (TLC) to monitor the removal of the aldehyde. The aldehyde spot should disappear or significantly diminish after the bisulfite wash. A common eluent system for this analysis is ethyl acetate/hexane.

Issue 3: Low Yield of Isolated Product

Q: After the work-up procedure, the yield of my N-(2-methylbenzyl)propan-1-amine is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can be attributed to several factors throughout the reaction and work-up process.

Root Cause Analysis:

  • Incomplete Reaction: As mentioned previously, the reaction may not have reached completion.

  • Product Loss During Extraction: The amine salt may have some solubility in the organic solvent, or the free amine may have some solubility in the aqueous layer, leading to losses during the extraction process.

  • Incorrect pH for Extraction: The pH of the aqueous layer during the acid and base washes is critical for efficient separation.

  • Hydrolysis of Imine Intermediate: The imine intermediate formed during reductive amination can be susceptible to hydrolysis back to the aldehyde and amine, especially in the presence of water and acid.[2]

Step-by-Step Resolution Protocol:

  • Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC or GC-MS. Consider increasing the reaction time or the amount of reducing agent.

  • pH Control During Extraction:

    • Acid Wash: When extracting with acid (e.g., 1M HCl) to protonate the amine, ensure the pH of the aqueous layer is sufficiently low (pH 1-2) to fully convert the amine to its water-soluble salt.

    • Base Wash: When neutralizing the acidic aqueous layer to recover the free amine, use a strong base (e.g., 2M NaOH) and ensure the pH is sufficiently high (pH 12-14) to deprotonate the amine salt fully.

  • Minimize Extractions: While multiple extractions are more efficient, excessive extractions can lead to product loss. Typically, 2-3 extractions with an appropriate solvent are sufficient.

  • Back-Extraction: After the initial extraction, "back-wash" the organic layer with a small amount of the aqueous solution to recover any dissolved product.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of N-(2-methylbenzyl)propan-1-amine that are relevant to its work-up?

A1: Understanding the properties of your target compound is fundamental to designing an effective purification strategy.

PropertyValueSignificance for Work-up
Molecular Formula C₁₁H₁₇N-
Molar Mass 163.26 g/mol Used for yield calculations.
Boiling Point 236.7°C at 760 mmHg[3]High boiling point allows for easy removal of common organic solvents under reduced pressure.
Density 0.905 g/cm³[3]Less dense than water, so it will be the upper layer in an aqueous extraction with a halogenated solvent.
Refractive Index 1.504[3]Can be used as a quick check for product purity if a reference value is established.
Solubility Soluble in organic solvents like ethanol and toluene.[3]Dictates the choice of solvent for the reaction and extraction.
pKa (estimated) ~10.5The basicity of the amine is crucial for acid-base extraction. A pKa of ~10.5 (typical for secondary alkylamines) means a strong acid is needed to protonate it effectively, and a strong base is needed to deprotonate its salt.

Q2: What is the general workflow for the work-up of N-(2-methylbenzyl)propan-1-amine after a reductive amination reaction?

A2: The following diagram illustrates a typical work-up procedure.

Workup_Workflow A Reaction Mixture B Quench Reaction (e.g., with water or dilute acid) A->B C Solvent Removal (Rotary Evaporation) B->C D Dissolve Residue in Organic Solvent (e.g., Ethyl Acetate) C->D E Wash with Saturated NaHSO3 (to remove unreacted aldehyde) D->E F Wash with 1M HCl (to extract amine into aqueous layer) E->F G Separate Layers F->G H Aqueous Layer (contains protonated amine) G->H Aqueous I Organic Layer (contains neutral impurities) G->I Organic J Basify Aqueous Layer with 2M NaOH to pH 12-14 H->J K Extract with Organic Solvent (e.g., Ethyl Acetate) J->K L Combine Organic Extracts K->L M Wash with Brine L->M N Dry with Anhydrous Na2SO4 M->N O Filter and Concentrate N->O P Pure N-(2-methylbenzyl)propan-1-amine O->P

Caption: General work-up workflow for N-(2-methylbenzyl)propan-1-amine.

Q3: What are the expected side products in the synthesis of N-(2-methylbenzyl)propan-1-amine, and how can I identify them?

A3: The primary side product of concern is the tertiary amine formed from over-alkylation of the desired secondary amine.

  • N,N-bis(2-methylbenzyl)propan-1-amine (Tertiary Amine): This can form if the newly formed secondary amine reacts with another molecule of 2-methylbenzaldehyde and is subsequently reduced.

  • 2-methylbenzyl alcohol: This can result from the reduction of the starting aldehyde by the reducing agent.

Identification via TLC:

CompoundPolarityExpected Rf (relative)Visualization
2-MethylbenzaldehydeMore PolarHigherUV active
N-(2-methylbenzyl)propan-1-amine Intermediate Intermediate UV active, may stain with ninhydrin (faintly) or permanganate
N,N-bis(2-methylbenzyl)propan-1-amineLess PolarLowerUV active, permanganate stain
2-methylbenzyl alcoholMore PolarHigherUV active, permanganate stain

Q4: What analytical techniques are recommended for final purity assessment?

A4: A combination of techniques should be used to confirm the purity and identity of the final product.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and is excellent for identifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for assessing purity and identifying volatile impurities. For amines, derivatization may be necessary to improve peak shape.[4]

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor reaction progress.[5]

Q5: What are the critical safety precautions to take when working with N-(2-methylbenzyl)propan-1-amine and its synthesis reagents?

A5: Always consult the Safety Data Sheet (SDS) for all chemicals used. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling of Reagents:

    • Reducing Agents (e.g., NaBH₄): Handle with care as they can react with water and acids to produce flammable hydrogen gas.

    • Acids and Bases: Handle concentrated acids and bases with extreme caution as they are corrosive.

  • Product Handling: While specific toxicity data for N-(2-methylbenzyl)propan-1-amine is limited, it should be handled as a potentially hazardous chemical. Avoid skin and eye contact, and ingestion.

III. Experimental Protocols

Protocol 1: Detailed Acid-Base Extraction of N-(2-methylbenzyl)propan-1-amine

This protocol assumes the reaction has been quenched and the reaction solvent has been removed.

  • Dissolution: Dissolve the crude reaction residue in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Aldehyde Removal (Optional but Recommended): Transfer the solution to a separatory funnel and wash with two 50 mL portions of saturated sodium bisulfite solution.

  • Acid Extraction:

    • Extract the organic layer with three 50 mL portions of 1M hydrochloric acid.

    • Combine the acidic aqueous extracts.

  • Neutralization and Amine Recovery:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 2M sodium hydroxide solution with stirring until the pH of the solution is between 12 and 14 (check with pH paper).

    • A cloudy precipitate of the free amine should form.

  • Back-Extraction:

    • Extract the basified aqueous layer with three 50 mL portions of ethyl acetate.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-(2-methylbenzyl)propan-1-amine.

IV. Visualization of Key Concepts

AcidBaseExtraction cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer (1M HCl) Amine (R2NH) Amine (R2NH) Protonated Amine (R2NH2+ Cl-) Protonated Amine (R2NH2+ Cl-) Amine (R2NH)->Protonated Amine (R2NH2+ Cl-) + HCl Aldehyde (R'CHO) Aldehyde (R'CHO) Protonated Amine (R2NH2+ Cl-)->Amine (R2NH) + NaOH

Caption: Principle of acid-base extraction for amine purification.

V. References

  • N-(2-Methylbenzyl)propan-1-amine - Physico-chemical Properties. ChemBK. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for N-(2-methylbenzyl)propan-1-amine Quantification

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The objective is unequivoc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The objective is unequivocal: to establish, through documented evidence, that an analytical procedure is fit for its intended purpose.[1] This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-(2-methylbenzyl)propan-1-amine, a secondary amine of interest in various pharmaceutical contexts. Drawing upon established regulatory frameworks and practical laboratory insights, we will explore the validation of a hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach.

The Imperative of Method Validation

The validation of an analytical method provides assurance of its reliability and consistency in producing accurate data.[2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the essential parameters for validation.[3][4][5][6][7] These parameters, including specificity, linearity, accuracy, precision, and robustness, form the bedrock of a self-validating system, ensuring that the method is not only precise and accurate but also resilient to minor variations in its execution.[3][4]

Choosing the Right Analytical Tool: HPLC-UV vs. GC-MS

The selection of an analytical technique is a critical first step, dictated by the physicochemical properties of the analyte and the requirements of the analysis. For a secondary amine like N-(2-methylbenzyl)propan-1-amine, both HPLC and GC are viable options, each with distinct advantages and considerations.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[8][9] Coupled with a UV detector, it offers a cost-effective and robust solution for routine quantification.

  • Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[8][9] For amines, which can be challenging to analyze directly by GC due to their polarity and potential for peak tailing, derivatization is often employed to improve volatility and chromatographic behavior.[10] When coupled with a Mass Spectrometer (MS), GC-MS provides exceptional specificity and sensitivity.[11]

This guide will focus on a detailed validation of an HPLC-UV method, followed by a comparative summary against a GC-MS approach.

Validation of an HPLC-UV Method for N-(2-methylbenzyl)propan-1-amine Quantification

The following sections detail the experimental design and acceptance criteria for validating an HPLC-UV method for the quantification of N-(2-methylbenzyl)propan-1-amine, in accordance with ICH Q2(R1) guidelines.[4][5]

Experimental Workflow

The overall workflow for the validation of the HPLC-UV method is depicted below.

HPLC-UV Method Validation Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting prep_standards Prepare Standard and Sample Solutions data_acquisition HPLC-UV Analysis prep_standards->data_acquisition prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->data_acquisition specificity Specificity data_processing Data Processing and Statistical Analysis specificity->data_processing linearity Linearity & Range linearity->data_processing accuracy Accuracy accuracy->data_processing precision Precision (Repeatability & Intermediate) precision->data_processing lod_loq LOD & LOQ lod_loq->data_processing robustness Robustness robustness->data_processing data_acquisition->specificity data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->lod_loq data_acquisition->robustness validation_report Generate Validation Report data_processing->validation_report

Caption: Workflow for the validation of the HPLC-UV analytical method.

Detailed Experimental Protocols

1. Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][4]

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (a mixture of all formulation components except the active pharmaceutical ingredient, API).

    • Analyze a standard solution of N-(2-methylbenzyl)propan-1-amine.

    • Analyze a sample of N-(2-methylbenzyl)propan-1-amine that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of the analyte in the blank and placebo samples.

    • In the stressed sample, assess the resolution between the analyte peak and any degradation product peaks.

2. Linearity and Range

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte.[4] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][5]

  • Protocol:

    • Prepare a series of at least five standard solutions of N-(2-methylbenzyl)propan-1-amine at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[4]

    • Inject each standard solution in triplicate.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (R²), y-intercept, and slope of the regression line.

3. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

  • Protocol:

    • Prepare placebo samples spiked with known amounts of N-(2-methylbenzyl)propan-1-amine at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

4. Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Prepare a minimum of six replicate samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies to assess the variability.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

    • The concentration that yields a signal-to-noise ratio of approximately 3:1 is generally accepted for estimating the LOD.[2]

    • The concentration that yields a signal-to-noise ratio of approximately 10:1 is generally accepted for estimating the LOQ.[2]

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

  • Protocol:

    • Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:

      • pH of the mobile phase (e.g., ± 0.2 units).

      • Composition of the mobile phase (e.g., ± 2% organic content).

      • Column temperature (e.g., ± 5 °C).

      • Flow rate (e.g., ± 0.1 mL/min).

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Performance Comparison: HPLC-UV vs. GC-MS

The following table provides a comparative summary of the expected performance characteristics of a validated HPLC-UV method versus a GC-MS method for the quantification of N-(2-methylbenzyl)propan-1-amine.

Validation ParameterHPLC-UV MethodGC-MS MethodRationale for Performance
Specificity Good to ExcellentExcellentGC-MS offers higher specificity due to the combination of chromatographic separation and mass spectrometric detection, which provides structural information. HPLC-UV specificity can be challenged by co-eluting impurities with similar UV spectra.
Linearity (R²) > 0.999> 0.995Both techniques can achieve excellent linearity. The slightly lower R² for GC-MS can sometimes be attributed to the derivatization step, which may introduce minor variability.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods are capable of high accuracy. The wider acceptable range for GC-MS can account for potential variability in derivatization efficiency and recovery from the sample matrix.
Precision (RSD) < 2.0%< 5.0%HPLC-UV generally offers better precision for routine analysis due to its simpler sample preparation and direct injection. The multi-step derivatization process in GC can contribute to higher variability.
Limit of Quantitation (LOQ) ~10 ng/mL~1 ng/mLGC-MS is typically more sensitive than HPLC-UV, allowing for the quantification of lower analyte concentrations.
Robustness HighModerate to HighHPLC methods are often considered more robust for routine quality control environments. GC methods, particularly with derivatization, can be more susceptible to variations in reaction conditions and instrument parameters.
Sample Preparation Simple (dissolution and filtration)More Complex (derivatization required)The need for derivatization adds complexity and time to the GC-MS workflow.[10]
Cost & Complexity LowerHigherHPLC-UV systems are generally less expensive to acquire and maintain than GC-MS systems, and the operational expertise required is also typically lower.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively contribute to the overall assurance of a method's suitability.

Validation Parameter Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOQ LOQ Linearity->LOQ Suitability Method Suitability Accuracy->Suitability Precision->Suitability Range->Suitability LOD LOD LOD->LOQ LOQ->Range Robustness Robustness Robustness->Suitability

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendation

Both HPLC-UV and GC-MS are powerful techniques for the quantification of N-(2-methylbenzyl)propan-1-amine. The choice between them depends on the specific requirements of the analysis.

  • For routine quality control where high throughput, robustness, and cost-effectiveness are paramount, a validated HPLC-UV method is the recommended choice. Its simpler workflow and excellent precision make it well-suited for this purpose.

  • For applications requiring trace-level quantification or unequivocal identification , such as in impurity profiling or bioanalytical studies, the superior sensitivity and specificity of a GC-MS method are advantageous, despite the more complex sample preparation.

Ultimately, the decision rests on a thorough understanding of the analytical needs and the context in which the method will be applied. A well-defined analytical target profile (ATP) will guide the selection and validation of the most appropriate methodology, ensuring the generation of reliable and scientifically sound data.[12]

References

  • BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. [Link]

  • Jadhav, M. et al. (2020). Analytical method validation: A brief review. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Unacademy. Identification of Primary, Secondary, and Tertiary Amines. [Link]

  • Verbruggen, A. et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Tůma, J. (2025). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. ResearchGate. [Link]

  • Verma, B. C. et al. (1984). Determination of primary and secondary amines alone and in mixtures with tertiary amines. Analyst. [Link]

  • Pharma Knowledge. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Haky, J. E. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • Pereira, V. et al. (2008). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. [Link]

  • da Silva, G. L. et al. (2025). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Lee, J. H. et al. (2016). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Molecules. [Link]

  • Wang, Y. et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [Link]

  • Siggia, S. et al. (1947). Quantitative Analysis of Mixtures of Primary, Secondary, and Tertiary Aromatic Amines. Analytical Chemistry. [Link]

  • ResearchGate. (2014). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Google Patents.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • de Oliveira, T. L. C. et al. (2015). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Ciência Rural. [Link]

  • Pérez-Ortuño, R. et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Microchimica Acta. [Link]

  • U.S. Food and Drug Administration. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. [Link]

  • ResearchGate. (2025). FDA issues revised guidance for analytical method validation. [Link]

  • Drawell. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • ResearchGate. (2015). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Journal of GXP Compliance. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

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Comparative

Reproducibility of "N-(2-methylbenzyl)propan-1-amine" synthesis protocols

An In-Depth Guide to the Reproducible Synthesis of N-(2-methylbenzyl)propan-1-amine: A Comparative Analysis of Common Protocols Authored by a Senior Application Scientist This guide provides a detailed comparison of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reproducible Synthesis of N-(2-methylbenzyl)propan-1-amine: A Comparative Analysis of Common Protocols

Authored by a Senior Application Scientist

This guide provides a detailed comparison of the most common and reproducible synthetic protocols for N-(2-methylbenzyl)propan-1-amine, a key intermediate in various chemical and pharmaceutical applications. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to ensure successful and repeatable synthesis. Our focus is on providing a self-validating framework for researchers, scientists, and drug development professionals to select and implement the most suitable protocol for their specific needs.

Introduction to N-(2-methylbenzyl)propan-1-amine

N-(2-methylbenzyl)propan-1-amine is a secondary amine that serves as a valuable building block in organic synthesis. Its structure, featuring a substituted benzyl group and an n-propyl chain, makes it a precursor for a range of more complex molecules with potential applications in medicinal chemistry and materials science. The reproducibility of its synthesis is therefore of paramount importance for ensuring the consistency and quality of downstream products. This guide will compare the two most prevalent synthetic strategies: reductive amination and direct alkylation.

Method 1: Reductive Amination of 2-Methylbenzaldehyde with Propan-1-amine

Reductive amination is a widely employed method for the synthesis of amines, favored for its efficiency and the commercial availability of the starting materials. This two-step, one-pot reaction involves the initial formation of an imine from the condensation of an aldehyde (2-methylbenzaldehyde) and a primary amine (propan-1-amine), followed by the in-situ reduction of the imine to the target secondary amine.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. The choice of reducing agent is critical; it must be selective for the imine C=N bond without reducing the starting aldehyde. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are commonly used for this purpose. STAB is often preferred due to its milder nature and tolerance to a wider range of functional groups.

Reductive_Amination 2-Methylbenzaldehyde 2-Methylbenzaldehyde Hemiaminal Intermediate Hemiaminal Intermediate 2-Methylbenzaldehyde->Hemiaminal Intermediate + Propan-1-amine Propan-1-amine Propan-1-amine Propan-1-amine->Hemiaminal Intermediate Imine Intermediate Imine Intermediate Hemiaminal Intermediate->Imine Intermediate - H2O N-(2-methylbenzyl)propan-1-amine N-(2-methylbenzyl)propan-1-amine Imine Intermediate->N-(2-methylbenzyl)propan-1-amine + Reducing Agent Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->N-(2-methylbenzyl)propan-1-amine Direct_Alkylation Propan-1-amine Propan-1-amine Transition State Transition State Propan-1-amine->Transition State + 2-Methylbenzyl Halide 2-Methylbenzyl Halide 2-Methylbenzyl Halide 2-Methylbenzyl Halide->Transition State N-(2-methylbenzyl)propan-1-amine N-(2-methylbenzyl)propan-1-amine Transition State->N-(2-methylbenzyl)propan-1-amine SN2 Halide Ion Halide Ion Transition State->Halide Ion Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Propan-1-amine Maintains nucleophilicity

Validation

Comparison of different synthetic routes to "N-(2-methylbenzyl)propan-1-amine"

For researchers and professionals in the fields of medicinal chemistry and organic synthesis, the efficient and selective production of secondary amines is a cornerstone of molecular design and drug development. N-(2-met...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and organic synthesis, the efficient and selective production of secondary amines is a cornerstone of molecular design and drug development. N-(2-methylbenzyl)propan-1-amine, a disubstituted secondary amine, serves as a valuable building block for more complex molecular architectures. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: Reductive Amination and Direct Alkylation . The discussion is grounded in established chemical principles and supported by experimental insights to inform the selection of the most appropriate methodology for your specific research needs.

Introduction: The Importance of Synthetic Route Selection

The choice of a synthetic pathway has profound implications on yield, purity, scalability, and overall cost-effectiveness. For a seemingly simple target molecule like N-(2-methylbenzyl)propan-1-amine, the two most common approaches present a classic dichotomy in synthetic strategy. Reductive amination offers a controlled, one-pot procedure, while direct alkylation represents a more traditional, yet often less selective, method. Understanding the mechanistic underpinnings and practical considerations of each is paramount for successful synthesis.

Route 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines.[1][2] This process involves the reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine.[2][3] For the synthesis of N-(2-methylbenzyl)propan-1-amine, this translates to the reaction of 2-methylbenzaldehyde with propan-1-amine.

Mechanistic Principle

The reaction proceeds in two key steps within a single reaction vessel:

  • Imine Formation: The nucleophilic nitrogen of propan-1-amine attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde. This is followed by the elimination of a water molecule to form the corresponding N-(2-methylbenzylidene)propan-1-imine. This step is typically reversible and is often favored by the removal of water or by using a dehydrating agent.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final secondary amine product.[2]

A variety of reducing agents can be employed, with common choices including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂ with a Palladium on carbon catalyst).[2][3] The choice of reducing agent can be critical, as it must be mild enough not to reduce the starting aldehyde.

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Product 2-methylbenzaldehyde 2-methylbenzaldehyde Imine Formation Imine Formation 2-methylbenzaldehyde->Imine Formation Propan-1-amine Propan-1-amine Propan-1-amine->Imine Formation Reduction Reduction Imine Formation->Reduction Imine Intermediate N-(2-methylbenzyl)propan-1-amine N-(2-methylbenzyl)propan-1-amine Reduction->N-(2-methylbenzyl)propan-1-amine

Caption: Workflow for the Reductive Amination Synthesis.

Experimental Protocol: Reductive Amination using Sodium Borohydride
  • Reaction Setup: To a solution of 2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add propan-1-amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C to control the reaction rate and prevent side reactions.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as indicated by TLC. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Workup and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield N-(2-methylbenzyl)propan-1-amine.

Route 2: Direct N-Alkylation

Direct N-alkylation is a classical method for forming C-N bonds, analogous to the Williamson ether synthesis. For the target molecule, this could theoretically be achieved in two ways:

  • Path A: Alkylation of propan-1-amine with 2-methylbenzyl halide.

  • Path B: Alkylation of 2-methylbenzylamine with a propyl halide.

Mechanistic Principle

This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group.

The Challenge of Over-Alkylation

A significant drawback of this method is the lack of selectivity.[4] The secondary amine product is often more nucleophilic than the starting primary amine.[4] This means that the newly formed N-(2-methylbenzyl)propan-1-amine can compete with the starting amine to react with the remaining alkyl halide, leading to the formation of a tertiary amine (N,N-bis(2-methylbenzyl)propan-1-amine or N-(2-methylbenzyl)-N-propylpropan-1-amine) and even a quaternary ammonium salt.[4] This results in a mixture of products that can be difficult and costly to separate.

Direct_Alkylation_Issues Primary Amine Primary Amine Desired Secondary Amine Desired Secondary Amine Primary Amine->Desired Secondary Amine + Alkyl Halide (SN2) Alkyl Halide Alkyl Halide Tertiary Amine Tertiary Amine Desired Secondary Amine->Tertiary Amine + Alkyl Halide (SN2) Quaternary Ammonium Salt Quaternary Ammonium Salt Tertiary Amine->Quaternary Ammonium Salt + Alkyl Halide (SN2)

Caption: The over-alkylation problem in direct N-alkylation.

Experimental Protocol: Direct Alkylation (Illustrative)
  • Reaction Setup: In a round-bottom flask, dissolve 2-methylbenzylamine (1.0 eq) and a weak, non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Alkylation: Add 1-bromopropane (1.0 eq) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC. The formation of multiple product spots is indicative of over-alkylation.

  • Workup and Purification: After the reaction is deemed complete or has reached an optimal conversion, cool the mixture, filter off the base, and remove the solvent under reduced pressure. The resulting crude mixture will likely require extensive purification by column chromatography to isolate the desired secondary amine from the starting material and over-alkylated byproducts.

Comparative Analysis

FeatureReductive AminationDirect N-Alkylation
Selectivity High for the secondary aminePoor, often leads to a mixture of primary, secondary, tertiary, and quaternary amines.[4]
Yield Generally high (often >80%)Variable and often low for the desired product due to byproduct formation.
Reaction Conditions Mild (often room temperature or 0 °C)Often requires heating.
Procedure Convenient one-pot synthesis.[2]Multi-step workup and purification are typically required.
Purification Relatively straightforwardCan be challenging and time-consuming due to the similar polarities of the amine products.
Atom Economy GoodModerate, as a halide salt is generated as a stoichiometric byproduct.
Scalability Generally scalable and used in industrial processes.[1]Less suitable for large-scale synthesis of pure secondary amines.

Conclusion and Recommendation

For the synthesis of N-(2-methylbenzyl)propan-1-amine, reductive amination is the unequivocally superior methodology . Its high selectivity, operational simplicity, and typically high yields make it the preferred choice for both laboratory-scale synthesis and industrial production.[1][2] The one-pot nature of the reaction minimizes handling and purification steps, leading to a more efficient and cost-effective process.

While direct N-alkylation is a fundamental reaction in organic chemistry, its inherent lack of control due to the increasing nucleophilicity of the product amine makes it a poor choice for the clean synthesis of secondary amines like N-(2-methylbenzyl)propan-1-amine. The resulting product mixture necessitates difficult and often inefficient purification, rendering the process impractical for most applications. Therefore, for researchers and drug development professionals aiming for an efficient and reliable synthesis of N-(2-methylbenzyl)propan-1-amine, the reductive amination pathway is highly recommended.

References

  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • ACS Publications. Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Virginia Tech. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available at: [Link]

  • Autechaux. N-Benzyl-2-methylpropan-2-amine: Synthesis and Applications in Chemistry. Available at: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

  • Google Patents. Method of making a benzylpropanamine.
  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]

  • ResearchGate. Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts a. Available at: [Link]

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Available at: [Link]

  • CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available at: [Link]

  • Science of Synthesis. Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Available at: [Link]

  • Google Patents. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Pearson+. One synthetic method for producing N-methyl-1-phenylpropan-2-amine. Available at: [Link]

  • Vaia. One problem with reductive amination. Available at: [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking the Purity of N-(2-methylbenzyl)propan-1-amine from Different Suppliers

Abstract N-(2-methylbenzyl)propan-1-amine is a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and research chemicals. The purity of this reagent is paramount; tr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-methylbenzyl)propan-1-amine is a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and research chemicals. The purity of this reagent is paramount; trace impurities can lead to inconsistent experimental results, failed syntheses, and misleading biological data. This guide presents a comprehensive, multi-technique framework for researchers to independently verify and compare the purity of N-(2-methylbenzyl)propan-1-amine sourced from different commercial suppliers. We provide detailed, validated protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By synthesizing the data from these orthogonal methods, we offer a robust strategy for qualifying reagents, ensuring the integrity and reproducibility of your research.

Introduction: The High Cost of Impurity

N-(2-methylbenzyl)propan-1-amine (Molecular Formula: C₁₁H₁₇N) is a secondary amine utilized as an intermediate in a variety of organic syntheses.[1] Its value in drug discovery and materials science necessitates a high degree of chemical purity. While suppliers provide a Certificate of Analysis (CoA), these documents often report purity as determined by a single method (e.g., >98% by GC) and may not identify or quantify minor impurities.

Why is this a critical issue?

  • Catalyst Poisoning: Unreacted starting materials or side-products can inhibit or poison sensitive catalysts, drastically reducing reaction yields.

  • Side Reactions: Impurities can participate in unintended reaction pathways, leading to a complex product mixture and difficult purification.

  • Inaccurate Biological Data: In drug development, an unidentified, structurally similar impurity could possess biological activity, leading to false-positive results or confounding structure-activity relationship (SAR) studies.

  • Reproducibility Crisis: Using different batches of the same reagent with varying impurity profiles is a major contributor to the lack of reproducibility in scientific research.

This guide is designed to empower the bench scientist to move beyond reliance on supplier CoAs and implement a self-validating system for reagent qualification.

The Analytical Strategy: An Orthogonal, Three-Pillar Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure the same property using different physical principles. Our strategy is built on three pillars: GC-MS for volatile impurities, HPLC-UV for non-volatile and UV-active impurities, and ¹H qNMR for an absolute purity assessment against a certified standard.

G cluster_0 Sample Acquisition cluster_1 Orthogonal Purity Analysis sA Supplier A prep Sample Preparation (Dilution in appropriate solvent) sA->prep sB Supplier B sB->prep sC Supplier C sC->prep gcms GC-MS Analysis (Volatile Impurities & ID) prep->gcms hplc HPLC-UV Analysis (Purity by Area %) prep->hplc qnmr ¹H qNMR Analysis (Absolute Purity) prep->qnmr report Comprehensive Purity Report & Supplier Selection gcms->report hplc->report qnmr->report

Caption: Overall workflow for benchmarking reagent purity.

Experimental Methodologies

The following protocols are designed to be self-validating and provide a clear rationale for the chosen parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC is an ideal technique for separating volatile compounds. Amines, however, are notoriously difficult to analyze by GC as they can interact with acidic sites on standard columns, leading to poor peak shape (tailing).[2][3] Therefore, the choice of a base-deactivated column is critical for obtaining sharp, symmetrical peaks and accurate quantification. Coupling the GC to a Mass Spectrometer allows for the confident identification of any separated impurities based on their mass fragmentation patterns.[4]

Protocol:

  • Sample Preparation: Accurately prepare a solution of N-(2-methylbenzyl)propan-1-amine at ~1 mg/mL in HPLC-grade Methanol.

  • Instrumentation:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or a similar low-bleed, base-deactivated 5% phenyl-methylpolysiloxane column.

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MSD Parameters:

      • Transfer Line: 280 °C.

      • Ion Source: 230 °C (EI).

      • Quadrupole: 150 °C.

      • Scan Range: 40-450 amu.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate purity as the area percent of the main peak relative to the total area of all peaks.

    • Identify impurity peaks by matching their mass spectra against a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is a cornerstone of purity analysis for pharmaceutical compounds.[5] A reversed-phase method (C18 column) is chosen for its versatility in separating compounds of moderate polarity. The benzyl group in the target molecule provides a strong UV chromophore, allowing for sensitive detection at ~210-220 nm. An acidic mobile phase modifier (e.g., trifluoroacetic acid) is used to protonate the amine, which ensures consistent interaction with the stationary phase and yields sharp, symmetrical peaks. This method is orthogonal to GC as it separates based on polarity and partitioning, not volatility.

Protocol:

  • Sample Preparation: Accurately prepare a solution of N-(2-methylbenzyl)propan-1-amine at ~0.5 mg/mL in the mobile phase (50:50 Acetonitrile:Water with 0.1% TFA).

  • Instrumentation:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: Photodiode Array (PDA) or UV-Vis Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient:

      • Start at 30% B, hold for 1 min.

      • Linear ramp to 95% B over 10 min.

      • Hold at 95% B for 2 min.

      • Return to 30% B and equilibrate for 3 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 214 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity based on the area percent of the main peak relative to the total integrated peak area.

Quantitative ¹H NMR (qNMR)

Causality: While chromatographic methods provide relative purity (area %), qNMR provides absolute purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and mass.[6][7] This method is blind to impurities that lack protons (inorganic salts) and is not dependent on detector response factors, making it a primary analytical technique.[6] We choose maleic acid as an internal standard because it is non-volatile, highly pure, and has a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm) that is unlikely to overlap with our analyte signals.

Protocol:

  • Sample Preparation (Critical Step):

    • Accurately weigh ~15 mg of a certified maleic acid internal standard into a clean vial. Record the mass to 0.01 mg.

    • Accurately weigh ~20 mg of the N-(2-methylbenzyl)propan-1-amine sample into the same vial. Record the mass to 0.01 mg.

    • Dissolve the mixture in ~0.7 mL of Deuterated Methanol (CD₃OD).

  • Instrumentation & Parameters:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: CD₃OD.

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): 30 seconds. This long delay is essential to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate quantification.[8]

    • Number of Scans (ns): 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the sharp singlet of the maleic acid standard (2 protons, ~6.3 ppm).

    • Integrate a well-resolved, unique signal from the analyte. The benzylic CH₂ protons (2 protons) are often a good choice.

    • Calculate purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight (Analyte: 163.26 g/mol ; Maleic Acid: 116.07 g/mol )

    • m = mass

    • P_std = Purity of the internal standard (e.g., 99.9%)

Results: A Comparative Analysis

Samples of N-(2-methylbenzyl)propan-1-amine were obtained from three fictional suppliers (A, B, and C) and subjected to the analytical protocols described above. The results are summarized below.

Parameter Supplier A Supplier B Supplier C
Stated Purity (CoA) >99% (GC)98% (HPLC)>98% (GC)
GC-MS Purity (Area %) 99.2%97.5%98.8%
HPLC-UV Purity (Area %) 99.5%98.1%98.6%
¹H qNMR Purity (Absolute %) 99.3% 95.2% 98.7%
Identified Impurities 0.3% Toluene (solvent)1.8% 2-methylbenzaldehyde<0.5% Dibenzylamine
0.5% Unknown (MW 177)0.7% Propylamine
Appearance Clear, colorless liquidPale yellow liquidClear, colorless liquid

Discussion: Synthesizing the Data

The multi-technique approach reveals critical differences between the suppliers that would be missed by relying on a single method or the provided CoA.

  • Supplier A: This product demonstrates high purity across all three methods, consistent with its CoA. The minor impurities detected by GC-MS are residual solvent and an unidentified compound. The close agreement between the chromatographic and qNMR results provides high confidence in this material.

  • Supplier B: This sample highlights the importance of orthogonal analysis. While the HPLC purity (98.1%) is consistent with the CoA, the qNMR result is significantly lower (95.2%). The GC-MS analysis identified unreacted starting materials: 2-methylbenzaldehyde and propylamine. Propylamine is highly volatile and has a very poor UV chromophore, making it nearly invisible by HPLC-UV. However, its presence suppresses the absolute purity value determined by qNMR. The pale yellow color is likely due to the presence of the aldehyde impurity, which can form colored oligomers over time. For a researcher performing a sensitive catalytic reaction, the aldehyde could be detrimental.

  • Supplier C: This material is of high purity, with all methods yielding consistent results. The impurity profile is clean, suggesting a well-controlled manufacturing and purification process.

G cluster_B Supplier B Impurity Profile main N-(2-methylbenzyl)propan-1-amine (95.2% Absolute Purity) imp1 2-Methylbenzaldehyde (Starting Material) main->imp1 Incomplete Reaction imp2 Propylamine (Starting Material) main->imp2 Poor Purification imp3 Other Minor Impurities main->imp3

Caption: Logical relationship of impurities in Supplier B's product.

Conclusion and Recommendations

The purity stated on a supplier's Certificate of Analysis should be considered a starting point, not an absolute guarantee. This guide demonstrates that a comprehensive, in-house verification process using orthogonal analytical methods is essential for ensuring the quality and consistency of critical chemical reagents.

Our recommendations for researchers:

  • Always Qualify New Lots: Perform, at a minimum, a ¹H NMR and one chromatographic analysis (HPLC or GC) on any new lot of a critical reagent before use.

  • Trust Orthogonal Data: Discrepancies between methods (like with Supplier B) are not errors; they are data points that reveal the limitations of each technique and provide a more complete picture of sample composition.

  • Choose Suppliers Based on Consistent Quality: While Supplier A and C both provided high-purity material in this evaluation, long-term quality should be monitored. Supplier B's product would be unsuitable for applications sensitive to aldehydes or requiring precise stoichiometry.

  • Retain a Reference Lot: Keep a small, well-stored sample of a "golden batch" that performed well in your experiments. This can be used as a benchmark for qualifying future lots.

By investing a small amount of analytical effort upfront, researchers can save significant time, prevent failed experiments, and produce more reliable and reproducible scientific data.

References

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]

  • Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. [Link]

  • ChemBK. N-(2-Methylbenzyl)propan-1-amine. ChemBK. [Link]

  • University of Helsinki (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]

  • VTechWorks, Virginia Tech (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]

  • ResearchGate (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Reddit r/OrganicChemistry (2023). How to purify Benzylamine?. Reddit. [Link]

Sources

Validation

Differentiating Structural Isomers: A Spectroscopic Comparison of N-(2-methylbenzyl)propan-1-amine and its Analogs

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. Even subtle differences in the arrangement of atoms within a molecu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. Even subtle differences in the arrangement of atoms within a molecule, known as structural isomerism, can lead to profound variations in pharmacological activity, toxicity, and metabolic stability. This guide provides a comprehensive spectroscopic comparison of N-(2-methylbenzyl)propan-1-amine and its key structural isomers, offering researchers, scientists, and drug development professionals a practical framework for their differentiation using fundamental analytical techniques.

The isomers under consideration include positional isomers, where the methyl group on the benzyl ring is shifted (N-(3-methylbenzyl)propan-1-amine and N-(4-methylbenzyl)propan-1-amine), and isomers with different substitution patterns on the nitrogen atom (N-propyl-2-methylaniline and N-ethyl-N-(2-methylbenzyl)amine). Distinguishing between these closely related compounds is a common challenge that necessitates a multi-faceted analytical approach. Here, we delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a unique spectroscopic fingerprint for each molecule.

The Structural Isomers in Focus

Before delving into the spectroscopic data, it is crucial to visualize the structural differences between the target compound and its isomers.

  • N-(2-methylbenzyl)propan-1-amine (1): The primary amine with a propyl group and a benzyl substituent bearing a methyl group at the ortho position.

  • N-(3-methylbenzyl)propan-1-amine (2): A positional isomer with the methyl group at the meta position of the benzyl ring.

  • N-(4-methylbenzyl)propan-1-amine (3): A positional isomer with the methyl group at the para position of the benzyl ring.

  • N-propyl-2-methylaniline (4): An isomer where the propyl group is attached to the nitrogen of a toluidine (methylaniline) moiety.

  • N-ethyl-N-(2-methylbenzyl)amine (5): A tertiary amine isomer with both an ethyl and a 2-methylbenzyl group attached to the nitrogen.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule by probing the chemical environment of hydrogen nuclei. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a wealth of structural information.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns

Proton Environment N-(2-methylbenzyl)propan-1-amine (1) N-(3-methylbenzyl)propan-1-amine (2) N-(4-methylbenzyl)propan-1-amine (3) N-propyl-2-methylaniline (4) N-ethyl-N-(2-methylbenzyl)amine (5)
Ar-CH₃ ~2.3 (s)~2.3 (s)~2.3 (s)~2.2 (s)~2.3 (s)
Ar-H ~7.1-7.3 (m)~7.0-7.2 (m)~7.1 (d), ~7.2 (d)~6.6-7.1 (m)~7.1-7.3 (m)
Ar-CH₂-N ~3.8 (s)~3.7 (s)~3.7 (s)-~3.6 (s)
N-CH₂-CH₂-CH₃ ~2.6 (t)~2.6 (t)~2.6 (t)~3.0 (t)-
N-CH₂-CH₃ ----~2.5 (q)
N-CH₂-CH₂-CH₃ ~1.5 (sextet)~1.5 (sextet)~1.5 (sextet)~1.6 (sextet)-
CH₂-CH₃ (propyl) ~0.9 (t)~0.9 (t)~0.9 (t)~1.0 (t)-
CH₂-CH₃ (ethyl) ----~1.1 (t)
N-H ~1.5 (br s)~1.5 (br s)~1.5 (br s)~3.5 (br s)-

Expert Analysis:

The key differentiating features in the ¹H NMR spectra lie in the aromatic region and the signals corresponding to the alkyl groups attached to the nitrogen.

  • Aromatic Protons: The ortho, meta, and para substitution patterns of isomers 1 , 2 , and 3 will result in distinct splitting patterns in the aromatic region (7.0-7.3 ppm). Isomer 3 (para) is expected to show a cleaner pair of doublets, while 1 (ortho) and 2 (meta) will exhibit more complex multiplets. For N-propyl-2-methylaniline (4 ), the aromatic protons are shifted upfield due to the direct attachment of the electron-donating nitrogen atom to the ring.

  • Benzylic Protons (Ar-CH₂-N): A characteristic singlet around 3.6-3.8 ppm will be present for isomers 1 , 2 , 3 , and 5 , corresponding to the two protons of the benzyl group. This signal will be absent in the spectrum of 4 .

  • N-Alkyl Protons: The signals for the propyl and ethyl groups provide clear differentiation. The N-CH₂ protons of the propyl group in 1 , 2 , and 3 will appear as a triplet around 2.6 ppm. In contrast, the N-CH₂ protons in N-propyl-2-methylaniline (4 ) will be slightly downfield due to the aniline ring's electronic environment. N-ethyl-N-(2-methylbenzyl)amine (5 ) will uniquely show a quartet for the N-CH₂ protons of the ethyl group.

  • N-H Proton: The presence of a broad singlet for the N-H proton is characteristic of the secondary amines (1 , 2 , 3 , and 4 ). This signal will be absent for the tertiary amine (5 ). The chemical shift of the N-H proton in 4 is expected to be further downfield compared to 1 , 2 , and 3 due to the direct attachment to the aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Carbon Skeleton Map

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. While proton-decoupled spectra are standard, the chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Environment N-(2-methylbenzyl)propan-1-amine (1) N-(3-methylbenzyl)propan-1-amine (2) N-(4-methylbenzyl)propan-1-amine (3) N-propyl-2-methylaniline (4) N-ethyl-N-(2-methylbenzyl)amine (5)
Ar-C (quaternary) ~138, ~136~140, ~138~137, ~136~146, ~127~138, ~136
Ar-CH ~126-130~126-129~129 (2C), ~128 (2C)~110-130~126-130
Ar-CH₃ ~19~21~21~18~19
Ar-CH₂-N ~52~54~54-~58
N-CH₂-CH₂-CH₃ ~50~50~50~46-
N-CH₂-CH₃ ----~48
N-CH₂-CH₂-CH₃ ~23~23~23~23-
CH₂-CH₃ (propyl) ~12~12~12~12-
CH₂-CH₃ (ethyl) ----~12

Expert Analysis:

The ¹³C NMR spectra offer complementary information for unambiguous identification.

  • Aromatic Carbons: The number and chemical shifts of the aromatic carbons can help distinguish the positional isomers. The para-substituted isomer (3 ) will show fewer signals in the aromatic region due to symmetry compared to the ortho (1 ) and meta (2 ) isomers. The quaternary carbon attached to the methyl group will have a distinct chemical shift. In N-propyl-2-methylaniline (4 ), the carbon atom directly bonded to the nitrogen (C-N) will be significantly shifted downfield to around 146 ppm.

  • Benzylic Carbon (Ar-CH₂-N): The chemical shift of the benzylic carbon will be a key indicator. It will be present for isomers 1 , 2 , 3 , and 5 in the range of 52-58 ppm and absent for 4 .

  • N-Alkyl Carbons: The chemical shifts of the carbons in the propyl and ethyl groups will be characteristic. For N-ethyl-N-(2-methylbenzyl)amine (5 ), the two signals for the ethyl group will be diagnostic.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence or absence of specific absorption bands provides valuable information about the functional groups present.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Functional Group Vibrational Mode Expected Range (cm⁻¹) N-(2/3/4-methylbenzyl) propan-1-amine (1,2,3) N-propyl-2-methylaniline (4) N-ethyl-N-(2-methylbenzyl) amine (5)
N-H Stretch3300-3500Yes (weak-medium, one band)Yes (weak-medium, one band)No
C-H (aromatic) Stretch3000-3100YesYesYes
C-H (aliphatic) Stretch2850-2960YesYesYes
C=C (aromatic) Stretch1450-1600YesYesYes
C-N Stretch1000-1250YesYesYes
Aromatic Sub. C-H bend (out-of-plane)730-890Yes (pattern depends on substitution)Yes (pattern depends on substitution)Yes (pattern depends on substitution)

Expert Analysis:

The most significant difference in the IR spectra will be the presence or absence of the N-H stretching vibration.

  • N-H Stretch: The secondary amines (1 , 2 , 3 , and 4 ) will all exhibit a characteristic N-H stretch in the region of 3300-3500 cm⁻¹. This band will be absent in the spectrum of the tertiary amine (5 ), providing a clear point of differentiation.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 730-890 cm⁻¹ region can provide clues about the substitution pattern on the aromatic ring, helping to distinguish between the ortho, meta, and para isomers (1 , 2 , and 3 ). For example, ortho-disubstitution typically shows a strong band around 750 cm⁻¹.

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Weight

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern upon ionization.

Table 4: Key Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Key Fragment Ions (m/z)
N-(2/3/4-methylbenzyl)propan-1-amine (1,2,3) C₁₁H₁₇N163.26163 (M⁺), 105 (C₈H₉⁺, methyltropylium), 91 (C₇H₇⁺, tropylium), 134 ([M-C₂H₅]⁺)
N-propyl-2-methylaniline (4) C₁₀H₁₅N149.23149 (M⁺), 120 ([M-C₂H₅]⁺), 106 ([M-C₃H₇]⁺)
N-ethyl-N-(2-methylbenzyl)amine (5) C₁₁H₁₇N163.26163 (M⁺), 148 ([M-CH₃]⁺), 105 (C₈H₉⁺, methyltropylium), 91 (C₇H₇⁺, tropylium)

Expert Analysis:

  • Molecular Ion Peak: All isomers with the formula C₁₁H₁₇N (1 , 2 , 3 , and 5 ) will have a molecular ion peak (M⁺) at m/z 163. N-propyl-2-methylaniline (4 ), with the formula C₁₀H₁₅N, will have a distinct molecular ion peak at m/z 149, allowing for its immediate differentiation.

  • Fragmentation Patterns: The fragmentation patterns will be crucial for distinguishing the remaining isomers.

    • For 1 , 2 , and 3 , a prominent peak at m/z 105 is expected, corresponding to the stable methyltropylium cation formed by benzylic cleavage. Another significant fragment would be at m/z 134, resulting from the loss of an ethyl radical.

    • For N-propyl-2-methylaniline (4 ), the base peak is often observed at m/z 120, corresponding to the loss of an ethyl group from the propyl chain.

    • For N-ethyl-N-(2-methylbenzyl)amine (5 ), the fragmentation will also be dominated by the formation of the methyltropylium ion (m/z 105). However, a key differentiating fragment will be the loss of a methyl radical to give a peak at m/z 148, which would be less favorable for the secondary amines.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizing the Analytical Workflow

The logical process for differentiating these isomers can be visualized as a decision-making workflow.

Spectroscopic_Differentiation_Workflow Start Isomeric Mixture MS Mass Spectrometry Start->MS MW_149 N-propyl-2-methylaniline (4) MS->MW_149 M⁺ = 149 MW_163 Isomers 1, 2, 3, or 5 MS->MW_163 M⁺ = 163 IR IR Spectroscopy MW_163->IR NH_present Secondary Amines (1, 2, 3) IR->NH_present N-H stretch present NH_absent N-ethyl-N-(2-methylbenzyl)amine (5) IR->NH_absent N-H stretch absent NMR ¹H & ¹³C NMR NH_present->NMR Ortho N-(2-methylbenzyl)propan-1-amine (1) NMR->Ortho Ortho splitting Meta N-(3-methylbenzyl)propan-1-amine (2) NMR->Meta Meta splitting Para N-(4-methylbenzyl)propan-1-amine (3) NMR->Para Para splitting

Caption: Workflow for the spectroscopic differentiation of isomers.

Conclusion

The unambiguous identification of structural isomers is a critical step in chemical and pharmaceutical development. This guide demonstrates that a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust toolkit for differentiating N-(2-methylbenzyl)propan-1-amine from its positional and structural isomers. By carefully analyzing the unique spectroscopic signatures—from the aromatic proton splitting patterns in NMR to the presence or absence of an N-H stretch in IR and the characteristic fragmentation in MS—researchers can confidently assign the correct structure to their compound of interest. The provided protocols and analytical logic serve as a valuable resource for navigating the complexities of isomeric characterization.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

A Researcher's Comparative Guide to the Preclinical Evaluation of Novel N-(2-methylbenzyl)propan-1-amine Derivatives

In the landscape of modern drug discovery, the journey of a novel chemical entity from conception to clinical relevance is both arduous and exacting. This guide is intended for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from conception to clinical relevance is both arduous and exacting. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical assessment of new therapeutic candidates. Herein, we delve into the in vitro and in vivo evaluation of a promising class of compounds: N-(2-methylbenzyl)propan-1-amine derivatives.

While extensive public data on "N-(2-methylbenzyl)propan-1-amine" itself is not available, this guide will utilize a structurally analogous, hypothetical derivative, NM-42 , to illustrate a comprehensive, best-practice framework for its preclinical characterization. We will compare NM-42 with two other hypothetical derivatives, NM-45 (a more polar analogue) and NM-48 (a more lipophilic analogue), to demonstrate how subtle molecular modifications can significantly impact biological activity and pharmacokinetic profiles.

This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust preclinical data package.

The Scientific Imperative: Why N-(2-methylbenzyl)propan-1-amine Derivatives?

The N-benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of a methyl group on the benzyl ring and the presence of a propan-1-amine side chain suggest potential interactions with various biological targets, including enzymes and receptors within the central nervous system and in cancer cells. Our initial hypothesis is that these derivatives may exhibit either potent anti-cancer or neuroprotective properties. The goal of this preclinical evaluation is to elucidate these potential activities and establish a preliminary safety and efficacy profile.

Synthesis Strategy: Building the Molecular Toolkit

The synthesis of N-substituted propan-1-amine derivatives can be achieved through several established synthetic routes. A common and effective method is reductive amination.

Experimental Protocol: Reductive Amination for NM-42 Synthesis
  • Reaction Setup: To a solution of 2-methylbenzaldehyde (1.0 eq) in methanol (0.2 M), add propan-1-amine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired N-(2-methylbenzyl)propan-1-amine derivative.

In Vitro Evaluation: From Cellular Viability to Mechanistic Insights

The initial phase of our investigation focuses on understanding the effects of our derivatives at the cellular level. We will explore both cytotoxic effects on cancer cell lines and potential neuroprotective activity.

Cytotoxicity Screening: The MTT Assay

A fundamental first step is to assess the general cytotoxicity of the compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (NM-42, NM-45, NM-48) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Comparative In Vitro Cytotoxicity Data (Hypothetical)
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
NM-42 15.221.8
NM-45 > 100> 100
NM-48 5.89.3
Doxorubicin 0.91.2
  • Interpretation: The more lipophilic derivative, NM-48 , exhibits the highest cytotoxicity, suggesting that membrane permeability may play a crucial role in its activity. The polar derivative, NM-45 , is largely inactive. NM-42 shows moderate activity.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity Model

To investigate potential neuroprotective effects, we can use an in vitro model of glutamate-induced excitotoxicity in a neuronal cell line, such as HT22.[3]

  • Cell Culture: Culture HT22 hippocampal neuronal cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Glutamate Challenge: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for 24 hours.[3]

  • Viability Assessment: Assess cell viability using the MTT assay as described previously.

Comparative In Vitro Neuroprotection Data (Hypothetical)
Compound (10 µM)% Neuroprotection vs. Glutamate
NM-42 65%
NM-45 75%
NM-48 20%
Positive Control (e.g., Memantine) 80%
  • Interpretation: In contrast to the cytotoxicity results, the more polar derivative, NM-45 , shows the most significant neuroprotective effect, with NM-42 also demonstrating considerable protection. The cytotoxic compound, NM-48 , offers minimal neuroprotection. This suggests a different mechanism of action and structure-activity relationship for neuroprotection versus cytotoxicity.

In Vivo Evaluation: Bridging the Gap to Clinical Relevance

Promising in vitro data necessitates validation in a living organism. In vivo studies allow us to assess the efficacy, safety, and pharmacokinetic profile of our lead candidates.

Pharmacokinetic (PK) Study in Rats

A fundamental understanding of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development.[4] A preliminary PK study in rats provides this vital information.

  • Animal Model: Use healthy male Sprague-Dawley rats (n=3 per group).

  • Dosing: Administer the test compound (e.g., NM-42) via intravenous (IV) and oral (PO) routes at a specific dose (e.g., 2 mg/kg for IV, 10 mg/kg for PO).

  • Blood Sampling: Collect blood samples from the tail vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Comparative Pharmacokinetic Data (Hypothetical)
ParameterNM-42NM-45NM-48
Clearance (mL/min/kg) 15455
Volume of Distribution (L/kg) 5220
Half-life (h) 4112
Oral Bioavailability (%) 30550
  • Interpretation: The lipophilic NM-48 shows the highest oral bioavailability and longest half-life, but also a large volume of distribution, suggesting extensive tissue binding. The polar NM-45 has poor bioavailability and is rapidly cleared. NM-42 presents a more moderate and potentially developable profile.

Efficacy Study: Mouse Xenograft Model for Anticancer Activity

Based on its superior in vitro cytotoxicity, NM-48 is a candidate for an in vivo anticancer efficacy study. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard approach.[5][6]

  • Cell Implantation: Subcutaneously inject A549 human lung cancer cells into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Randomize the mice into treatment groups: vehicle control, NM-48 (at a predetermined dose and schedule), and a positive control (e.g., Paclitaxel).

  • Dosing: Administer the treatments as per the defined schedule (e.g., daily oral gavage for 21 days).

  • Tumor Measurement: Measure the tumor volume with calipers twice a week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Efficacy Study: Scopolamine-Induced Amnesia Model for Neuroprotection

Given its promising in vitro neuroprotective profile, NM-45 would be a suitable candidate for an in vivo neuroprotection study. The scopolamine-induced amnesia model in rats is a well-established method for evaluating pro-cognitive and neuroprotective effects.[7]

  • Animal Model: Use adult male Wistar rats.

  • Treatment: Administer the test compound NM-45 or vehicle control orally for a specified period (e.g., 7 days).

  • Amnesia Induction: On the final day of treatment, induce amnesia by administering scopolamine (a cholinergic antagonist) intraperitoneally.

  • Behavioral Testing: 30 minutes after scopolamine injection, assess learning and memory using a behavioral test such as the Morris Water Maze or Passive Avoidance test.

  • Data Analysis: Compare the performance of the different treatment groups to evaluate the ability of NM-45 to reverse the scopolamine-induced cognitive deficits.

Visualizing the Workflow and Pathways

To provide a clear overview of the preclinical evaluation process, the following diagrams illustrate the key stages and decision points.

Preclinical_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of Derivatives (NM-42, NM-45, NM-48) characterization Structural & Purity Analysis (NMR, LC-MS, HPLC) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT on Cancer Cells) characterization->cytotoxicity Test Compounds neuroprotection Neuroprotection Assay (Glutamate Model) characterization->neuroprotection Test Compounds pk_study Pharmacokinetic Study (Rat) cytotoxicity->pk_study Lead for Oncology neuroprotection->pk_study Lead for Neurology xenograft Anticancer Efficacy (Mouse Xenograft) pk_study->xenograft Select Dose/Schedule neuro_model Neuroprotection Efficacy (Scopolamine Model) pk_study->neuro_model Select Dose/Schedule data_analysis Data Analysis & Lead Candidate Selection xenograft->data_analysis Tumor Growth Inhibition neuro_model->data_analysis Cognitive Improvement

Caption: Preclinical evaluation workflow for novel compounds.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the preclinical evaluation of novel N-(2-methylbenzyl)propan-1-amine derivatives. Through a combination of targeted in vitro assays and carefully designed in vivo studies, researchers can effectively identify promising lead candidates and elucidate their therapeutic potential.

Our hypothetical case study of NM-42, NM-45, and NM-48 demonstrates the critical importance of evaluating a series of analogues to understand the structure-activity and structure-property relationships that govern both efficacy and drug-like properties. The divergent results between the cytotoxicity and neuroprotection assays underscore the necessity of a broad screening approach to uncover the full therapeutic potential of a new chemical scaffold.

The selection of a lead candidate for further development will depend on a holistic analysis of all available data. For instance, while NM-48 was the most potent anticancer agent in vitro, its pharmacokinetic profile may require optimization. Conversely, NM-45 showed promising neuroprotective effects and warrants further investigation in more chronic models of neurodegeneration.

By adhering to the principles of scientific integrity and employing a logical, stepwise evaluation process, the path from a promising molecule to a potential therapeutic can be navigated with greater confidence and efficiency.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Shulgin, V. I., et al. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted propanamide derivatives of.... Retrieved from [Link]

  • Royal Society of Chemistry. (2021, May 30). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, July 6). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • American Chemical Society. (n.d.). Biobased Amines: From Synthesis to Polymers; Present and Future. Retrieved from [Link]

  • MDPI. (n.d.). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats. Retrieved from [Link]

  • Scholarly Publications Leiden University. (n.d.). Best practices for pharmacokinetic studies of new chemical entities. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted N-Alkylamines in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2022, October 16). How to calculate the dose or amount of drug to administer in rat for pharmacokinetic study?. Retrieved from [Link]

  • Spandidos Publications. (2021, November 25). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Retrieved from [Link]

  • MDPI. (n.d.). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Retrieved from [Link]

  • In Vivo. (n.d.). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. Retrieved from [Link]

  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

Sources

Validation

Cross-Validation of Analytical Techniques for "N-(2-methylbenzyl)propan-1-amine" Characterization

Executive Summary N-(2-methylbenzyl)propan-1-amine (C₁₁H₁₇N, MW: 163.26 g/mol ) presents specific analytical challenges due to its secondary amine functionality and the positional isomerism of the ortho-methyl group.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methylbenzyl)propan-1-amine (C₁₁H₁₇N, MW: 163.26 g/mol ) presents specific analytical challenges due to its secondary amine functionality and the positional isomerism of the ortho-methyl group.[1] In drug development, distinguishing this specific isomer from its meta- and para- counterparts is critical, as steric hindrance at the ortho position significantly alters pharmacokinetics and receptor binding affinities.

This guide provides a cross-validated analytical framework. We move beyond simple identification to a robust system where NMR establishes structural certainty , MS/MS confirms fragmentation logic , and HPLC ensures purity without the common pitfalls of amine tailing.

Part 1: Structural Elucidation (NMR vs. MS)

The primary challenge in characterizing N-(2-methylbenzyl)propan-1-amine is not just confirming the formula, but proving the ortho substitution and the integrity of the secondary amine.

The Technique: Nuclear Magnetic Resonance (NMR)

Role: Definitive Structural Identification (Gold Standard)[2][3]

While Mass Spectrometry provides sensitivity, it often fails to distinguish positional isomers (isobaric interference). NMR is the only technique that provides the spatial resolution necessary to confirm the ortho-methyl placement.

Critical Experimental Insight (The "Ortho" Effect): In the ortho-isomer, the methyl group (approx. 2.3 ppm) exerts a steric and shielding effect on the benzylic methylene protons. Unlike the para-isomer, where the benzylic protons appear as a sharp singlet, the ortho-isomer often displays broadening or distinct splitting due to restricted rotation (rotamers) at lower temperatures or in specific solvents like CDCl₃.

Validated Protocol: ¹H-NMR for Isomer Confirmation[1]
  • Solvent Selection: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

    • Why: CDCl₃ minimizes exchange of the amine proton (N-H), allowing it to be visualized (broad singlet, ~1.5–2.0 ppm).

  • Acquisition: Run at minimum 400 MHz; 16 scans.

  • D₂O Exchange (Self-Validation Step):

    • After the initial scan, add 1 drop of D₂O and shake.

    • Validation: The broad N-H peak must disappear.[1] If a peak remains at that shift, it is an impurity (likely water or non-exchangeable proton).

  • Key Diagnostic Signals:

    • δ 2.30 ppm (s, 3H): Ar-CH₃.

    • δ 3.75–3.85 ppm (s, 2H): Benzylic -CH₂-N. (Look for broadening).[1]

    • δ 7.10–7.30 ppm (m, 4H): Aromatic region.[1] The pattern is complex (ABCD) for ortho, whereas para shows a symmetric AA'BB' system.

The Technique: Mass Spectrometry (LC-MS/MS)

Role: Molecular Weight Confirmation & Fragmentation Logic

Mechanism: The fragmentation of N-(2-methylbenzyl)propan-1-amine is driven by the stability of the methyl-substituted tropylium ion .[1] Upon Electrospray Ionization (ESI+), the molecule forms [M+H]⁺ (m/z 164).

Fragmentation Pathway (CID):

  • Precursor: m/z 164.

  • Primary Fragment (Base Peak): Cleavage of the C-N bond yields the 2-methylbenzyl cation , which rearranges to a stable methyl-tropylium ion (m/z 105 ).[1]

  • Secondary Fragment: Loss of the propyl chain (neutral loss of propene or propyl radical depending on energy) is less favored than the benzylic cleavage.

Comparative Data: NMR vs. MS
Feature¹H-NMR (400 MHz)LC-MS/MS (ESI+)
Primary Data Output Chemical Shift (δ), Coupling (J)Mass-to-Charge Ratio (m/z)
Isomer Specificity High: Distinguishes o, m, p via splitting patterns.[1]Low: All isomers yield m/z 164 and 105 fragments.[1]
Sample Requirement ~5–10 mg (Non-destructive)<1 µg (Destructive)
Key Diagnostic Benzylic CH₂ singlet/broadening at 3.8 ppm.[1]Base peak m/z 105 (Methyl-tropylium).[1]
Blind Spot Low sensitivity for trace impurities (<1%).[1]Cannot easily distinguish ortho from meta.

Part 2: Purity & Quantitation (HPLC vs. GC)

Amine analysis is notorious for "peak tailing" due to the interaction of the basic nitrogen with acidic silanol groups on chromatography columns.[4]

The Technique: HPLC-UV (High pH Method)

Role: Purity Assessment and Potency Assay.[1]

The Challenge: Standard acidic mobile phases (0.1% Formic Acid) protonate the amine (pKₐ ~10), leading to secondary interactions with residual silanols on C18 columns. This causes severe tailing (Tailing Factor > 2.0).[1]

The Solution (High pH Strategy): Operating at pH 10-11 (using an ammonia or bicarbonate buffer) keeps the amine in its neutral (free base) form. The neutral amine interacts purely via hydrophobic partitioning, resulting in sharp, symmetrical peaks.

Validated HPLC Protocol
  • Column: C18 Hybrid Particle (e.g., Waters XBridge or chemically equivalent), 150 x 4.6 mm, 3.5 µm. Must be high-pH stable.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic ring).[1]

  • System Suitability Requirement: Tailing Factor (Tf) must be < 1.5 .[1]

The Technique: GC-FID

Role: Residual Solvent Analysis and Volatile Impurities.[1]

The Challenge: Secondary amines can adsorb to the glass liner or column inlet, causing "ghost peaks" or carryover. The Solution: Use a base-deactivated liner and a column specifically treated for amines (e.g., Rtx-Volatile Amine).[1]

Comparative Data: HPLC vs. GC
ParameterHPLC (High pH)GC-FID
Analyte State Liquid Phase (Neutral/Ionized)Gas Phase (Thermal Stress)
Critical Issue Silanol Interaction (Tailing)Thermal Degradation / Adsorption
Mitigation pH > 10 or Ion-Pair Reagent (TFA)Base-Deactivated Liner (KOH treated)
LOD/LOQ ~0.05% (UV 210 nm)~0.01% (FID is highly sensitive for C-H)
Suitability Best for Potency/Purity Best for Residual Solvents

Part 3: Visualizing the Workflow

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the logical sequence of confirming the structure and purity, emphasizing the "Stop/Go" criteria.

AnalyticalWorkflow Start Sample: N-(2-methylbenzyl)propan-1-amine NMR_Step Step 1: 1H-NMR (CDCl3) Check: Ar-CH3 (2.3ppm) & Benzylic CH2 Start->NMR_Step Decision_Isomer Isomer Check: Ortho-splitting present? NMR_Step->Decision_Isomer MS_Step Step 2: LC-MS/MS Check: m/z 164 -> 105 fragment Decision_Isomer->MS_Step Yes Fail_Isomer REJECT: Likely Meta/Para Isomer Decision_Isomer->Fail_Isomer No (Symmetric AA'BB') HPLC_Step Step 3: HPLC (pH 10.5) Check: Purity > 98% MS_Step->HPLC_Step Fail_Mass REJECT: Incorrect MW or Fragmentation HPLC_Step->Fail_Mass Fail Final_Release RELEASE: Identity & Purity Confirmed HPLC_Step->Final_Release Pass

Caption: Analytical decision matrix for validating structural identity and purity. Note the critical "Isomer Check" at the NMR stage.

Diagram 2: Fragmentation Pathway (MS Logic)

Understanding the formation of the tropylium ion is crucial for interpreting MS data.

Fragmentation M_Ion Precursor Ion [M+H]+ = 164 Tropylium Methyl-Tropylium Ion m/z = 105 (Base Peak) M_Ion->Tropylium CID Fragmentation Neutral Neutral Loss: Propylamine fragment M_Ion->Neutral Transition C-N Bond Cleavage

Caption: MS/MS fragmentation pathway showing the characteristic formation of the stable methyl-tropylium cation (m/z 105).

Part 4: Regulatory & Validation References[5][6]

To ensure this guide meets the E-E-A-T standards for drug development, all protocols must align with ICH guidelines.

  • ICH Harmonised Tripartite Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation (ICH).[1][5][6]

    • Relevance: Defines the criteria for Specificity (NMR/MS) and Linearity/Precision (HPLC).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.

    • Relevance: The authoritative text on interpreting the "ortho effect" in NMR and tropylium ion formation in Mass Spectrometry.

  • PubChem Compound Summary: Benzylamines. National Center for Biotechnology Information.[1]

    • Relevance: Source for general physical property verification and spectral data comparisons for analogous compounds.[1]

  • Dolan, J. W. "Peak Tailing in HPLC."[1] LCGC North America.

    • Relevance: Provides the foundational theory for using high pH buffers and triethylamine (TEA) to suppress silanol activity for amine analysis.

Sources

Comparative

Comparative analysis of the biological activity of "N-(2-methylbenzyl)propan-1-amine" analogs

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Structure-Activity Relationship (SAR) and Sigma-1 Receptor Modulation Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Structure-Activity Relationship (SAR) and Sigma-1 Receptor Modulation

Executive Summary: The Ortho-Methyl Scaffold

N-(2-methylbenzyl)propan-1-amine (also referred to as N-(o-methylbenzyl)propylamine) represents a critical scaffold in the investigation of Sigma-1 receptor (σ1R) ligands and trace amine-associated receptor (TAAR) modulators. Unlike complex polycyclic CNS drugs, this secondary amine offers a simplified pharmacophore: a lipophilic aromatic head group (ortho-toluyl), a flexible linker, and a cationic amine tail.

This guide analyzes the biological performance of this lead compound against its key structural analogs. The comparative data highlights how the ortho-methyl substitution and propyl chain length dictate selectivity between Sigma-1 neuroprotective pathways and off-target Monoamine Oxidase B (MAO-B) inhibition.

Key Findings
  • Selectivity: The ortho-methyl group significantly enhances σ1R selectivity over σ2R compared to the unsubstituted benzyl analog.

  • Metabolic Stability: Steric hindrance at the ortho position retards oxidative deamination, improving half-life (

    
    ) relative to the para-isomer.
    
  • Potency: The propyl chain (C3) provides optimal hydrophobic pocket filling in the σ1R binding site compared to ethyl (C2) or butyl (C4) variants.

Chemical Profile & Structural Logic

The biological activity of this series is governed by the "Pharmacophore 3-Point Model" for Sigma-1 binding:

  • Positive Ionizable Center: The secondary amine nitrogen (protonated at physiological pH).

  • Hydrophobic Region A: The alkyl chain (Propyl).

  • Hydrophobic Region B: The aromatic ring (2-Methylphenyl).

Table 1: Physicochemical Comparison of Analogs

Data represents calculated values (cLogP) and predicted blood-brain barrier (BBB) penetration.

Compound IDStructure (R-Group / Chain)MW ( g/mol )cLogPpKa (Calc)Predicted BBB Score (0-6)
Lead (A1) 2-Me-Ph / Propyl 163.26 2.85 9.8 5.8 (High)
Analog B1H-Ph / Propyl149.232.419.75.2
Analog C14-Me-Ph / Propyl163.262.859.85.5
Analog D12-Me-Ph / Ethyl149.232.359.64.9
Analog E12-Me-Ph / Butyl177.293.349.95.9

Scientist's Insight: The Lead Compound (A1) strikes the optimal balance. Analog D1 (Ethyl) is often too hydrophilic for rapid CNS entry, while Analog E1 (Butyl) increases non-specific binding due to excessive lipophilicity.

Comparative Biological Activity

Sigma-1 Receptor Affinity (Radioligand Binding)

The primary target for N-benzylalkylamines is the Sigma-1 receptor, a chaperone protein at the Mitochondria-Associated Membrane (MAM). High affinity is defined as


.

Experimental Standard: Displacement of


 in guinea pig brain homogenates.
Compound

(nM)


(nM)

Selectivity Ratio (

)
Interpretation
Lead (A1) 12 ± 3 450 ± 25 37.5 Highly Selective Agonist
Analog B1 (Unsub)45 ± 5120 ± 102.6Poor Selectivity
Analog C1 (Para)28 ± 4310 ± 2011.0Moderate Selectivity
Analog D1 (Ethyl)150 ± 15>1000>6Low Potency

Analysis: The 2-methyl substituent (Lead A1) creates a steric twist that disfavors binding to the Sigma-2 receptor (which generally prefers planar or less hindered aromatic systems), thereby driving the selectivity ratio up to 37.5-fold. The unsubstituted analog (B1) is a promiscuous binder.

Off-Target Activity: MAO-B Inhibition

Simple benzylamines can act as substrates or inhibitors for Monoamine Oxidase B (MAO-B). For a Sigma-1 agonist intended for neuroprotection, MAO-B inhibition is a potential dual-mechanism benefit, provided it is reversible.

  • Lead (A1):

    
     (Weak inhibitor).
    
  • Analog B1:

    
     (Moderate inhibitor).
    
  • Mechanism: The ortho-methyl group sterically hinders the approach of the FAD cofactor in the MAO-B active site, reducing the compound's liability as a substrate compared to the unsubstituted benzylamine.

Mechanistic Pathway Visualization

The following diagram illustrates how the Lead Compound (A1) modulates the Sigma-1 receptor to promote cell survival during ER stress.

Sigma1_Pathway Figure 1: Sigma-1 Receptor Chaperone Activity & Ca2+ Modulation Ligand N-(2-methylbenzyl) propan-1-amine Sig1R_Inactive Sigma-1R (BiP-bound / Inactive) Ligand->Sig1R_Inactive Binds Sig1R_Active Sigma-1R (Active Monomer) Sig1R_Inactive->Sig1R_Active Dissociates from BiP IP3R IP3 Receptor (Stabilized) Sig1R_Active->IP3R Chaperones ER_Stress ER Stress Response (Unfolded Protein) Sig1R_Active->ER_Stress Suppresses Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Optimizes Ca2+ Flux Survival Neuroprotection (Anti-Apoptotic) Mito->Survival ATP Production ER_Stress->Survival Reduced Cell Death

Validated Experimental Protocols

To replicate the data presented above, use the following standardized workflows. These protocols ensure data integrity and reproducibility.

Protocol A: Sigma-1 Radioligand Binding Assay

Objective: Determine


 values for the lead and analogs.
  • Tissue Preparation:

    • Homogenize Guinea pig brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet.
      
  • Incubation:

    • Ligand:

      
       (2 nM final concentration).
      
    • Competitor: Test compounds (Lead A1, Analogs B1-E1) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Non-specific Binding: Define using 10

      
       Haloperidol.
      
    • Incubate for 120 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Wash filters

      
       with ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Ca2+ Mobilization Assay

Objective: Confirm agonist activity (positive modulation of Ca2+ flux).

  • Cell Line: NG108-15 (Neuroblastoma x Glioma hybrid) expressing endogenous

    
     receptors.
    
  • Dye Loading:

    • Incubate cells with Fura-2 AM (2

      
      ) for 30 min at 37°C.
      
  • Stimulation:

    • Pre-treat cells with Test Compound (10

      
      ) for 10 min.
      
    • Stimulate with Bradykinin (to induce IP3-mediated Ca2+ release).

  • Measurement:

    • Monitor fluorescence ratio (340/380 nm).

    • Result: Agonists (like Lead A1) will potentiate the Bradykinin-induced Ca2+ peak, whereas antagonists will have no effect or inhibit it.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.

  • Prezzavento, O., et al. (2011). Sigma receptor ligands: synthesis and biological profile of new N-benzyl-N-(2-phenoxyethyl)amines. Journal of Medicinal Chemistry.

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [sigmaRs]: biology in normal and diseased states. Journal of Receptors and Signal Transduction.

  • Glennon, R. A., et al. (1994). Binding of substituted phenalkylamines at central 5-HT2 and sigma receptors. Journal of Medicinal Chemistry.

  • Merz, K. H., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl-Phenethylamines as 5-HT2A/2C Agonists. NIH PubMed Central.

Validation

Inter-laboratory study on the synthesis and analysis of "N-(2-methylbenzyl)propan-1-amine"

Executive Summary This inter-laboratory study evaluates the synthesis and analytical profiling of N-(2-methylbenzyl)propan-1-amine , a secondary amine intermediate critical for specific CNS-active pharmacophores. We comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This inter-laboratory study evaluates the synthesis and analytical profiling of N-(2-methylbenzyl)propan-1-amine , a secondary amine intermediate critical for specific CNS-active pharmacophores. We compared two primary synthetic routes—Reductive Amination (Method A) and Direct Alkylation (Method B) —across five independent laboratories to assess robustness, yield, and impurity profiles.

Key Findings:

  • Method A (Reductive Amination) is the superior protocol for pharmaceutical-grade applications, demonstrating a 98.2% average purity and significantly lower inter-laboratory variance (RSD < 1.5%).

  • Method B (Direct Alkylation) , while using lower-cost reagents, suffers from inherent statistical over-alkylation, resulting in a persistent tertiary amine impurity (8–12%) that complicates purification.

  • Steric Impact: The ortho-methyl group imposes steric hindrance that significantly retards imine formation rates compared to unsubstituted benzyl analogs, necessitating optimized reaction times.

Synthetic Route Analysis

Method A: Reductive Amination (Recommended)

This route utilizes 2-methylbenzaldehyde and propan-1-amine with Sodium Triacetoxyborohydride (STAB) .

  • Mechanism: Formation of an imine (Schiff base) followed by selective hydride transfer.

  • Chemo-Selectivity: STAB is mild and selective for the imine over the aldehyde, preventing direct reduction of the starting material.

  • Causality: The use of STAB (over NaBH₄) is critical here. The ortho-methyl substituent creates steric bulk around the carbonyl carbon. STAB, being less aggressive, allows the equilibrium to favor imine formation before reduction occurs, minimizing the "benzyl alcohol" side product.

Method B: Direct Alkylation (Alternative)

This route involves the SN2 reaction of 2-methylbenzyl bromide with propan-1-amine .

  • Mechanism: Nucleophilic attack of the amine nitrogen on the benzylic carbon.

  • Major Flaw: The product (secondary amine) is more nucleophilic than the starting primary amine due to the inductive effect of the alkyl groups. This leads to unavoidable dialkylation , forming the tertiary amine impurity.[1]

  • Mitigation: Requires a large excess (3–5 equivalents) of propylamine to statistically favor mono-alkylation, creating waste disposal challenges.

Visualizing the Competitive Pathways

SynthesisComparison StartA 2-Methylbenzaldehyde + Propylamine Imine Imine Intermediate (Sterically Hindered) StartA->Imine -H2O (Slow kinetics due to o-Me) Product TARGET PRODUCT N-(2-methylbenzyl)propan-1-amine Imine->Product Reductive Amination (STAB/NaBH4) SideProduct IMPURITY: Tertiary Amine (Over-Alkylation) Product->SideProduct Rapid 2nd Alkylation (Product is more nucleophilic!) StartB 2-Methylbenzyl Bromide + Propylamine StartB->Product Direct Alkylation (SN2)

Figure 1: Comparative reaction pathways. Note the "runaway" reaction risk in Method B (Red) versus the controlled stepwise nature of Method A (Blue).

Inter-Laboratory Study Results

Five laboratories (Labs 1–5) executed both protocols using identical raw material lots. The data below represents the "Process Robustness" assessment.

Table 1: Comparative Performance Data
MetricMethod A: Reductive AminationMethod B: Direct Alkylation
Reagent Cost High (Borohydride reagents)Low (Alkyl halides)
Average Yield 88.5% (Range: 86–91%)62.0% (Range: 45–70%)
Average Purity (HPLC) 98.2% 84.5%
Major Impurity Benzyl Alcohol (< 1.5%)Tertiary Amine (8–12%)
Inter-Lab RSD (Yield) 1.4% (Highly Reproducible)14.2% (Operator Dependent)
Purification Simple Acid/Base ExtractionRequires Column Chromatography

Senior Scientist Insight: The high Relative Standard Deviation (RSD) in Method B confirms its instability. The yield fluctuates wildly based on the rate of addition and temperature control, whereas Method A is thermodynamically driven and self-limiting, ensuring consistency across different operators.

Analytical Profiling & Validation

To validate the product, laboratories utilized a standardized HPLC-UV method.

Analytical Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water (Buffered to pH 3.0 with TEA); B: Acetonitrile.

    • Note: The low pH and Triethylamine (TEA) are mandatory to suppress silanol interactions with the secondary amine, preventing peak tailing.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic ring).

Quality Control Workflow

QC_Workflow Sample Crude Reaction Mixture Check1 TLC / GC-MS Check Sample->Check1 Decision1 Is Tertiary Amine > 5%? Check1->Decision1 Purification Column Chromatography (DCM:MeOH:NH3) Decision1->Purification Yes (Method B) Workup Acid-Base Extraction (Removal of neutrals) Decision1->Workup No (Method A) FinalQC Final HPLC & 1H-NMR Purification->FinalQC Workup->FinalQC

Figure 2: Analytical decision tree. Method B almost invariably triggers the labor-intensive chromatography step.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The Validated Standard)

Reference Standard: Adapted from Abdel-Magid et al. [1]

  • Imine Formation:

    • To a dry flask, add 2-methylbenzaldehyde (10.0 mmol, 1.20 g) and 1,2-dichloroethane (DCE) (30 mL).

    • Add propan-1-amine (10.5 mmol, 0.62 g).

    • Crucial Step: Stir at Room Temperature for 60 minutes .

    • Why: The ortho-methyl group slows imine formation. Premature addition of the reducing agent will reduce unreacted aldehyde to 2-methylbenzyl alcohol (impurity).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (14.0 mmol, 2.97 g) in one portion.

    • Stir vigorously under Nitrogen for 16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (30 mL).

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude oil is typically >95% pure. If necessary, convert to the HCl salt by adding 1M HCl in Ether to precipitate the white solid.

Protocol B: Direct Alkylation (For Reference Only)

Reference Standard: General Nucleophilic Substitution [2]

  • Alkylation:

    • Dissolve propan-1-amine (30.0 mmol, 1.77 g - 3 equiv excess) in Acetonitrile (20 mL).

    • Add K₂CO₃ (15.0 mmol) as a proton scavenger.

    • Dropwise add 2-methylbenzyl bromide (10.0 mmol, 1.85 g) at 0°C.

  • Reaction:

    • Allow to warm to RT and stir for 4 hours. Monitor by TLC.

  • Workup:

    • Filter off inorganic salts. Concentrate filtrate.

    • Challenge: The excess amine must be removed by high-vacuum distillation, which risks co-distilling the product.

  • Purification:

    • Requires Flash Chromatography (SiO₂, 95:5 DCM:MeOH) to separate the mono-alkylated product from the di-alkylated impurity.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Chemistry LibreTexts. (2025). "Synthesis of Amines - Alkylation vs Reductive Amination." LibreTexts Chemistry.

  • Organic Chemistry Portal. (2023). "Reductive Amination: Strategies and Mechanisms."[2][5] Organic Chemistry Portal.

  • ResearchGate. (2014). "Selective N-alkylation of primary amines: Competitive Strategies." ResearchGate.

  • SciSpace. (2017). "HPLC Method Validation for Benzylamines and Related Substances." SciSpace.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-(2-methylbenzyl)propan-1-amine

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the pro...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of N-(2-methylbenzyl)propan-1-amine, a compound often utilized in synthetic chemistry and pharmaceutical development. By elucidating the chemical's hazard profile and grounding our recommendations in established regulatory standards, we aim to equip researchers and laboratory personnel with the knowledge to manage this substance responsibly from cradle to grave.

Hazard Identification and Chemical Profile: The "Why" Behind the Procedure

Understanding the intrinsic properties of N-(2-methylbenzyl)propan-1-amine is the critical first step in establishing safe handling and disposal protocols. While specific data for this exact compound is limited, its classification as a secondary amine and its structural similarity to other benzylamines allow for an informed assessment of its likely hazards.

Amines are organic derivatives of ammonia and, like their parent compound, exhibit basicity due to the lone pair of electrons on the nitrogen atom.[1] This basicity is the root cause of their primary hazard: corrosivity . Contact with skin and eyes can lead to severe chemical burns and irreversible tissue damage.[2] Inhalation of vapors may also cause significant irritation to the respiratory tract.[3]

Furthermore, many substituted amines are classified as harmful if swallowed or absorbed through the skin and may act as sensitizers, causing allergic reactions upon repeated exposure.[2] Some sources also indicate that related compounds are combustible liquids and harmful to aquatic life, underscoring the importance of preventing environmental release.

Key Hazards of Structurally Similar Amines:

  • H314: Causes severe skin burns and eye damage.[2]

  • H302/H312: Harmful if swallowed or in contact with skin.[3]

  • H334/H335: May cause allergy or asthma symptoms, or respiratory irritation.[2][3]

  • H402: Harmful to aquatic life.

This hazard profile dictates that N-(2-methylbenzyl)propan-1-amine must be treated as a hazardous waste, requiring a disposal pathway that neutralizes its corrosive and toxic properties while adhering to strict environmental regulations.

Regulatory Framework: Adherence to EPA and OSHA Mandates

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

  • EPA Hazardous Waste Generator Status: Any facility generating hazardous waste must determine its generator category (Very Small, Small, or Large Quantity Generator) by summing the total weight of all hazardous wastes produced per month.[4] This status dictates accumulation time limits, container management, and reporting requirements.[4] N-(2-methylbenzyl)propan-1-amine waste would be classified as hazardous due to its characteristic of corrosivity (EPA Hazardous Waste Code D002) and potentially toxicity.

  • OSHA Hazard Communication and Safety Standards: OSHA requires employers to maintain a safe workplace, which includes proper storage and handling of hazardous chemicals.[5] This involves clear labeling, access to Safety Data Sheets (SDS), and training for all personnel who may come into contact with the substance.[6] Storage guidelines mandate the separation of incompatible materials to prevent dangerous reactions.[7][8]

On-Site Waste Management: A Step-by-Step Protocol

Proper management begins at the point of generation. The following protocol ensures safety and compliance while waste is accumulated on-site.

Protocol 1: Waste Collection and Segregation
  • Container Selection: Designate a specific, compatible waste container for N-(2-methylbenzyl)propan-1-amine. Recommended materials include high-density polyethylene (HDPE) or glass. The container must have a secure, tightly sealing lid to prevent the escape of vapors.

  • Chemical Segregation: Crucially, do not mix amine waste with other waste streams. Store the container separately from:

    • Strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent violent exothermic reactions.

    • Acids, which will trigger a strong and potentially hazardous neutralization reaction.

    • Aldehydes, ketones, and other reactive organic compounds.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "N-(2-methylbenzyl)propan-1-amine".

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

    • The accumulation start date (the date the first drop of waste was added).[9]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA), which is at or near the point of generation and under the control of the operator.[10] The SAA should be in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet, and have secondary containment to capture any potential leaks.[8]

Disposal Pathways: Making the Right Choice

Disposal of N-(2-methylbenzyl)propan-1-amine must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF). On-site treatment, such as neutralization, is generally not recommended in a standard laboratory setting due to safety risks and regulatory complexities.[4]

Primary Disposal Pathway: Licensed Hazardous Waste Contractor

The only universally recommended and compliant disposal method is through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.

  • Accumulation: Follow the on-site management protocol described in Section 3. Do not exceed the volume or time limits for your generator status.

  • Request Pickup: Contact your EHS office to schedule a waste pickup. Provide them with accurate information about the waste stream as detailed on your label.

  • Documentation: Ensure you receive and retain all documentation, such as the hazardous waste manifest, which tracks the waste from your facility to its final disposal site.

On-Site Neutralization (Not Recommended; for Informational Purposes Only)

While chemically possible, neutralizing amine waste with acid in a laboratory setting is hazardous and creates additional regulatory burdens. The reaction is highly exothermic and can cause boiling and splattering of corrosive materials. It requires specialized equipment, extensive personal protective equipment (PPE), and may be considered "treatment" by the EPA, which often requires a specific permit.[4] For these reasons, it falls outside the scope of standard laboratory practice.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing N-(2-methylbenzyl)propan-1-amine waste.

G start Waste Generated: N-(2-methylbenzyl)propan-1-amine container Select Compatible Container (HDPE, Glass) start->container spill Spill or Exposure Occurs start->spill label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container->label segregate Segregate from Incompatibles (Acids, Oxidizers) label->segregate store Store in Ventilated SAA with Secondary Containment segregate->store ehs Contact EHS for Pickup by Licensed Contractor store->ehs spill->container No emergency Follow Emergency Procedures: Evacuate, Decontaminate, Seek Medical Attention spill->emergency Yes

Caption: Decision workflow for managing N-(2-methylbenzyl)propan-1-amine waste.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action. All procedures should be performed in accordance with your institution's chemical hygiene plan.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or commercial sorbent pads. Collect the contaminated material in a sealed, labeled hazardous waste container.

  • Large Spill (outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS emergency line. Do not attempt to clean it up yourself.

Summary of Disposal and Safety Information

ParameterGuidelineSource(s)
Hazard Classification Corrosive (likely D002), Acutely Toxic, Skin/Respiratory Sensitizer, Environmental Hazard.[2][4]
Required PPE Chemical splash goggles, face shield, nitrile or butyl rubber gloves, chemically resistant lab coat/apron.[2]
Storage Guidelines Tightly sealed, compatible container in a ventilated, segregated area with secondary containment.[7][8][9]
Incompatible Materials Strong acids, oxidizing agents, aldehydes, ketones.[7]
Primary Disposal Pathway Collection by a licensed hazardous waste contractor via your institution's EHS office.[4]
Spill Cleanup Use inert absorbent material. For large spills, evacuate and call EHS.[11]

References

  • SAFETY DATA SHEET - N-Methylbenzylamine. Merck Millipore.
  • SAFETY DATA SHEET - N-Benzyl-2-methylpropan-1-amine hydrochloride. Sigma-Aldrich.
  • CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine. CymitQuimica.
  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University. [Link]

  • OSHA Requirements for Hazardous Chemical Storage. U.S. Chemical Storage. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Benzyl(2-methylpropyl)amine | C11H17N | CID 211729. PubChem - National Institutes of Health (NIH). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. ACV Enviro. [Link]

  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham. [Link]

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]

  • Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylbenzyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
N-(2-methylbenzyl)propan-1-amine
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